CTTHWGFTLC, CYCLIC
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C52H71N13O14S2 |
|---|---|
Molecular Weight |
1166.3 g/mol |
IUPAC Name |
(4R,13S,19S,22S,28S,31R)-31-amino-13-benzyl-10,25,28-tris[(1R)-1-hydroxyethyl]-22-(1H-imidazol-5-ylmethyl)-19-(1H-indol-3-ylmethyl)-7-(2-methylpropyl)-6,9,12,15,18,21,24,27,30-nonaoxo-1,2-dithia-5,8,11,14,17,20,23,26,29-nonazacyclodotriacontane-4-carboxylic acid |
InChI |
InChI=1S/C52H71N13O14S2/c1-25(2)15-35-46(72)62-39(52(78)79)23-81-80-22-33(53)44(70)63-43(28(5)68)51(77)65-42(27(4)67)50(76)61-38(18-31-20-54-24-57-31)47(73)59-37(17-30-19-55-34-14-10-9-13-32(30)34)45(71)56-21-40(69)58-36(16-29-11-7-6-8-12-29)48(74)64-41(26(3)66)49(75)60-35/h6-14,19-20,24-28,33,35-39,41-43,55,66-68H,15-18,21-23,53H2,1-5H3,(H,54,57)(H,56,71)(H,58,69)(H,59,73)(H,60,75)(H,61,76)(H,62,72)(H,63,70)(H,64,74)(H,65,77)(H,78,79)/t26-,27-,28-,33+,35?,36+,37+,38+,39+,41?,42?,43+/m1/s1 |
InChI Key |
YAJDFZGRPZQVJN-ARJXNUPTSA-N |
Origin of Product |
United States |
Foundational & Exploratory
Discovery of the Selective Gelatinase Inhibitor CTTHWGFTLC via Phage Display: A Technical Guide
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide details the discovery and characterization of the cyclic peptide CTTHWGFTLC, a selective inhibitor of matrix metalloproteinases (MMPs) -2 and -9, also known as gelatinase A and gelatinase B. The peptide was identified through phage display technology, a powerful method for screening vast libraries of peptides for specific binding affinities to a target molecule. This document provides a comprehensive overview of the experimental protocols employed, from the initial biopanning process to the functional characterization of the peptide's inhibitory activity. All quantitative data are summarized in structured tables, and key experimental workflows are visualized using diagrams to facilitate a deeper understanding of the discovery process.
Introduction
Matrix metalloproteinases, particularly MMP-2 and MMP-9, are key enzymes involved in the degradation of the extracellular matrix. Their overexpression is associated with various pathological processes, including tumor invasion, metastasis, and angiogenesis.[1][2] Consequently, the development of specific inhibitors for these gelatinases is a promising avenue for therapeutic intervention, especially in oncology.[1] Phage display technology offers a robust platform for the discovery of novel peptide-based inhibitors due to its ability to screen billions of different peptides in a single experiment.[1][3]
This guide focuses on the seminal work that led to the identification of the cyclic peptide CTTHWGFTLC, a potent and selective inhibitor of MMP-2 and MMP-9.[1] We will delve into the technical details of the phage display screening process, the subsequent characterization of the identified peptide, and its functional effects on cell migration and tumor growth.
Experimental Protocols
Phage Display Library Screening (Biopanning)
The discovery of the CTTHWGFTLC peptide was initiated by screening a phage display library expressing cyclic peptides against purified active MMP-9. The general workflow for this process is outlined below.
Protocol for Biopanning of Phage Display Library:
-
Target Immobilization: Purified active human MMP-9 is coated onto the wells of a microtiter plate.
-
Library Incubation: The phage display library, expressing a diverse collection of cyclic peptides, is added to the MMP-9 coated wells and incubated to allow for binding.
-
Washing: Non-specifically bound phages are removed by a series of washing steps with a suitable buffer (e.g., Tris-buffered saline with Tween-20).
-
Elution: Specifically bound phages are eluted from the target protein, typically by using a low pH buffer or a competitive ligand.
-
Amplification: The eluted phages are used to infect E. coli host cells to amplify the population of target-binding phages.
-
Iterative Rounds: The amplified phages are then used as the input for subsequent rounds of biopanning (typically 3-5 rounds) to enrich for the highest affinity binders.
-
Sequencing: After the final round of panning, the DNA from individual phage clones is sequenced to identify the amino acid sequence of the displayed peptides.
Caption: Phage display biopanning workflow for identifying MMP-9 binding peptides.
Peptide Synthesis and Cyclization
Following identification of the CTTHWGFTLC sequence, the peptide was chemically synthesized.
Protocol for Solid-Phase Peptide Synthesis (SPPS):
-
Resin Preparation: A suitable solid support resin (e.g., Rink amide resin) is swelled in a non-polar solvent.
-
Amino Acid Coupling: The C-terminal amino acid (Cysteine) is attached to the resin. Subsequent amino acids are added sequentially, with each coupling step followed by a deprotection step to remove the temporary N-terminal protecting group (e.g., Fmoc).
-
Cleavage and Deprotection: Once the full-length peptide is assembled, it is cleaved from the resin, and all side-chain protecting groups are removed using a strong acid cocktail (e.g., trifluoroacetic acid with scavengers).
-
Cyclization: The linear peptide is cyclized by forming a disulfide bond between the two cysteine residues. This is typically achieved by air oxidation in a dilute aqueous solution at a slightly alkaline pH.
-
Purification: The cyclic peptide is purified using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Characterization: The final product is characterized by mass spectrometry to confirm its molecular weight and purity.
Gelatinase Inhibition Assay
The inhibitory activity of the synthetic CTTHWGFTLC peptide against MMP-2 and MMP-9 was quantified using a gelatinase activity assay.
Protocol for Gelatinase Inhibition Assay:
-
Enzyme Activation: Pro-MMP-2 and pro-MMP-9 are activated to their catalytic forms.
-
Inhibitor Incubation: The activated MMP is pre-incubated with varying concentrations of the CTTHWGFTLC peptide.
-
Substrate Addition: A fluorogenic gelatin substrate is added to the enzyme-inhibitor mixture.
-
Fluorescence Measurement: The rate of substrate cleavage is monitored by measuring the increase in fluorescence over time using a fluorometer.
-
IC50 Determination: The concentration of the peptide that inhibits 50% of the enzyme activity (IC50) is calculated from the dose-response curve.
Caption: Workflow for determining the IC50 of CTTHWGFTLC against MMPs.
Cell Migration Assay
The effect of CTTHWGFTLC on the migration of tumor and endothelial cells was assessed using a transwell migration assay.
Protocol for Transwell Cell Migration Assay:
-
Cell Culture: Human tumor cells (e.g., HT1080 fibrosarcoma) or endothelial cells (e.g., HUVECs) are cultured to sub-confluency.
-
Assay Setup: A transwell insert with a porous membrane is placed in a well of a culture plate. The lower chamber is filled with media containing a chemoattractant.
-
Cell Seeding: A suspension of cells in serum-free media, with or without the CTTHWGFTLC peptide, is added to the upper chamber of the transwell insert.
-
Incubation: The plate is incubated for a defined period to allow for cell migration through the pores of the membrane towards the chemoattractant.
-
Cell Staining and Quantification: Non-migrated cells on the upper surface of the membrane are removed. The migrated cells on the lower surface are fixed, stained (e.g., with crystal violet), and counted under a microscope.
In Vivo Tumor Growth Inhibition Studies
The anti-tumor efficacy of the CTTHWGFTLC peptide was evaluated in animal models.
Protocol for In Vivo Tumor Growth Inhibition:
-
Tumor Cell Implantation: Human tumor cells are implanted subcutaneously into immunodeficient mice.
-
Treatment Administration: Once tumors are established, mice are treated with systemic injections of the CTTHWGFTLC peptide or a control peptide.
-
Tumor Growth Monitoring: Tumor volume is measured at regular intervals throughout the treatment period.
-
Endpoint Analysis: At the end of the study, tumors are excised and weighed. Animal survival is also monitored.
Quantitative Data
The following tables summarize the key quantitative findings from the original research on the CTTHWGFTLC peptide.
Table 1: Inhibitory Activity of CTTHWGFTLC Peptide against Matrix Metalloproteinases
| Enzyme | IC50 (µM) |
| MMP-2 (Gelatinase A) | ~10 |
| MMP-9 (Gelatinase B) | ~10 |
| Other MMPs | No significant inhibition |
Data extracted from Koivunen et al., 1999.[1]
Table 2: Effect of CTTHWGFTLC on Tumor Cell Migration
| Cell Line | Peptide Concentration (µM) | Inhibition of Migration (%) |
| HT1080 (Fibrosarcoma) | 100 | Significant |
| C8161 (Melanoma) | 100 | Significant |
Data interpretation from Koivunen et al., 1999.[1]
Signaling Pathways and Logical Relationships
The primary mechanism of action of the CTTHWGFTLC peptide is the direct inhibition of the enzymatic activity of MMP-2 and MMP-9. These enzymes play a crucial role in the degradation of the extracellular matrix (ECM), a critical step in cell migration, invasion, and angiogenesis. By inhibiting gelatinases, the CTTHWGFTLC peptide disrupts these processes, which are fundamental to tumor growth and metastasis.
Caption: CTTHWGFTLC inhibits MMP-2/9, leading to reduced tumor progression.
Conclusion
The discovery of the cyclic peptide CTTHWGFTLC through phage display represents a significant advancement in the development of selective inhibitors for MMP-2 and MMP-9. The detailed experimental protocols and quantitative data presented in this guide provide a comprehensive resource for researchers in the fields of drug discovery, oncology, and cell biology. The successful identification and characterization of this peptide underscore the power of phage display technology in generating novel therapeutic leads and provide a solid foundation for further research into the therapeutic potential of gelatinase inhibitors.
References
- 1. Tumor targeting with a selective gelatinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Gelatinase-mediated migration and invasion of cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Advancement and applications of peptide phage display technology in biomedical science - PMC [pmc.ncbi.nlm.nih.gov]
The HWGF Motif in CTTHWGFTLC: A Technical Guide to its Matrix Metalloproteinase Binding Affinity and Signaling Implications
For Researchers, Scientists, and Drug Development Professionals
Abstract
The cyclic peptide CTTHWGFTLC, a known inhibitor of matrix metalloproteinases (MMPs) 2 and 9, holds significant therapeutic potential in oncology, cardiovascular disease, and inflammatory disorders. Central to its inhibitory activity is the HWGF (His-Trp-Gly-Phe) motif, a sequence demonstrated to be critical for high-affinity binding to the catalytic domain of these gelatinases. This technical guide provides a comprehensive overview of the quantitative binding affinity of CTTHWGFTLC, detailed experimental protocols for its characterization, and an exploration of its influence on downstream signaling pathways, particularly the TGF-β/Smad cascade.
Introduction
Matrix metalloproteinases (MMPs) are a family of zinc-dependent endopeptidases crucial for the remodeling of the extracellular matrix (ECM). Dysregulation of MMP activity, particularly of the gelatinases MMP-2 and MMP-9, is implicated in a variety of pathological processes, including tumor invasion, angiogenesis, and tissue fibrosis. Consequently, the development of selective MMP inhibitors has been a major focus of therapeutic research.
The cyclic peptide CTTHWGFTLC has emerged as a potent inhibitor of both MMP-2 and MMP-9. Its cyclic nature confers enhanced stability and conformational rigidity, contributing to its binding affinity. The embedded HWGF motif is a key pharmacophore, with studies on various peptides identifying this sequence as a common feature among potent MMP-2 and MMP-9 inhibitors. This guide will delve into the specifics of this interaction, providing quantitative data, methodological insights, and a discussion of the broader biological consequences of MMP inhibition by this peptide.
Quantitative Binding Affinity of CTTHWGFTLC
The inhibitory potency of CTTHWGFTLC is typically quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the peptide required to inhibit 50% of the target enzyme's activity. The IC50 values for CTTHWGFTLC against MMP-2 and MMP-9 have been determined through various enzymatic assays.
| Peptide | Target Enzyme | Assay Type | IC50 Value | Reference |
| CTTHWGFTLC | MMP-9 | Gelatin Degradation Assay | ~8 µM | |
| CTTHWGFTLC | MMP-2 | Gelatin Degradation Assay | 10 µM | |
| CTTHWGFTLC | MMP-2 | Casein Degradation Assay | 5 µM |
Table 1: Summary of Quantitative Binding Affinity Data for CTTHWGFTLC
Experimental Protocols
Accurate determination of the binding affinity and inhibitory activity of peptides like CTTHWGFTLC is paramount for their development as therapeutic agents. Below are detailed methodologies for key experiments.
Gelatin Zymography for MMP Activity and Inhibition
Gelatin zymography is a widely used technique to detect and quantify the activity of gelatinases such as MMP-2 and MMP-9. This method involves electrophoresis of protein samples in a polyacrylamide gel containing gelatin. After electrophoresis, the gel is incubated in a buffer that allows for enzymatic activity, and subsequent staining reveals areas of gelatin degradation as clear bands against a dark background.
Protocol:
-
Sample Preparation: Culture cells of interest and collect the conditioned media. Centrifuge to remove cellular debris. The protein concentration of the media is determined using a standard protein assay.
-
Gel Electrophoresis: Load equal amounts of protein from each sample onto a 10% SDS-polyacrylamide gel containing 1 mg/mL gelatin. Run the gel at a constant voltage (e.g., 120 V) until the dye front reaches the bottom.
-
Renaturation: After electrophoresis, wash the gel twice for 30 minutes each in a renaturation buffer (e.g., 2.5% Triton X-100 in water) to remove SDS and allow the MMPs to renature.
-
Incubation: Incubate the gel overnight at 37°C in a development buffer (e.g., 50 mM Tris-HCl, pH 7.5, 10 mM CaCl2, 200 mM NaCl, and 1 µM ZnCl2).
-
Staining and Destaining: Stain the gel with 0.5% Coomassie Brilliant Blue R-250 for 1 hour and then destain with a solution of 40% methanol (B129727) and 10% acetic acid until clear bands appear against a blue background.
-
IC50 Determination: To determine the IC50 of CTTHWGFTLC, perform the zymography in the presence of varying concentrations of the peptide in the incubation buffer. Quantify the band intensity using densitometry and plot the percentage of inhibition against the peptide concentration.
Fluorogenic Substrate Assay for IC50 Determination
Fluorogenic substrate assays offer a more quantitative and high-throughput method for measuring MMP activity and inhibition. These assays utilize a peptide substrate that is conjugated to a fluorophore and a quencher. In its intact state, the quencher suppresses the fluorescence of the fluorophore. Upon cleavage by an MMP, the fluorophore is released from the quencher, resulting in an increase in fluorescence that can be measured over time.
Protocol:
-
Reagent Preparation: Prepare a stock solution of the fluorogenic MMP substrate (e.g., Mca-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH2) in DMSO and dilute to the working concentration in assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 10 mM CaCl2, 0.05% Brij-35).
-
Enzyme and Inhibitor Preparation: Dilute recombinant human MMP-2 or MMP-9 to the desired concentration in assay buffer. Prepare a serial dilution of the CTTHWGFTLC peptide in the assay buffer.
-
Assay Setup: In a 96-well black microplate, add the assay buffer, the MMP enzyme, and the CTTHWGFTLC peptide at various concentrations. Include a control with no inhibitor and a blank with no enzyme.
-
Initiation of Reaction: Initiate the enzymatic reaction by adding the fluorogenic substrate to all wells.
-
Fluorescence Measurement: Immediately begin measuring the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., 325 nm excitation and 393 nm emission for Mca-based substrates) in a kinetic mode at 37°C for 30-60 minutes.
-
Data Analysis: Calculate the initial reaction rates (V) from the linear portion of the fluorescence versus time plot. Plot the percentage of inhibition [(Vcontrol - Vinhibitor) / Vcontrol] * 100 against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
Signaling Pathway Interactions
The inhibition of MMPs by CTTHWGFTLC can have significant downstream effects on cellular signaling pathways. One such pathway is the Transforming Growth Factor-β (TGF-β) signaling cascade, which plays a pivotal role in cell growth, differentiation, and ECM production.
TGF-β is often secreted in a latent form, bound to the Latency-Associated Peptide (LAP), and stored in the ECM. MMP-2 and MMP-9 are known to cleave LAP, leading to the release and activation of TGF-β. Activated TGF-β then binds to its receptors on the cell surface, initiating a signaling cascade that involves the phosphorylation of Smad proteins.
Specifically, TGF-β receptor activation leads to the phosphorylation of Smad2 and Smad3, while the Bone Morphogenetic Protein (BMP) branch of the TGF-β superfamily activates Smad1, Smad5, and Smad8. Research has shown that in certain cellular contexts, such as in human umbilical vein endothelial cells (HUVECs), TGF-β can induce the phosphorylation of Smad1/5/8, which is associated with decreased cell migration.
The peptide CTTHWGFTLC, by inhibiting MMP-2 and MMP-9, can reduce the activation of latent TGF-β. This, in turn, can lead to a decrease in the phosphorylation of downstream Smad proteins, including Smad1/5/8. This modulation of the TGF-β/Smad pathway is a key mechanism by which CTTHWGFTLC can exert its anti-migratory and anti-fibrotic effects.[1]
Conclusion
The HWGF motif within the cyclic peptide CTTHWGFTLC is a critical determinant of its binding affinity and inhibitory activity against MMP-2 and MMP-9. This technical guide has provided a summary of the quantitative data supporting this, along with detailed experimental protocols for the characterization of such peptide inhibitors. Furthermore, the elucidation of the downstream effects on the TGF-β/Smad signaling pathway highlights the broader therapeutic implications of targeting MMPs with this class of compounds. The information presented herein serves as a valuable resource for researchers and professionals in the field of drug development, providing a foundation for further investigation and optimization of peptide-based MMP inhibitors.
References
Structural Analysis of the Cyclic CTT Peptide Inhibitor: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the structural analysis of cyclic CTT peptide inhibitors, with a particular focus on the well-characterized matrix metalloproteinase (MMP) inhibitor, CTTHWGFTLC. This peptide has been identified through phage display libraries and serves as a significant lead compound in the development of targeted cancer therapies due to its selectivity for MMP-2 and MMP-9.[1][2] This document details the experimental protocols for its synthesis and structural characterization, presents key quantitative data, and visualizes relevant biological pathways and experimental workflows.
Data Presentation: Quantitative Insights into CTT Peptide Inhibition
The inhibitory potency of cyclic CTT peptides is a critical quantitative parameter. The half-maximal inhibitory concentration (IC50) is a standard measure of this activity.
Table 1: Inhibitory Activity of CTT Peptides against Matrix Metalloproteinases
| Peptide Sequence | Target Enzyme | IC50 (µM) | Assay Method |
| CTTHWGFTLC | MMP-2 | 10 | Gelatin Degradation Assay |
| CTTHWGFTLC | MMP-2 | 5 | Casein Degradation Assay |
Note: Data compiled from studies on the inhibitory effects of the CTT peptide.[3]
Structural analysis by Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed three-dimensional information about the peptide's conformation in solution. The quality of an NMR-derived structure is assessed through various statistical measures.
Table 2: Representative NMR Structural Statistics for a Cyclic Peptide
| Parameter | Value |
| Number of NOE Distance Restraints | 43 |
| - Intra-residue | 14 |
| - Sequential ((i, i+1)) | 14 |
| - Medium-range ((i, i+2), (i, i+3)) | 5 |
| Number of Dihedral Angle Restraints | 6 |
| RMSD from Mean Structure (backbone atoms) | 0.5 Å |
| RMSD from Mean Structure (all heavy atoms) | 1.2 Å |
Note: This table represents typical data obtained from NMR structural analysis of a cyclic peptide and is based on reported methodologies.[4][5]
Experimental Protocols
Detailed methodologies are crucial for the successful synthesis and analysis of cyclic CTT peptide inhibitors.
Solid-Phase Peptide Synthesis (SPPS) of Cyclic CTTHWGFTLC
This protocol outlines the synthesis of the cyclic decapeptide CTTHWGFTLC using Fmoc/tBu solid-phase chemistry.[6][7][8][9][10]
-
Resin Preparation: Start with a Rink-amide resin to yield a C-terminal amide. Swell the resin in N,N-dimethylformamide (DMF) for 1 hour.
-
First Amino Acid Coupling: Deprotect the resin using 20% piperidine (B6355638) in DMF. Couple the first Fmoc-protected amino acid (Fmoc-Cys(Trt)-OH) to the resin using a coupling agent such as HCTU in the presence of a base like N,N-diisopropylethylamine (DIPEA).
-
Chain Elongation: Repeat the deprotection and coupling steps for each subsequent amino acid in the sequence (Leu, Thr(tBu), Phe, Gly, Trp(Boc), His(Trt), Thr(tBu), Thr(tBu), Cys(Trt)).
-
On-Resin Cyclization: After the linear peptide is assembled, selectively deprotect the Cys(Trt) side chains. Induce on-resin disulfide bond formation using an oxidizing agent like thallium(III) trifluoroacetate.
-
Cleavage and Deprotection: Cleave the cyclic peptide from the resin and remove all remaining side-chain protecting groups using a cleavage cocktail, typically containing trifluoroacetic acid (TFA), triisopropylsilane (B1312306) (TIS), and water.
-
Purification and Analysis: Precipitate the crude peptide in cold diethyl ether. Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC). Confirm the identity and purity of the final product by mass spectrometry.
Structural Elucidation by NMR Spectroscopy
Two-dimensional NMR spectroscopy is the primary method for determining the solution structure of cyclic peptides.[4][5][11][12]
-
Sample Preparation: Dissolve the purified cyclic peptide in a deuterated solvent (e.g., DMSO-d6 or H2O/D2O 9:1) to a concentration of 1-5 mM.
-
Data Acquisition: Acquire a series of 2D NMR spectra on a high-field NMR spectrometer (e.g., 600 MHz or higher).[13][14]
-
COSY (Correlation Spectroscopy): To identify scalar-coupled protons within the same amino acid residue.
-
TOCSY (Total Correlation Spectroscopy): To identify all protons belonging to a single amino acid spin system.
-
NOESY (Nuclear Overhauser Effect Spectroscopy): To identify protons that are close in space (< 5 Å), providing distance restraints for structure calculation.[4]
-
-
Data Processing: Process the acquired free induction decays (FIDs) using software such as TopSpin or NMRPipe. This involves Fourier transformation, phase correction, and baseline correction.[15][16]
-
Resonance Assignment: Sequentially assign all proton resonances to their respective amino acids in the peptide sequence using the COSY, TOCSY, and NOESY spectra.
-
Structure Calculation:
-
Convert NOESY cross-peak intensities into upper distance limits.
-
Determine dihedral angle restraints from coupling constants measured in 1D or 2D spectra.
-
Use a structure calculation program like CYANA or Xplor-NIH to generate a family of structures that satisfy the experimental restraints.[17]
-
-
Structure Validation: Analyze the quality of the calculated structures based on the number of NOE violations, Ramachandran plot analysis, and root-mean-square deviation (RMSD) of the structural ensemble.
Matrix Metalloproteinase-2 (MMP-2) Inhibition Assay
This fluorogenic assay is used to determine the inhibitory activity of the cyclic CTT peptide against MMP-2.[1][18][19]
-
Reagent Preparation:
-
Prepare a stock solution of the cyclic CTT peptide in an appropriate solvent (e.g., DMSO).
-
Prepare a solution of recombinant human MMP-2 enzyme in assay buffer (e.g., 50 mM Tris, 150 mM NaCl, 10 mM CaCl2, pH 7.5).
-
Prepare a solution of a fluorogenic MMP-2 substrate.
-
-
Assay Procedure:
-
In a 96-well microplate, add the assay buffer, varying concentrations of the cyclic CTT peptide, and the MMP-2 enzyme solution.
-
Include a positive control (enzyme without inhibitor) and a negative control (assay buffer without enzyme).
-
Pre-incubate the plate at 37°C for 15-30 minutes to allow the inhibitor to bind to the enzyme.
-
Initiate the reaction by adding the fluorogenic substrate to all wells.
-
-
Data Measurement: Measure the increase in fluorescence over time using a fluorescence plate reader. The cleavage of the substrate by MMP-2 results in an increase in fluorescence.
-
Data Analysis:
-
Calculate the initial reaction rates for each inhibitor concentration.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a dose-response curve.
-
Mandatory Visualizations
The following diagrams, created using the DOT language, illustrate key signaling pathways and experimental workflows relevant to the study of cyclic CTT peptide inhibitors.
References
- 1. Selection of Peptide Inhibitor to Matrix Metalloproteinase-2 Using Phage Display and Its Effects on Pancreatic Cancer Cell lines PANC-1 and CFPAC-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Identifying specific matrix metalloproteinase-2-inhibiting peptides through phage display-based subtractive screening - PMC [pmc.ncbi.nlm.nih.gov]
- 3. youtube.com [youtube.com]
- 4. Structure of a Cyclic Peptide as an Inhibitor of Mycobacterium tuberculosis Transcription: NMR and Molecular Dynamics Simulations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Using 1H and 13C NMR chemical shifts to determine cyclic peptide conformations: a combined molecular dynamics and quantum mechanics approach - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 6. benchchem.com [benchchem.com]
- 7. chemistry.du.ac.in [chemistry.du.ac.in]
- 8. rsc.org [rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. chem.uci.edu [chem.uci.edu]
- 11. chem.uzh.ch [chem.uzh.ch]
- 12. UQ eSpace [espace.library.uq.edu.au]
- 13. lsom.uthscsa.edu [lsom.uthscsa.edu]
- 14. faculty.washington.edu [faculty.washington.edu]
- 15. nmr.chemistry.manchester.ac.uk [nmr.chemistry.manchester.ac.uk]
- 16. youtube.com [youtube.com]
- 17. pubs.acs.org [pubs.acs.org]
- 18. escholarship.org [escholarship.org]
- 19. researchgate.net [researchgate.net]
Investigating the Anti-Invasive Properties of the Cyclic Peptide CTTHWGFTLC: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Metastasis remains a primary challenge in cancer therapy, with tumor cell invasion being a critical initial step. The extracellular matrix (ECM) presents a physical barrier that cancer cells must overcome, a process heavily reliant on the activity of matrix metalloproteinases (MMPs). The cyclic peptide CTTHWGFTLC has emerged as a potent inhibitor of MMP-2 and MMP-9, two key gelatinases implicated in ECM degradation and subsequent tumor invasion and migration. This technical guide provides an in-depth overview of the anti-invasive properties of cyclic CTTHWGFTLC, detailing its mechanism of action, experimental protocols for its evaluation, and a summary of its effects on key signaling pathways.
Introduction
The cyclic peptide CTTHWGFTLC is a competitive inhibitor of matrix metalloproteinase-2 (MMP-2) and MMP-9, with a reported IC50 value of approximately 8 μM for MMP-9.[1] These gelatinases are crucial for the degradation of type IV collagen, a major component of the basement membrane, thereby facilitating cancer cell invasion and metastasis. By inhibiting MMP-2 and MMP-9, CTTHWGFTLC effectively hinders the ability of tumor cells to breach the basement membrane and invade surrounding tissues. This peptide has been shown to inhibit endothelial and tumor cell migration in vitro, highlighting its potential as a therapeutic agent to counteract metastasis.[1]
Mechanism of Action
The anti-invasive properties of cyclic CTTHWGFTLC stem from its ability to specifically bind to the active site of MMP-2 and MMP-9, preventing the degradation of their natural substrate, the extracellular matrix. This inhibition disrupts the cascade of events necessary for cancer cell invasion and migration. The downstream effects of MMP-2 and MMP-9 inhibition by CTTHWGFTLC are believed to involve the modulation of key signaling pathways that regulate cell motility and adhesion.
Quantitative Data Summary
While specific quantitative data for the anti-invasive effects of CTTHWGFTLC on various cancer cell lines are not extensively published in publicly available literature, the following table summarizes the known inhibitory concentration and provides a template for data that should be generated in future studies.
| Parameter | Value | Cell Line(s) | Reference |
| MMP-9 Inhibition (IC50) | ~8 µM | Not Specified | [1] |
| MMP-2 Inhibition (IC50) | Data not available | - | - |
| Invasion Inhibition (IC50) | Data not available | - | - |
| Migration Inhibition (% at specific concentration) | Data not available | - | - |
| MMP-2/9 Activity Reduction (%) | Data not available | - | - |
Key Experimental Protocols
This section provides detailed methodologies for essential in vitro assays to characterize the anti-invasive properties of cyclic CTTHWGFTLC.
Cell Viability Assay
Purpose: To determine the cytotoxic effects of CTTHWGFTLC on cancer cells and to establish a non-toxic concentration range for subsequent functional assays.
Protocol (MTT Assay):
-
Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Treat the cells with a serial dilution of cyclic CTTHWGFTLC (e.g., 0.1, 1, 10, 50, 100 µM) and a vehicle control for 24-72 hours.
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
Matrigel Invasion Assay
Purpose: To quantify the ability of CTTHWGFTLC to inhibit cancer cell invasion through a basement membrane matrix.
Protocol (Boyden Chamber Assay):
-
Rehydrate Matrigel-coated Boyden chamber inserts (8 µm pore size) with serum-free medium for 2 hours at 37°C.
-
Seed cancer cells (5 x 10^4 to 1 x 10^5 cells) in the upper chamber in serum-free medium containing various concentrations of cyclic CTTHWGFTLC.
-
Add medium supplemented with a chemoattractant (e.g., 10% FBS) to the lower chamber.
-
Incubate for 24-48 hours at 37°C.
-
Remove non-invading cells from the upper surface of the insert with a cotton swab.
-
Fix the invading cells on the lower surface of the membrane with methanol (B129727) and stain with crystal violet.
-
Elute the stain and measure the absorbance at 595 nm, or count the number of invading cells in several microscopic fields.
-
Express the results as a percentage of invasion relative to the control.
Wound Healing (Scratch) Assay
Purpose: To assess the effect of CTTHWGFTLC on the collective migration of cancer cells.
Protocol:
-
Grow cancer cells to a confluent monolayer in a 6-well plate.
-
Create a "scratch" or cell-free gap in the monolayer using a sterile pipette tip.
-
Wash with PBS to remove detached cells and replace with fresh medium containing different concentrations of cyclic CTTHWGFTLC.
-
Capture images of the scratch at 0 hours and at regular intervals (e.g., 6, 12, 24 hours) using a microscope.
-
Measure the width of the scratch at multiple points for each condition and time point.
-
Calculate the percentage of wound closure relative to the initial scratch area.
Gelatin Zymography
Purpose: To determine the effect of CTTHWGFTLC on the enzymatic activity of secreted MMP-2 and MMP-9.
Protocol:
-
Culture cancer cells in serum-free medium with and without cyclic CTTHWGFTLC for 24-48 hours.
-
Collect the conditioned medium and concentrate the proteins.
-
Separate the proteins on a non-reducing SDS-polyacrylamide gel containing gelatin (1 mg/mL).
-
After electrophoresis, wash the gel with a Triton X-100 solution to remove SDS and renature the MMPs.
-
Incubate the gel in a developing buffer (containing CaCl2 and ZnCl2) at 37°C for 12-24 hours.
-
Stain the gel with Coomassie Brilliant Blue and then destain.
-
Clear bands against a blue background will indicate gelatinolytic activity. The intensity of the bands corresponding to pro-MMP-9 (92 kDa), active MMP-9 (82 kDa), pro-MMP-2 (72 kDa), and active MMP-2 (62 kDa) can be quantified using densitometry.
Signaling Pathways and Visualizations
The inhibition of MMP-2 and MMP-9 by cyclic CTTHWGFTLC is expected to impact downstream signaling pathways that are crucial for cell migration and invasion. While direct experimental evidence for CTTHWGFTLC's effect on these pathways is limited, we can hypothesize its involvement based on the known functions of MMPs.
Putative Signaling Pathway Affected by CTTHWGFTLC
MMP-2 and MMP-9 are known to influence cell behavior by remodeling the ECM, which in turn modulates integrin signaling. Integrin activation leads to the recruitment and phosphorylation of Focal Adhesion Kinase (FAK), a key regulator of cell migration. FAK activation can then trigger downstream signaling cascades, including the activation of small Rho GTPases like RhoA, Rac1, and Cdc42, which are master regulators of the actin cytoskeleton and cell motility. By inhibiting MMPs, CTTHWGFTLC likely dampens this entire signaling axis.
References
A comprehensive search of publicly available scientific literature and research databases has yielded no specific information regarding the peptide with the sequence CTTHWGFTLC and its involvement in hypoxia-related studies.
The search for this particular peptide in connection with hypoxia, including its potential signaling pathways, quantitative data, and related experimental protocols, did not return any relevant results. The provided search results discuss the broader mechanisms of hypoxia signaling, the central role of Hypoxia-Inducible Factors (HIFs), and general methodologies for peptide characterization, but do not mention the specific peptide CTTHWGFTLC.
This absence of information prevents the creation of the requested in-depth technical guide. Without foundational research data, it is not possible to:
-
Summarize Quantitative Data: There is no available data on binding affinities, IC50 values, or changes in gene or protein expression related to CTTHWGFTLC in a hypoxic context.
-
Provide Experimental Protocols: No published studies mean there are no methodologies to detail.
-
Create Visualizations: The signaling pathways and experimental workflows involving CTTHWGFTLC are unknown, and therefore cannot be diagrammed.
It is possible that "CTTHWGFTLC" is a novel peptide sequence from early-stage, unpublished, or proprietary research. If you have access to internal documentation, pre-publication data, or an alternative designation for this peptide, please provide it to enable a more targeted search and analysis.
An In-depth Technical Guide to Understanding the Endocytosis of Peptide-Liposome Complexes
As a preliminary note, extensive research did not yield specific information on the endocytosis of liposome (B1194612) complexes functionalized with the precise peptide sequence CTTHWGFTLC. Therefore, this guide provides a comprehensive overview of the principles and methodologies for understanding the endocytosis of peptide-liposome complexes in general, which can be applied to the specific complex of interest. The experimental protocols, data, and pathways described are based on studies of analogous systems.
Audience: Researchers, scientists, and drug development professionals.
Core Objective: To provide a foundational understanding of the cellular uptake mechanisms of peptide-functionalized liposomes, offering insights into experimental design and data interpretation for complexes such as CTTHWGFTLC-liposomes.
Introduction to Peptide-Liposome Endocytosis
Liposomes are versatile nanocarriers for drug delivery, and their surface modification with peptides can significantly enhance cellular uptake and targeting. The process by which cells internalize these complexes is known as endocytosis, a complex series of events involving the invagination of the plasma membrane to form intracellular vesicles. Understanding the specific endocytic pathways involved is crucial for optimizing the design of liposomal drug delivery systems to ensure the therapeutic agent reaches its intracellular target.
The internalization of peptide-liposome complexes is influenced by a variety of factors, including the physicochemical properties of the liposome (size, charge, lipid composition), the characteristics of the peptide (amino acid sequence, structure), and the cell type being targeted.[1] The primary endocytic pathways for nanoparticles like liposomes are clathrin-mediated endocytosis (CME), caveolae-mediated endocytosis, and macropinocytosis.[1][2]
Major Endocytic Pathways for Liposome Complexes
The cellular uptake of liposomes can occur through several distinct mechanisms:
-
Clathrin-Mediated Endocytosis (CME): This is a receptor-mediated process that involves the formation of clathrin-coated pits at the plasma membrane.[3] For peptide-liposome complexes, this pathway is often initiated by the binding of the peptide ligand to a specific cell surface receptor. CME is a common route for the internalization of nanoparticles up to 200 nm in diameter.[4]
-
Caveolae-Mediated Endocytosis: This pathway involves flask-shaped invaginations of the plasma membrane called caveolae.[3] It is a cholesterol-dependent process and is typically involved in the uptake of smaller nanoparticles. This pathway can sometimes bypass the degradative lysosomal pathway, which can be advantageous for drug delivery.[5]
-
Macropinocytosis: This is a non-specific, actin-dependent process that involves the formation of large endocytic vesicles called macropinosomes.[3] It is often induced by growth factors or, in some cases, by the nanoparticles themselves.[6]
The specific pathway utilized by a CTTHWGFTLC-liposome complex would likely depend on the interaction of the CTTHWGFTLC peptide with cell surface molecules and the overall properties of the liposome.
Signaling Pathway for Clathrin-Mediated Endocytosis
The following diagram illustrates a generalized signaling pathway for clathrin-mediated endocytosis, a common route for the uptake of targeted liposomes.
Experimental Protocols for Studying Endocytosis
To elucidate the endocytic pathway of a novel peptide-liposome complex, a series of experiments are typically performed.
Quantification of Cellular Uptake
This protocol aims to determine the extent of liposome internalization by target cells.
Methodology:
-
Cell Culture: Plate target cells (e.g., HeLa, MCF-7) in 24-well plates and culture until they reach 80-90% confluency.
-
Liposome Preparation: Prepare fluorescently labeled CTTHWGFTLC-liposomes (e.g., incorporating a lipid-conjugated fluorophore like Rhodamine or NBD).
-
Incubation: Treat the cells with varying concentrations of the fluorescent liposomes for different time points (e.g., 1, 4, 24 hours) at 37°C. A control group should be incubated at 4°C to inhibit active transport.[5]
-
Washing: After incubation, wash the cells three times with cold phosphate-buffered saline (PBS) to remove non-internalized liposomes.
-
Cell Lysis: Lyse the cells using a suitable lysis buffer (e.g., RIPA buffer).
-
Quantification: Measure the fluorescence intensity of the cell lysates using a microplate reader. The fluorescence intensity is proportional to the amount of internalized liposomes.
-
Data Normalization: Normalize the fluorescence data to the total protein content of each sample, determined by a protein assay (e.g., BCA assay).
Identification of Endocytic Pathway using Chemical Inhibitors
This protocol uses pharmacological inhibitors to block specific endocytic pathways.
Methodology:
-
Cell Preparation: Seed cells as described in the previous protocol.
-
Inhibitor Pre-treatment: Pre-incubate the cells with known endocytosis inhibitors for 30-60 minutes. Common inhibitors include:
-
Liposome Incubation: Add the fluorescently labeled liposomes to the inhibitor-containing media and incubate for a predetermined time (based on uptake kinetics).
-
Quantification: Wash the cells, lyse them, and measure the fluorescence as described above.
-
Analysis: Compare the uptake in inhibitor-treated cells to untreated controls. A significant reduction in uptake in the presence of a specific inhibitor suggests the involvement of that pathway.
Experimental Workflow Diagram
The following diagram outlines a typical workflow for investigating the endocytosis of peptide-liposome complexes.
Visualization of Intracellular Trafficking
This protocol uses confocal microscopy to visualize the internalization and subcellular localization of the liposomes.
Methodology:
-
Cell Culture: Grow cells on glass coverslips in a petri dish.
-
Liposome Incubation: Treat the cells with fluorescently labeled liposomes as described before.
-
Staining of Organelles: After incubation, wash the cells and stain specific organelles with fluorescent dyes (e.g., LysoTracker for lysosomes, MitoTracker for mitochondria).
-
Fixation and Mounting: Fix the cells with paraformaldehyde, wash, and mount the coverslips on microscope slides.
-
Imaging: Acquire images using a confocal laser scanning microscope.
-
Co-localization Analysis: Analyze the images to determine if the fluorescence from the liposomes co-localizes with the fluorescence from the organelle-specific dyes. This provides information about the intracellular fate of the liposomes.
Quantitative Data on Liposome Endocytosis
While specific data for CTTHWGFTLC-liposomes is unavailable, the following table summarizes representative quantitative findings from studies on other liposome formulations. This data illustrates the types of quantitative comparisons made in such research.
| Liposome Formulation | Cell Line | Key Quantitative Finding | Implication |
| Negatively charged liposomes (PS/PC/Chol) | J774 macrophages | ~10-fold higher uptake than neutral liposomes.[8] | Surface charge significantly enhances uptake. |
| GALA-modified liposomes | Lung Endothelial Cells | >70% of cells showed uptake.[9] | Peptide modification can dramatically increase internalization in target cells. |
| DMPC:DMPG (7:3) liposomes | HCAECs | 46% inhibition of uptake with amantadine.[7] | Clathrin-mediated endocytosis is a significant pathway for these liposomes. |
| CPP-conjugated lipoplexes | B16F10 cells | ~80% inhibition of uptake with amiloride.[7] | Macropinocytosis is the dominant uptake mechanism for these complexes. |
PS: Phosphatidylserine, PC: Phosphatidylcholine, Chol: Cholesterol, GALA: a pH-sensitive fusogenic peptide, DMPC: Dimyristoylphosphatidylcholine, DMPG: Dimyristoylphosphatidylglycerol, HCAECs: Human Coronary Artery Endothelial Cells, CPP: Cell-Penetrating Peptide.
Conclusion and Future Directions
The endocytosis of peptide-liposome complexes is a multifaceted process governed by the interplay between the nanoparticle's properties and the cellular machinery. While general principles can be inferred from existing literature, the precise uptake mechanism of a novel complex like CTTHWGFTLC-liposomes must be determined empirically.
The experimental protocols and conceptual frameworks provided in this guide offer a robust starting point for researchers and drug developers. By systematically quantifying cellular uptake, employing pathway-specific inhibitors, and visualizing intracellular trafficking, it is possible to build a comprehensive understanding of how these promising drug delivery vehicles enter cells and release their cargo. Future studies should focus on applying these methods to the CTTHWGFTLC-liposome complex to elucidate its specific mechanism of action and optimize its design for therapeutic applications.
References
- 1. Exploration and insights into the cellular internalization and intracellular fate of amphiphilic polymeric nanocarriers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A universal method to analyze cellular internalization mechanisms via endocytosis without non-specific cross-effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Parameters and characteristics governing cellular internalization and trans-barrier trafficking of nanostructures - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Size-dependent internalization of particles via the pathways of clathrin- and caveolae-mediated endocytosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Endocytosis and intracellular traffic of cholesterol-PDMAEMA liposome complexes in human epithelial-like cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Co-administration of Transportan Peptide Enhances the Cellular Entry of Liposomes in the Bystander Manner Both In Vitro and In Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A Comparison of Cellular Uptake Mechanisms, Delivery Efficacy, and Intracellular Fate between Liposomes and Extracellular Vesicles - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Quantitative analysis of liposome-cell interactions in vitro: rate constants of binding and endocytosis with suspension and adherent J774 cells and human monocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A study of the endocytosis mechanism and transendothelial activity of lung-targeted GALA-modified liposomes - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Principles of MMP-2 and MMP-9 Inhibition by Peptides
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
Matrix metalloproteinases (MMPs), specifically the gelatinases MMP-2 and MMP-9, are critical zinc-dependent endopeptidases involved in the degradation of the extracellular matrix (ECM). Their over-expression is implicated in numerous pathologies, including cancer metastasis, inflammation, and cardiovascular diseases. Consequently, the development of specific inhibitors for these enzymes is a significant therapeutic goal. Peptide-based inhibitors offer a promising avenue due to their high specificity and potential for rational design. This guide provides a detailed overview of the core principles governing the inhibition of MMP-2 and MMP-9 by peptides, covering their structure, catalytic mechanism, inhibitor design strategies, quantitative analysis, and the experimental protocols used for their evaluation.
Structure and Function of Gelatinases: MMP-2 and MMP-9
MMP-2 (72 kDa Gelatinase A) and MMP-9 (92 kDa Gelatinase B) are distinguished from other MMPs by the presence of three fibronectin type II-like domains within their catalytic domain, which grant them a high affinity for denatured collagen (gelatin) and type IV collagen, a primary component of basement membranes.[1][2]
Common Domain Architecture:
-
Propeptide Domain: Contains a conserved "cysteine-switch" motif (PRCGxPD) where a cysteine residue's thiol group coordinates with the catalytic zinc ion, maintaining the enzyme in an inactive zymogen (pro-MMP) state.[3][4] Activation involves the disruption of this bond, often by other proteases.[5]
-
Catalytic Domain: This highly conserved domain houses the active site. It contains a catalytic zinc ion (Zn²⁺) coordinated by three histidine residues in a consensus sequence (HExxHxxGxxH).[4][6] This zinc ion is essential for the hydrolysis of peptide bonds in substrate proteins.[7] A second, structural zinc ion and several calcium ions are also present, contributing to the enzyme's stability.[5][6]
-
Fibronectin Type II Repeats (3x): Inserted into the catalytic domain, these three repeats facilitate the binding to gelatin and collagen.[8][9]
-
Hinge Region: A proline-rich linker that connects the catalytic and hemopexin domains.
-
Hemopexin-like (HPX) Domain: This C-terminal domain is crucial for substrate specificity beyond the active site and is involved in binding to tissue inhibitors of metalloproteinases (TIMPs).[8][10]
While structurally similar, subtle differences in the substrate-binding clefts of MMP-2 and MMP-9, particularly in the S1' and S2 subsites, account for their distinct substrate preferences.[11][12]
Core Principles of Peptide-Based Inhibition
Peptide inhibitors are designed to interact with MMPs through various mechanisms, primarily targeting the active site to block substrate hydrolysis. The strategies can be broadly categorized as active-site-directed or exosite-binding.
Active-Site-Directed Inhibition
This is the most common strategy, where peptides act as substrate mimetics, fitting into the substrate-binding cleft.
-
Zinc Chelation: The cornerstone of many potent inhibitors is the incorporation of a Zinc-Binding Group (ZBG) that displaces the water molecule bound to the catalytic zinc ion and forms strong coordination bonds. While traditional small-molecule inhibitors use hydroxamate groups, peptide inhibitors can be engineered to present residues like cysteine or aspartic acid to chelate the zinc.[13][14] The thiol group of a cysteine or the carboxylate of an aspartate can effectively coordinate with the zinc, blocking catalysis.[13]
-
Backbone and Side-Chain Interactions: Beyond zinc binding, the peptide's effectiveness and specificity are determined by how its side chains fit into the various subsites (S3, S2, S1, S1', S2', S3') of the enzyme's active cleft.[13] Peptides that mimic the preferred cleavage sequence of the target MMP will exhibit higher affinity. For example, peptides containing proline at the P3 position are often effective against gelatinases.[15]
Exosite Inhibition
To overcome the lack of specificity inherent in targeting the highly conserved active site, some peptide inhibitors are designed to bind to exosites—secondary binding sites outside the catalytic cleft.[16] The hemopexin (HPX) domain is a common target for exosite binders. By binding to the HPX domain, these peptides can allosterically inhibit the enzyme or block its interaction with substrates or other proteins, such as CD44.[16] This approach can yield highly specific inhibitors that do not affect the catalytic activity of other MMPs.
The diagram below illustrates the fundamental mechanism of active-site inhibition where a peptide inhibitor chelates the catalytic zinc ion.
Caption: Peptide inhibitor with a zinc-binding group (ZBG) chelating the catalytic Zn²⁺ ion.
Quantitative Data of Selected Peptide Inhibitors
The efficacy of peptide inhibitors is quantified by metrics such as the half-maximal inhibitory concentration (IC₅₀) or the inhibition constant (Kᵢ). Lower values indicate higher potency. The following table summarizes quantitative data for several known peptide inhibitors of MMP-2 and MMP-9.
| Peptide Sequence/Name | Target(s) | Reported IC₅₀ / Kᵢ | Inhibition Type | Reference(s) |
| CTTHWGFTLC (Cyclic) | MMP-2, MMP-9 | IC₅₀: ~5-13 µM (MMP-2) IC₅₀: ~11 µM (MMP-9) | Active Site | [8][17] |
| CRRHWGFEFC (Cyclic) | MMP-9 | Potent inhibitor (exact value varies) | Active Site | [8] |
| Chlorotoxin (Cltx) | MMP-2 | IC₅₀: ~200 nM | Unknown, binds MMP-2 | [17] |
| IS4 (SRPQGPFL) | MMP-9 | IC₅₀: 12 µM (Cell Migration) | Exosite (HPX) | [16][17] |
| IVS4 (NQVDQVGY) | MMP-9 | IC₅₀: 50 µM (Cell Migration) | Exosite (HPX) | [16][17] |
| VENLHLPLPLL | MMP-2, MMP-7, MMP-9 | IC₅₀: 150 µM (MMP-2) IC₅₀: 300 µM (MMP-9) | Active Site | [17] |
| APP-IP (ISYGNDALMP) | MMP-2 (Selective) | Potent, selective inhibitor | Active Site | [14][18] |
| SB-3CT (Peptidomimetic) | MMP-2, MMP-9 | Kᵢ: 13.9 nM (MMP-2) Kᵢ: 600 nM (MMP-9) | Active Site | [19] |
| M91005 (Engineered SPINK2) | MMP-9 (Specific) | Kᵢ: 1.1 nM | Active Site | [20] |
Key Experimental Protocols
Evaluating the activity and inhibition of MMP-2 and MMP-9 requires specific biochemical assays. Gelatin zymography and FRET-based assays are two of the most common and powerful techniques employed.
Gelatin Zymography
This technique is used to detect the activity of gelatinases in biological samples. It is based on SDS-PAGE where gelatin is co-polymerized in the polyacrylamide gel.
Methodology:
-
Sample Preparation: Conditioned cell culture media or tissue extracts are collected. To remove cells and debris, samples are centrifuged.[1] Samples are mixed with a non-reducing sample buffer (without β-mercaptoethanol or boiling) to preserve the enzyme's tertiary structure.[12]
-
Electrophoresis: Samples are run on a polyacrylamide gel containing ~0.1% gelatin. Electrophoresis separates the proteins, including pro-MMPs and active MMPs, based on their molecular weight.[8][12]
-
Renaturation: After electrophoresis, the SDS is removed from the gel by washing it in a buffer containing a non-ionic detergent like Triton X-100. This allows the separated MMPs to renature and regain their enzymatic activity.[1][12]
-
Incubation: The gel is incubated overnight at 37°C in a developing buffer containing the necessary co-factors for MMP activity (Ca²⁺ and Zn²⁺).[1] During this time, the active MMPs digest the gelatin in their vicinity.
-
Staining and Visualization: The gel is stained with Coomassie Brilliant Blue. Areas where the gelatin has been degraded by MMP activity will not stain and will appear as clear bands against a dark blue background.[8] The molecular weights of the bands correspond to the pro and active forms of MMP-2 and MMP-9.
Fluorogenic Resonance Energy Transfer (FRET) Assays
FRET assays provide a continuous, quantitative measure of enzyme activity and are ideal for high-throughput screening of inhibitors.
Methodology:
-
Substrate Design: A short peptide substrate is synthesized that contains a specific cleavage site for MMP-2 or MMP-9. The peptide is flanked by a fluorophore (e.g., 5-FAM) and a quencher (e.g., QXL™520).[7][10] In the intact peptide, the quencher absorbs the energy emitted by the fluorophore, resulting in low fluorescence (FRET).[5]
-
Assay Setup: The assay is typically performed in a 96-well plate. Recombinant active MMP-2 or MMP-9 is added to the wells. For inhibition studies, various concentrations of the peptide inhibitor are pre-incubated with the enzyme.[7]
-
Reaction Initiation: The FRET peptide substrate is added to all wells to start the reaction.[7]
-
Signal Detection: A fluorescence plate reader is used to monitor the increase in fluorescence over time at the specific excitation/emission wavelengths of the fluorophore (e.g., 490 nm/520 nm).[7] As the MMP cleaves the peptide substrate, the fluorophore and quencher are separated, leading to a loss of FRET and a quantifiable increase in fluorescence.
-
Data Analysis: The rate of the reaction (initial velocity) is calculated from the slope of the fluorescence signal over time. For inhibitor studies, IC₅₀ values are determined by plotting the reaction rate against the inhibitor concentration.[9]
Visualization of Workflows and Pathways
Experimental Workflow: Gelatin Zymography
The following diagram outlines the key steps in a gelatin zymography experiment to assess MMP-2/9 activity.
Caption: Step-by-step workflow for the gelatin zymography assay.
Signaling Pathway: Role of MMPs in Cancer Invasion
MMP-2 and MMP-9 are key effectors in the metastatic cascade. Their expression is often induced by growth factors and cytokines in the tumor microenvironment, leading to the degradation of the basement membrane, a critical barrier to cell invasion.
Caption: Simplified pathway of MMP-2/9-mediated cancer cell invasion and its inhibition.
Conclusion and Future Directions
Peptide-based inhibitors represent a highly adaptable and specific modality for targeting MMP-2 and MMP-9. By leveraging detailed structural knowledge of the enzymes' active sites and exosites, it is possible to design potent and selective therapeutic agents. The core principles of inhibition rely on disrupting the catalytic activity, primarily through zinc chelation, and exploiting unique surface epitopes to achieve specificity. Standardized experimental protocols, such as zymography and FRET assays, are essential for the rigorous evaluation of these candidate inhibitors. Future research will likely focus on improving the in vivo stability and bioavailability of peptide inhibitors and developing novel delivery systems to target them effectively to pathological tissues, thereby minimizing off-target effects and maximizing therapeutic potential.
References
- 1. Assessment of Gelatinases (MMP-2 and MMP-9) by Gelatin Zymography - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A QSAR Study of Matrix Metalloproteinases Type 2 (MMP-2) Inhibitors with Cinnamoyl Pyrrolidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Novel Matrix Metalloproteinase-9 (MMP-9) Inhibitors in Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 5. MMP assays – activity measurement | Eurogentec [eurogentec.com]
- 6. researchgate.net [researchgate.net]
- 7. anaspec.com [anaspec.com]
- 8. docs.abcam.com [docs.abcam.com]
- 9. Discovery of a highly selective chemical inhibitor of matrix metalloproteinase-9 (MMP-9) that allosterically inhibits zymogen activation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Using Fluorogenic Peptide Substrates to Assay Matrix Metalloproteinases - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Gelatin zymography protocol | Abcam [abcam.com]
- 12. med.upenn.edu [med.upenn.edu]
- 13. A study on quantitative structure–activity relationship and molecular docking of metalloproteinase inhibitors based on L-tyrosine scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Patterns of MMP-2 and MMP-9 expression in human cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Peptide-Based Selective Inhibitors of Matrix Metalloproteinase-Mediated Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
- 18. Structural Basis for Matrix Metalloproteinase-2 (MMP-2)-selective Inhibitory Action of β-Amyloid Precursor Protein-derived Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Detection of MMP-2 and MMP-9 activity in vivo with a triple-helical peptide optical probe - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Discovery of potent and specific inhibitors targeting the active site of MMP-9 from the engineered SPINK2 library - PMC [pmc.ncbi.nlm.nih.gov]
Unlocking the Therapeutic Potential of CTTHWGFTLC: A Technical Guide for Cancer Researchers
An In-depth Exploration of a Selective MMP-2 Inhibitor for Oncological Applications
Foreword
The intricate dance of tumor progression, involving invasion, metastasis, and angiogenesis, presents a formidable challenge in the development of effective cancer therapies. Central to these processes are matrix metalloproteinases (MMPs), a family of zinc-dependent endopeptidases that remodel the extracellular matrix (ECM). Among these, Matrix Metalloproteinase-2 (MMP-2), or gelatinase A, is a particularly compelling target due to its significant upregulation in numerous aggressive malignancies. Its role in degrading type IV collagen, a primary component of the basement membrane, is a critical step in the metastatic cascade.[1] This whitepaper provides a comprehensive technical guide on the cyclic peptide CTTHWGFTLC, a selective inhibitor of MMP-2, and explores its potential as a therapeutic agent in cancer. While direct oncological studies of CTTHWGFTLC are nascent, this guide consolidates existing data on its MMP-2 inhibitory activity with the broader understanding of MMP-2's role in cancer to provide a foundational resource for researchers, scientists, and drug development professionals.
Introduction to CTTHWGFTLC
CTTHWGFTLC is a cyclic decapeptide identified through phage display library screening.[2] Its cyclic structure, conferred by a disulfide bond between the two cysteine residues, provides enhanced stability and target affinity compared to linear peptides.[1][2] The core motif "HWGF" is crucial for its inhibitory activity against MMP-2.[2]
Table 1: Physicochemical Properties of CTTHWGFTLC
| Property | Value |
| Sequence | Cys-Thr-Thr-His-Trp-Gly-Phe-Thr-Leu-Cys |
| Molecular Formula | C53H72N12O13S2 |
| Molecular Weight | 1181.35 g/mol |
| Structure | Cyclic (Disulfide bond between Cys1 and Cys10) |
| Target | Matrix Metalloproteinase-2 (MMP-2) |
| Known IC50 | ~10 µM (Gelatin degradation assay)[2] |
The Role of MMP-2 in Cancer Progression: The Therapeutic Rationale
MMP-2 is a key player in the tumor microenvironment, contributing to cancer progression through several mechanisms:
-
ECM Degradation and Invasion: MMP-2 degrades the basement membrane and other ECM components, facilitating the invasion of cancer cells into surrounding tissues and their entry into the bloodstream or lymphatic system.[1][3]
-
Angiogenesis: MMP-2 promotes the formation of new blood vessels (angiogenesis) by releasing pro-angiogenic factors, such as vascular endothelial growth factor (VEGF), from the ECM.[4][5] This neovasculature is essential for tumor growth and metastasis.
-
Metastasis: By breaking down physical barriers and promoting angiogenesis, MMP-2 is instrumental in the metastatic spread of cancer cells to distant organs.[1][4]
-
Modulation of Cell Signaling: MMP-2 can cleave cell surface receptors and adhesion molecules, influencing cell signaling pathways that regulate proliferation, survival, and migration.[6]
The inhibition of MMP-2, therefore, presents a multi-pronged approach to cancer therapy, with the potential to simultaneously inhibit tumor growth, invasion, and metastasis.
Hypothetical Anti-Cancer Activity of CTTHWGFTLC: Representative Data
While specific in vitro and in vivo data for CTTHWGFTLC in cancer models is not yet available, the following tables present representative quantitative data from studies on other selective peptide-based MMP-2 inhibitors to illustrate the potential therapeutic efficacy of this class of compounds.
Table 2: Representative In Vitro Anti-Cancer Activity of a Peptide-Based MMP-2 Inhibitor
| Cell Line | Cancer Type | Assay | IC50 / Effect | Reference |
| MDA-MB-231 | Breast Cancer | Cell Viability (MTT) | 25 µM | Fictional Data |
| U87-MG | Glioblastoma | Cell Invasion (Boyden Chamber) | 50% inhibition at 10 µM | Fictional Data |
| HUVEC | Endothelial Cells | Tube Formation Assay | 60% inhibition at 15 µM | Fictional Data |
| HT-1080 | Fibrosarcoma | Gelatin Zymography | 80% reduction in MMP-2 activity at 10 µM | Fictional Data |
Table 3: Representative In Vivo Anti-Tumor Efficacy of a Peptide-Based MMP-2 Inhibitor in a Xenograft Model
| Animal Model | Tumor Type | Treatment Group | Tumor Volume Reduction (%) | Metastasis Inhibition (%) | Reference |
| Nude Mice | Orthotopic Pancreatic Cancer | Vehicle Control | 0 | 0 | [7] |
| Nude Mice | Orthotopic Pancreatic Cancer | Peptide Inhibitor (10 mg/kg/day) | 55 | 65 | [7] |
| Nude Mice | Subcutaneous Melanoma | Vehicle Control | 0 | N/A | Fictional Data |
| Nude Mice | Subcutaneous Melanoma | Peptide Inhibitor (10 mg/kg/day) | 45 | N/A | Fictional Data |
Key Experimental Protocols for Evaluating CTTHWGFTLC
The following sections provide detailed methodologies for essential experiments to characterize the anti-cancer potential of CTTHWGFTLC.
In Vitro MMP-2 Inhibition Assay (Gelatin Zymography)
This assay is used to determine the inhibitory effect of CTTHWGFTLC on the enzymatic activity of MMP-2.
Materials:
-
Recombinant human MMP-2
-
CTTHWGFTLC peptide
-
SDS-PAGE gels (10%) co-polymerized with 1 mg/mL gelatin
-
Zymogram renaturing buffer (2.5% Triton X-100 in dH2O)
-
Zymogram developing buffer (50 mM Tris-HCl, 200 mM NaCl, 5 mM CaCl2, 0.02% Brij 35, pH 7.5)
-
Coomassie Brilliant Blue R-250 staining solution
-
Destaining solution (40% methanol, 10% acetic acid in dH2O)
Procedure:
-
Pre-incubate recombinant MMP-2 with varying concentrations of CTTHWGFTLC (e.g., 0.1, 1, 10, 100 µM) in assay buffer for 30 minutes at 37°C.
-
Load the samples onto the gelatin-containing SDS-PAGE gel under non-reducing conditions.
-
Perform electrophoresis at 125V for 90 minutes at 4°C.
-
After electrophoresis, wash the gel twice for 30 minutes each in zymogram renaturing buffer to remove SDS.
-
Incubate the gel in zymogram developing buffer overnight at 37°C.
-
Stain the gel with Coomassie Brilliant Blue R-250 for 1 hour.
-
Destain the gel until clear bands appear against a blue background. The clear bands indicate areas of gelatin degradation by MMP-2.
-
Quantify the band intensity using densitometry software to determine the IC50 of CTTHWGFTLC.
Cell Invasion Assay (Boyden Chamber Assay)
This assay assesses the ability of CTTHWGFTLC to inhibit cancer cell invasion through a basement membrane matrix.
Materials:
-
Cancer cell line of interest (e.g., MDA-MB-231)
-
Boyden chamber inserts with 8 µm pore size
-
Matrigel Basement Membrane Matrix
-
Serum-free cell culture medium
-
Complete cell culture medium (with FBS)
-
CTTHWGFTLC peptide
-
Calcein AM or DAPI stain
Procedure:
-
Coat the top of the Boyden chamber inserts with a thin layer of Matrigel and allow it to solidify.
-
Starve the cancer cells in serum-free medium for 24 hours.
-
Resuspend the starved cells in serum-free medium containing different concentrations of CTTHWGFTLC.
-
Add the cell suspension to the upper chamber of the inserts.
-
Fill the lower chamber with complete medium containing a chemoattractant (e.g., 10% FBS).
-
Incubate for 24-48 hours at 37°C in a CO2 incubator.
-
After incubation, remove the non-invading cells from the top of the insert with a cotton swab.
-
Fix and stain the invading cells on the bottom of the insert with Calcein AM or DAPI.
-
Count the number of invaded cells in several fields of view under a microscope.
-
Calculate the percentage of invasion inhibition compared to the untreated control.
In Vivo Tumor Xenograft Model
This model evaluates the anti-tumor efficacy of CTTHWGFTLC in a living organism.
Materials:
-
Immunocompromised mice (e.g., nude or SCID mice)
-
Cancer cell line of interest
-
CTTHWGFTLC peptide
-
Vehicle control (e.g., saline or PBS)
-
Calipers for tumor measurement
Procedure:
-
Subcutaneously inject a suspension of cancer cells into the flank of the mice.
-
Allow the tumors to grow to a palpable size (e.g., 100 mm³).
-
Randomize the mice into treatment and control groups.
-
Administer CTTHWGFTLC (e.g., via intraperitoneal or intravenous injection) at a predetermined dose and schedule. The control group receives the vehicle.
-
Measure the tumor volume with calipers every 2-3 days.
-
Monitor the body weight and general health of the mice throughout the study.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histology, immunohistochemistry).
-
Calculate the tumor growth inhibition for the treatment group compared to the control group.
Visualizing the Mechanism and Workflow
The following diagrams, generated using Graphviz (DOT language), illustrate the hypothesized signaling pathway of MMP-2 in cancer and a typical experimental workflow for evaluating CTTHWGFTLC.
References
- 1. Matrix Metalloproteinase-2 (MMP-2): As an Essential Factor in Cancer Progression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Peptide-Based Selective Inhibitors of Matrix Metalloproteinase-Mediated Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scispace.com [scispace.com]
- 4. researchgate.net [researchgate.net]
- 5. Frontiers | Insights Into the Role of Matrix Metalloproteinases in Cancer and its Various Therapeutic Aspects: A Review [frontiersin.org]
- 6. Matrix Metalloproteinases Inhibitors in Cancer Treatment: An Updated Review (2013–2023) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
Methodological & Application
Application Note: Using CTTHWGFTLC to Modulate Gelatin Degradation in Cancer Cell Invasion Assays
Audience: Researchers, scientists, and drug development professionals.
Introduction
Cellular invasion is a critical process in cancer metastasis, characterized by the degradation of the extracellular matrix (ECM).[1] Matrix metalloproteinases (MMPs), particularly the gelatinases MMP-2 and MMP-9, are key enzymes that break down ECM components like type IV collagen, a major component of the basement membrane.[2][3] The cyclic peptide CTTHWGFTLC is known to be an inhibitor of both MMP-2 and MMP-9.[4] By targeting these gelatinases, CTTHWGFTLC can prevent the migration and invasion of tumor and endothelial cells, making it a valuable tool for cancer research and a potential therapeutic agent.[4] This application note provides a detailed protocol for utilizing the CTTHWGFTLC peptide in an in situ gelatin degradation assay to quantify its inhibitory effects on cancer cell invasion.
Principle of the Assay
The in situ gelatin degradation assay is a well-established method to visualize and quantify the proteolytic activity of invasive cells.[5][6] Cells are cultured on coverslips coated with a thin layer of fluorescently labeled gelatin. Invasive cells form specialized protrusions called invadopodia, which secrete MMPs to degrade the surrounding matrix.[1][5] This degradation results in dark, non-fluorescent areas within the bright fluorescent gelatin layer.[5] The size of these degraded areas directly correlates with the gelatinolytic activity of the cells. By treating cells with CTTHWGFTLC and comparing the degradation to untreated controls, researchers can precisely quantify the peptide's inhibitory effect on MMP activity and cell invasion.
Experimental Protocols
Protocol 1: Preparation of Fluorescent Gelatin-Coated Coverslips
This protocol details the steps for coating sterile glass coverslips with a fluorescent gelatin matrix, ready for cell culture.
Materials:
-
18 mm round glass coverslips
-
Sterile 12-well tissue culture plates
-
Poly-L-lysine solution (50 µg/mL in sterile PBS)
-
Glutaraldehyde (B144438) solution (0.5% in sterile PBS)
-
Oregon Green™ 488 conjugated gelatin (or other fluorescently labeled gelatin)
-
Sterile Phosphate-Buffered Saline (PBS)
-
Sterile deionized water
-
70% Ethanol
Procedure:
-
Place sterile 18 mm glass coverslips into the wells of a 12-well plate.
-
Add 1 mL of 50 µg/mL Poly-L-lysine solution to each well, ensuring coverslips are fully submerged. Incubate for 20 minutes at room temperature.
-
Aspirate the Poly-L-lysine solution and wash the coverslips three times with sterile PBS.[5]
-
Add 1 mL of 0.5% glutaraldehyde solution to each well and incubate for 15 minutes.[6]
-
Aspirate the glutaraldehyde and wash the coverslips thoroughly three times with sterile PBS.[5]
-
Prepare the fluorescent gelatin solution (e.g., 0.1-0.2 mg/mL in sterile PBS).[5][7] On a sterile surface like parafilm, place a 30-50 µL drop of the gelatin solution.[5]
-
Using sterile forceps, carefully invert a prepared coverslip onto the gelatin drop and incubate for 20 minutes at room temperature, protected from light.[5]
-
Place the coverslips back into the 12-well plate, gelatin-side up.
-
Gently wash the coverslips three times with sterile PBS.
-
To quench any remaining glutaraldehyde, add 1 mL of sterile cell culture medium to each well and incubate for at least 30 minutes at 37°C.[8]
-
The coverslips are now ready for cell seeding. They can be used immediately or stored at 4°C in PBS for up to two weeks, protected from light.[6]
Protocol 2: In Situ Gelatin Degradation Assay with CTTHWGFTLC
This protocol describes how to seed cells onto the prepared coverslips and treat them with CTTHWGFTLC to assess its impact on gelatin degradation.
Materials:
-
Gelatin-coated coverslips in a 12-well plate
-
Invasive cancer cell line (e.g., MDA-MB-231 breast cancer cells)
-
Complete cell culture medium
-
Serum-free cell culture medium
-
CTTHWGFTLC peptide, stock solution (e.g., 1 mM in sterile water or DMSO)
-
Scrambled control peptide, stock solution (e.g., 1 mM)
-
Vehicle control (e.g., sterile water or DMSO)
-
Paraformaldehyde (4% in PBS) for cell fixation
-
DAPI or Hoechst stain for nuclear counterstaining
Procedure:
-
Aspirate the quenching medium from the wells containing the gelatin-coated coverslips.
-
Trypsinize and count the cells. Seed the cells onto the coverslips at a density of 2-5 x 10⁴ cells per well in complete medium.
-
Allow cells to attach and spread for 4-6 hours in a 37°C, 5% CO₂ incubator.
-
Prepare treatment media. Dilute the CTTHWGFTLC peptide, scrambled peptide, and vehicle control to their final desired concentrations (e.g., 1 µM, 10 µM, 100 µM) in serum-free or low-serum medium.
-
Gently aspirate the medium from the wells and replace it with the prepared treatment media.
-
Incubate the cells for 12-24 hours to allow for gelatin degradation. The optimal time should be determined empirically for the specific cell line.
-
After incubation, aspirate the medium and wash the cells twice with PBS.
-
Fix the cells by adding 1 mL of 4% paraformaldehyde to each well and incubating for 20-30 minutes at room temperature.[5]
-
Wash the cells three times with PBS.
-
Counterstain the cell nuclei by incubating with a DAPI or Hoechst solution for 5-10 minutes.
-
Wash the coverslips a final three times with PBS.
-
Using forceps, carefully mount the coverslips onto glass microscope slides using an anti-fade mounting medium.
Protocol 3: Image Acquisition and Quantification
This protocol outlines the process for capturing images and analyzing the data to determine the extent of gelatin degradation.
Materials:
-
Fluorescence microscope with appropriate filters (e.g., for DAPI and FITC/GFP).
-
Image analysis software (e.g., ImageJ/Fiji).
Procedure:
-
Using the fluorescence microscope, capture images from multiple random fields of view for each experimental condition. Use the DAPI channel to focus on the cells and the FITC/GFP channel to visualize the fluorescent gelatin matrix.
-
Areas of gelatin degradation will appear as dark, non-fluorescent spots or "holes" in the bright green gelatin layer.
-
Quantification using ImageJ/Fiji: a. Open the image file of the gelatin channel. b. Convert the image to 8-bit. c. Use the "Threshold" tool to create a binary image where the dark, degraded areas are selected. d. Use the "Analyze Particles" function to measure the total area of degradation in the image. e. Count the number of cells in the corresponding DAPI image for the same field of view. f. Calculate the degradation per cell by dividing the total degradation area by the number of cells.
-
Repeat this process for all captured images and calculate the mean degradation area per cell for each treatment condition.
-
Perform statistical analysis (e.g., t-test or ANOVA) to determine the significance of the observed differences between the control and CTTHWGFTLC-treated groups.
Data Presentation
Quantitative data should be summarized in a clear, tabular format to facilitate comparison between experimental groups.
Table 1: Effect of CTTHWGFTLC on Gelatin Degradation by MDA-MB-231 Cells
| Treatment Group | Concentration (µM) | Mean Degradation Area (µm²/cell) | Standard Deviation | p-value (vs. Vehicle) |
| Vehicle Control | - | 152.4 | ± 25.1 | - |
| Scrambled Peptide | 100 | 148.9 | ± 23.8 | > 0.05 |
| CTTHWGFTLC | 10 | 95.3 | ± 15.5 | < 0.05 |
| CTTHWGFTLC | 50 | 58.1 | ± 9.7 | < 0.01 |
| CTTHWGFTLC | 100 | 25.6 | ± 6.2 | < 0.001 |
Note: The data presented are hypothetical and for illustrative purposes only.
Visualizations
Hypothesized Signaling and Mechanism of Action
The CTTHWGFTLC peptide is proposed to inhibit gelatin degradation by directly targeting and inhibiting secreted MMP-2 and MMP-9, key enzymes responsible for breaking down the gelatin matrix. Prohibitins, which have been implicated in regulating signaling pathways like Ras/Raf/MEK/ERK, may also play a role, although the primary mechanism for this specific peptide is direct MMP inhibition.[4][9]
Caption: Mechanism of CTTHWGFTLC-mediated inhibition of gelatin degradation.
Experimental Workflow
The overall experimental process follows a logical sequence from substrate preparation to final data analysis.
Caption: Workflow for the in situ gelatin degradation assay.
References
- 1. A Fluorescent Gelatin Degradation Assay to Study Melanoma Breakdown of Extracellular Matrix | Springer Nature Experiments [experiments.springernature.com]
- 2. Gelatin Zymography: Principle, Method and Application in Cancer Research - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. innopep.com [innopep.com]
- 5. Protocol for analyzing invadopodia formation and gelatin degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Invadopodia Detection and Gelatin Degradation Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Fluorescent Gelatin Degradation Assay to Evaluate EVh Action in TME Cells [protocols.io]
- 8. merckmillipore.com [merckmillipore.com]
- 9. The prohibitin protein complex promotes mitochondrial stabilization and cell survival in hematologic malignancies - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Casein Degradation Assay with Cyclic CTT Peptide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Casein, a major phosphoprotein found in milk, serves as an excellent substrate for a wide range of proteases.[1][2][3] Casein degradation assays are fundamental in biochemistry and drug discovery for characterizing protease activity and for screening potential inhibitors.[1][2][4] Cyclic peptides have emerged as a promising class of therapeutic agents, often exhibiting enhanced stability and target specificity compared to their linear counterparts.[2][5][6] This document provides a detailed protocol for assessing the inhibitory potential of a cyclic CTT peptide on protease-mediated casein degradation. The "CTT" designation in this context is understood to refer to a specific chemical linkage within the cyclic peptide structure, such as a thioether bond, which imparts conformational rigidity and resistance to degradation.
This protocol utilizes fluorescein (B123965) isothiocyanate (FITC)-labeled casein, a highly sensitive and widely used substrate for measuring protease activity.[4][7] The principle of the assay is based on the quenching of the FITC fluorescence when it is conjugated to the intact casein protein. Upon proteolytic cleavage of casein, smaller, fluorescently labeled peptide fragments are released, resulting in an increase in fluorescence intensity that is proportional to the protease activity.
Principle of the Assay
The assay is designed to quantify the inhibitory effect of a cyclic CTT peptide on a model protease, such as trypsin, using FITC-casein as a substrate. In the absence of an inhibitor, the protease will digest the FITC-casein, leading to an increase in fluorescence. When an effective inhibitor, such as the cyclic CTT peptide, is present, the protease activity will be diminished, resulting in a lower fluorescence signal compared to the uninhibited control. By measuring the fluorescence at different concentrations of the cyclic CTT peptide, a dose-response curve can be generated to determine its inhibitory potency (e.g., IC50 value).
Materials and Reagents
| Reagent/Material | Supplier | Catalog Number |
| FITC-Casein | Sigma-Aldrich or Thermo Fisher Scientific | Varies |
| Trypsin (TPCK-treated) | Sigma-Aldrich | T1426 |
| Tris-HCl | Sigma-Aldrich | T5941 |
| Sodium Chloride (NaCl) | Sigma-Aldrich | S9888 |
| Calcium Chloride (CaCl2) | Sigma-Aldrich | C1016 |
| Cyclic CTT Peptide | N/A (User-supplied) | N/A |
| Dimethyl Sulfoxide (DMSO) | Sigma-Aldrich | D8418 |
| 96-well black, flat-bottom microplates | Corning | 3603 |
| Fluorescence microplate reader | N/A | N/A |
Experimental Protocols
Reagent Preparation
-
Assay Buffer (50 mM Tris-HCl, 150 mM NaCl, 10 mM CaCl₂, pH 7.5):
-
Dissolve 6.06 g of Tris-HCl, 8.77 g of NaCl, and 1.47 g of CaCl₂ in 800 mL of deionized water.
-
Adjust the pH to 7.5 with 1 M HCl.
-
Bring the final volume to 1 L with deionized water.
-
Store at 4°C.
-
-
FITC-Casein Stock Solution (5 mg/mL):
-
Dissolve 5 mg of FITC-Casein in 1 mL of Assay Buffer.
-
Protect from light and store in aliquots at -20°C. Avoid repeated freeze-thaw cycles.
-
-
Trypsin Stock Solution (1 mg/mL):
-
Dissolve 1 mg of TPCK-treated trypsin in 1 mL of cold, sterile deionized water.
-
Store in aliquots at -20°C.
-
-
Cyclic CTT Peptide Stock Solution (e.g., 10 mM):
-
Dissolve the cyclic CTT peptide in an appropriate solvent (e.g., DMSO) to a final concentration of 10 mM.
-
Store as recommended by the manufacturer, typically at -20°C or -80°C.
-
Assay Procedure
The following procedure is designed for a 96-well microplate format.
-
Prepare Serial Dilutions of Cyclic CTT Peptide:
-
Perform serial dilutions of the cyclic CTT peptide stock solution in Assay Buffer to achieve a range of desired concentrations for testing. Ensure the final DMSO concentration in the assay does not exceed 1%.
-
-
Set up the Assay Plate:
-
Add 50 µL of Assay Buffer to all wells.
-
Add 25 µL of the diluted cyclic CTT peptide solutions to the appropriate wells.
-
For the positive control (no inhibition), add 25 µL of Assay Buffer containing the same final concentration of DMSO as the peptide-containing wells.
-
For the negative control (no enzyme), add 25 µL of Assay Buffer.
-
-
Add Trypsin:
-
Dilute the trypsin stock solution in Assay Buffer to a working concentration (e.g., 20 µg/mL). The optimal concentration should be determined empirically to give a robust signal within the linear range of the assay.
-
Add 25 µL of the diluted trypsin solution to all wells except the negative control wells. Add 25 µL of Assay Buffer to the negative control wells.
-
-
Pre-incubation:
-
Mix the contents of the wells gently by pipetting or on a plate shaker for 1 minute.
-
Pre-incubate the plate at 37°C for 15 minutes to allow the peptide to interact with the enzyme.
-
-
Initiate the Reaction:
-
Dilute the FITC-Casein stock solution in Assay Buffer to a working concentration (e.g., 0.1 mg/mL).
-
Add 100 µL of the diluted FITC-Casein solution to all wells to start the reaction. The final volume in each well will be 200 µL.
-
-
Incubation and Measurement:
-
Incubate the plate at 37°C, protected from light.
-
Measure the fluorescence intensity (Excitation: 485 nm, Emission: 525 nm) at regular intervals (e.g., every 5 minutes for 60 minutes) using a fluorescence microplate reader.
-
Data Presentation
The quantitative data from the assay should be summarized in a structured table for clear comparison.
| Cyclic CTT Peptide (µM) | Initial Fluorescence (RFU) | Final Fluorescence (RFU) | Change in Fluorescence (ΔRFU) | % Inhibition |
| 0 (Positive Control) | 0 | |||
| Concentration 1 | ||||
| Concentration 2 | ||||
| Concentration 3 | ||||
| ... | ||||
| Negative Control | 100 |
Calculation of % Inhibition:
% Inhibition = [1 - (ΔRFU_sample / ΔRFU_positive_control)] * 100
Visualizations
Signaling Pathway Diagram
Caption: Inhibition of protease-mediated casein degradation by a cyclic CTT peptide.
Experimental Workflow Diagram
Caption: Step-by-step workflow for the casein degradation assay.
References
- 1. researchgate.net [researchgate.net]
- 2. Cyclic Peptides as Therapeutic Agents and Biochemical Tools - PMC [pmc.ncbi.nlm.nih.gov]
- 3. openworks.mdanderson.org [openworks.mdanderson.org]
- 4. Cyclic peptide - Wikipedia [en.wikipedia.org]
- 5. Characterization of the Pattern of αs1- and β-Casein Breakdown and Release of a Bioactive Peptide by a Cell Envelope Proteinase from Lactobacillus delbrueckii subsp. lactis CRL 581 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Proteolysis - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols: Matrigel Invasion Assay with CTTHWGFTLC Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cellular invasion through the extracellular matrix (ECM) is a fundamental process in cancer metastasis. The Matrigel invasion assay is a widely used in vitro method to quantify the invasive potential of cancer cells. This assay utilizes a reconstituted basement membrane matrix, Matrigel, which mimics the natural barrier that cancer cells must degrade to metastasize. Invasive cells secrete matrix metalloproteinases (MMPs) that break down the Matrigel, allowing them to migrate through the pores of a transwell insert towards a chemoattractant.
CTTHWGFTLC is a cyclic peptide that has been identified as a specific inhibitor of Matrix Metalloproteinase-2 (MMP-2). MMP-2, a type IV collagenase, plays a crucial role in the degradation of the basement membrane and is frequently overexpressed in aggressive cancers, correlating with poor prognosis.[1][2] By targeting MMP-2, the CTTHWGFTLC peptide presents a potential therapeutic strategy to impede cancer cell invasion and metastasis.
These application notes provide a detailed protocol for conducting a Matrigel invasion assay to evaluate the inhibitory effects of the CTTHWGFTLC peptide on cancer cell invasion.
Data Presentation
The inhibitory effect of the CTTHWGFTLC peptide on the invasion of MCF-7 breast cancer cells has been quantified. The following table summarizes the dose-dependent inhibition of invasion.
| Inhibitor | Concentration (µg/ml) | Cell Line | Invasion Inhibition Rate (%) |
| CTTHWGFTLC | 100 | MCF-7 | 41.8 |
| CTTHWGFTLC | 200 | MCF-7 | 63.9[3] |
Experimental Protocols
This protocol is optimized for assessing the anti-invasive properties of the CTTHWGFTLC peptide using a 24-well transwell system. It is recommended to optimize conditions such as cell seeding density and incubation time for different cell lines.
Materials and Reagents
-
Invasive cancer cell line (e.g., MDA-MB-231 or MCF-7 breast cancer cells)
-
CTTHWGFTLC peptide inhibitor
-
Corning® Matrigel® Basement Membrane Matrix
-
24-well Transwell® inserts (8.0 µm pore size)
-
Cell culture medium (e.g., DMEM or RPMI-1640)
-
Fetal Bovine Serum (FBS)
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA
-
Serum-free cell culture medium
-
Fixation solution (e.g., 4% paraformaldehyde or methanol)
-
Staining solution (e.g., 0.1% Crystal Violet or Toluidine Blue)
-
Cotton swabs
-
Sterile pipette tips and tubes
Experimental Workflow
Step-by-Step Protocol
1. Preparation of Matrigel-Coated Inserts:
1.1. Thaw Matrigel on ice overnight at 4°C. All subsequent steps involving Matrigel should be performed on ice using pre-chilled pipette tips and tubes to prevent premature polymerization. 1.2. Dilute the Matrigel to the desired concentration (typically 200-300 µg/mL) with ice-cold, serum-free cell culture medium. 1.3. Carefully add 100 µL of the diluted Matrigel solution to the center of the upper chamber of each transwell insert. Ensure even coating of the membrane. 1.4. Incubate the coated inserts at 37°C for at least 2-4 hours to allow the Matrigel to solidify into a gel. 1.5. After solidification, rehydrate the Matrigel by adding 100 µL of warm, serum-free medium to the upper chamber and 500 µL to the lower chamber. Incubate at 37°C for at least 30 minutes.
2. Cell Preparation and Seeding:
2.1. Culture the chosen cancer cell line to ~80% confluency. 2.2. The day before the assay, replace the culture medium with serum-free medium and incubate overnight to starve the cells. 2.3. On the day of the experiment, detach the cells using Trypsin-EDTA, wash with PBS, and resuspend them in serum-free medium. 2.4. Count the cells using a hemocytometer and adjust the concentration to 1 x 10⁵ to 5 x 10⁵ cells/mL in serum-free medium. 2.5. Prepare cell suspensions containing different concentrations of the CTTHWGFTLC inhibitor (e.g., 0 µM, 100 µg/ml, 200 µg/ml). A vehicle control (the solvent used to dissolve the peptide) should be included. 2.6. Carefully remove the rehydration medium from the upper and lower chambers of the prepared inserts. 2.7. In the lower chamber of the 24-well plate, add 600 µL of complete medium containing a chemoattractant, such as 10% FBS. 2.8. Add 200 µL of the cell suspension (with or without the inhibitor) to the upper chamber of the Matrigel-coated inserts.
3. Incubation and Analysis:
3.1. Incubate the plate at 37°C in a 5% CO₂ incubator for 24-48 hours. The incubation time should be optimized based on the invasiveness of the cell line. 3.2. After incubation, carefully remove the inserts from the plate. 3.3. Using a cotton swab, gently remove the non-invaded cells and the Matrigel from the upper surface of the insert membrane. 3.4. Fix the invaded cells on the bottom of the membrane by immersing the inserts in a fixation solution (e.g., 4% paraformaldehyde or cold methanol) for 10-20 minutes. 3.5. Wash the inserts gently with PBS. 3.6. Stain the fixed cells by immersing the inserts in a staining solution (e.g., 0.1% Crystal Violet) for 15-20 minutes. 3.7. Gently wash the inserts with water to remove excess stain and allow them to air dry. 3.8. Image the stained cells on the underside of the membrane using a light microscope. 3.9. Quantify the number of invaded cells by counting the cells in several random fields of view and calculating the average. Alternatively, the dye can be eluted and the absorbance measured using a plate reader.
Signaling Pathway
The invasive capacity of cancer cells is regulated by complex signaling pathways that control the expression and activity of MMPs. MMP-2 plays a pivotal role in degrading the type IV collagen of the basement membrane, a critical step in invasion.[2] The activation of MMP-2 is often initiated by signals from the tumor microenvironment, involving integrin-mediated cell-matrix interactions. This can trigger downstream signaling cascades, including the FAK/PI-3K/ERK pathway, leading to the activation of transcription factors like NF-κB, which in turn upregulate the expression and activation of MMP-2.[4] The CTTHWGFTLC peptide directly inhibits the enzymatic activity of MMP-2, thereby blocking the degradation of the ECM.
References
- 1. scispace.com [scispace.com]
- 2. Metalloproteinases: role in breast carcinogenesis, invasion and metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. [The synthetic peptide RGDSY-CTTHWGFTLC inhibits metastasis and proliferation of breast cancer cells in vitro] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Rapid expression and activation of MMP-2 and MMP-9 upon exposure of human breast cancer cells (MCF-7) to fibronectin in serum free medium - PubMed [pubmed.ncbi.nlm.nih.gov]
Preparation of CTTHWGFTLC-conjugated liposomes for drug delivery
Application Note & Protocol
Topic: Preparation and Characterization of CTTHWGFTLC-Conjugated Liposomes for Targeted Drug Delivery
Audience: Researchers, scientists, and drug development professionals involved in nanomedicine and targeted cancer therapy.
Introduction
Liposomes are versatile, self-assembled vesicular nanocarriers composed of a lipid bilayer enclosing an aqueous core. Their biocompatibility, biodegradability, and ability to encapsulate both hydrophilic and hydrophobic drugs make them ideal vehicles for drug delivery.[1][2][3] To enhance therapeutic efficacy and reduce off-target toxicity, liposomes can be surface-functionalized with targeting ligands that specifically recognize and bind to receptors overexpressed on diseased cells.[1]
The EphA2 receptor, a member of the Eph receptor tyrosine kinase family, is frequently overexpressed in various cancers, including breast, lung, and prostate cancer, while having low expression in healthy adult tissues.[4][5] This differential expression makes EphA2 an attractive target for cancer-specific therapies. The peptide CTTHWGFTLC has been identified as a ligand that selectively binds to the ligand-binding domain of the EphA2 receptor, mimicking the activity of its natural ligand, ephrin-A1.[4][6]
This application note provides a comprehensive protocol for the preparation, purification, and characterization of CTTHWGFTLC-conjugated liposomes. The methodology details the formation of liposomes using the thin-film hydration technique, followed by covalent conjugation of the targeting peptide via a maleimide-thiol reaction.[7][8] Standard protocols for physicochemical characterization and in vitro evaluation are also provided to ensure the development of a potent and targeted drug delivery system.
Experimental Workflow
The overall process involves the preparation of maleimide-functionalized liposomes, conjugation with the targeting peptide, purification, and subsequent characterization and evaluation.
References
- 1. mdpi.com [mdpi.com]
- 2. ijpsjournal.com [ijpsjournal.com]
- 3. mdpi.com [mdpi.com]
- 4. An ephrin mimetic peptide that selectively targets the EphA2 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Development and preclinical characterization of a novel radiotheranostic EphA2-targeting bicyclic peptide [thno.org]
- 6. Structure-Activity Relationship Analysis of Peptides Targeting the EphA2 Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Thin-Film Hydration Followed by Extrusion Method for Liposome Preparation | Springer Nature Experiments [experiments.springernature.com]
- 8. researchgate.net [researchgate.net]
Application Notes: In Vivo Stability Assessment of CTTHWGFTLC in Plasma
References
- 1. Differential stability of therapeutic peptides with different proteolytic cleavage sites in blood, plasma and serum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Differential stability of therapeutic peptides with different proteolytic cleavage sites in blood, plasma and serum - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Plasma Stability Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 5. Differential stability of therapeutic peptides with different proteolytic cleavage sites in blood, plasma and serum | PLOS One [journals.plos.org]
- 6. Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Investigation of Peptide Biomarker Stability in Plasma Samples Using Time-Course MS Analysis | Springer Nature Experiments [experiments.springernature.com]
Quantitative Analysis of the Cyclic Peptide CTTHWGFTLC in Biological Samples: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The cyclic peptide CTTHWGFTLC is a known inhibitor of matrix metalloproteinases (MMPs), specifically MMP-2 and MMP-9.[1] These enzymes play a crucial role in the degradation of the extracellular matrix (ECM), a process implicated in various physiological and pathological conditions, including cancer metastasis, angiogenesis, and tissue remodeling.[2][3] The ability to accurately quantify CTTHWGFTLC in biological matrices is therefore essential for preclinical and clinical development, enabling the assessment of pharmacokinetics (PK), pharmacodynamics (PD), and overall therapeutic efficacy.
This document provides detailed application notes and protocols for the quantitative analysis of CTTHWGFTLC in biological samples, primarily focusing on plasma and serum. Methodologies for both Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) and Enzyme-Linked Immunosorbent Assay (ELISA) are presented.
I. Quantitative Data Summary
The following tables summarize hypothetical yet realistic quantitative data for the analysis of CTTHWGFTLC, based on typical performance characteristics of similar peptide quantification assays. These tables are intended to serve as a guide for researchers in establishing and validating their own assays.
Table 1: Hypothetical LC-MS/MS Assay Performance in Human Plasma
| Parameter | Result |
| Linearity Range | 0.1 - 1000 ng/mL |
| Lower Limit of Quantification (LLOQ) | 0.1 ng/mL |
| Upper Limit of Quantification (ULOQ) | 1000 ng/mL |
| Accuracy (% Bias) at LLOQ, LQC, MQC, HQC | Within ± 15% |
| Precision (% CV) at LLOQ, LQC, MQC, HQC | < 15% |
| Mean Extraction Recovery | > 85% |
| Matrix Effect | Minimal (< 15% suppression/enhancement) |
LQC: Low Quality Control, MQC: Medium Quality Control, HQC: High Quality Control
Table 2: Hypothetical ELISA Assay Performance in Human Serum
| Parameter | Result |
| Linearity Range | 0.5 - 500 ng/mL |
| Lower Limit of Detection (LOD) | 0.2 ng/mL |
| Lower Limit of Quantification (LLOQ) | 0.5 ng/mL |
| Upper Limit of Quantification (ULOQ) | 500 ng/mL |
| Intra-assay Precision (% CV) | < 10% |
| Inter-assay Precision (% CV) | < 15% |
| Spike Recovery | 85 - 115% |
| Dilutional Linearity | Acceptable within validated range |
Table 3: Illustrative Pharmacokinetic Parameters of a Similar Cyclic Peptide (Cilengitide) in Humans
| Parameter | Value | Reference |
| Half-life (t½) | ~2.5 - 3.0 hours | [4] |
| Volume of Distribution (Vss) | ~20 L | [4] |
| Clearance (CL) | Dose-dependent | [4] |
| Cmax (at 2000 mg dose) | ~132.8 ± 23.3 µg/mL | [2] |
This data is for the cyclic peptide cilengitide (B523762) and is provided for illustrative purposes to guide expectations for CTTHWGFTLC pharmacokinetic studies.
II. Experimental Protocols
A. LC-MS/MS Method for Quantification of CTTHWGFTLC in Plasma
This protocol describes a robust method for the sensitive and selective quantification of CTTHWGFTLC in plasma using liquid chromatography coupled with tandem mass spectrometry.
1. Sample Preparation: Solid-Phase Extraction (SPE)
Solid-phase extraction is recommended for cleaner extracts and improved sensitivity compared to protein precipitation.[5]
-
Materials:
-
Oasis HLB µElution Plate (or similar mixed-mode cation exchange plate)
-
2% Phosphoric Acid in Water
-
Acetonitrile (ACN)
-
Methanol (MeOH)
-
5% Ammonium (B1175870) Hydroxide (B78521) in 95/5 ACN/Water
-
Internal Standard (IS): A stable isotope-labeled version of CTTHWGFTLC is highly recommended.
-
-
Procedure:
-
Thaw plasma samples on ice.
-
Spike 100 µL of plasma with the internal standard.
-
Pre-treat the sample by adding 100 µL of 2% phosphoric acid. Vortex to mix.
-
Conditioning: Condition the SPE plate wells with 200 µL of MeOH followed by 200 µL of water.
-
Loading: Load the pre-treated plasma sample onto the SPE plate.
-
Washing:
-
Wash 1: 200 µL of 2% phosphoric acid in water.
-
Wash 2: 200 µL of MeOH.
-
-
Elution: Elute the peptide with 2 x 50 µL of 5% ammonium hydroxide in 95/5 ACN/Water into a clean collection plate.
-
Evaporate the eluate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the sample in 100 µL of an appropriate mobile phase (e.g., 95:5 Water:ACN with 0.1% formic acid).
-
2. LC-MS/MS Conditions
-
Liquid Chromatography (LC):
-
Column: Acquity UPLC BEH C18, 1.7 µm, 2.1 x 50 mm (or equivalent)
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in ACN
-
Gradient: A linear gradient from 5% to 60% B over 5 minutes.
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 10 µL
-
-
Mass Spectrometry (MS/MS):
-
Instrument: Triple quadrupole mass spectrometer
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Multiple Reaction Monitoring (MRM) Transitions:
-
CTTHWGFTLC: Precursor ion [M+2H]²+ → Product ion (specific fragment to be determined during method development)
-
Internal Standard: Precursor ion → Product ion
-
-
Optimize cone voltage and collision energy for each transition to maximize signal intensity.
-
3. Method Validation
The method should be validated according to regulatory guidelines (e.g., FDA or ICH M10).[6][7] Key validation parameters include:
-
Selectivity and Specificity
-
Accuracy and Precision
-
Calibration Curve and Linearity
-
Lower Limit of Quantification (LLOQ)
-
Recovery
-
Matrix Effect
-
Stability (Freeze-thaw, bench-top, long-term)
B. Development of a Sandwich ELISA for CTTHWGFTLC in Serum
As a specific commercial ELISA kit for CTTHWGFTLC may not be available, this protocol outlines the steps for developing a custom sandwich ELISA.[8][9][10]
1. Reagent Preparation
-
Capture Antibody: A monoclonal or polyclonal antibody specific to CTTHWGFTLC.
-
Detection Antibody: A second antibody that recognizes a different epitope on CTTHWGFTLC, conjugated to an enzyme (e.g., Horseradish Peroxidase - HRP).
-
Standard: Purified CTTHWGFTLC of known concentration.
-
Coating Buffer: 100 mM Sodium Bicarbonate, pH 9.6.
-
Blocking Buffer: 5% Fetal Bovine Serum (FBS) or Bovine Serum Albumin (BSA) in Phosphate Buffered Saline (PBS).
-
Wash Buffer: PBS with 0.05% Tween-20.
-
Substrate: TMB (3,3',5,5'-Tetramethylbenzidine).
-
Stop Solution: 1 M Sulfuric Acid.
2. ELISA Protocol
-
Coating: Dilute the capture antibody in coating buffer (e.g., 1-10 µg/mL). Add 100 µL to each well of a 96-well microplate. Incubate overnight at 4°C.
-
Washing: Wash the plate 3 times with wash buffer.
-
Blocking: Add 200 µL of blocking buffer to each well. Incubate for 1-2 hours at room temperature.
-
Washing: Wash the plate 3 times with wash buffer.
-
Sample/Standard Incubation: Prepare serial dilutions of the CTTHWGFTLC standard. Add 100 µL of standards and serum samples (diluted in blocking buffer) to the wells. Incubate for 2 hours at room temperature.
-
Washing: Wash the plate 3 times with wash buffer.
-
Detection Antibody Incubation: Add 100 µL of the HRP-conjugated detection antibody to each well. Incubate for 1 hour at room temperature.
-
Washing: Wash the plate 5 times with wash buffer.
-
Substrate Development: Add 100 µL of TMB substrate to each well. Incubate in the dark for 15-30 minutes.
-
Stopping Reaction: Add 50 µL of stop solution to each well.
-
Reading: Read the absorbance at 450 nm using a microplate reader.
-
Data Analysis: Generate a standard curve by plotting the absorbance versus the concentration of the standards. Use the standard curve to determine the concentration of CTTHWGFTLC in the unknown samples.
III. Visualizations
Signaling Pathway of MMP-2 and MMP-9 Inhibition
CTTHWGFTLC acts as an inhibitor of MMP-2 and MMP-9, which are key enzymes in the degradation of the extracellular matrix (ECM). The simplified signaling pathway below illustrates the activation of these MMPs and their subsequent role in processes like cell migration and invasion, which are inhibited by CTTHWGFTLC.
Caption: Inhibition of MMP-2 and MMP-9 by CTTHWGFTLC blocks ECM degradation.
Experimental Workflow for LC-MS/MS Quantification
The following diagram outlines the major steps involved in the quantitative analysis of CTTHWGFTLC in a plasma sample using LC-MS/MS.
Caption: Workflow for CTTHWGFTLC quantification in plasma by LC-MS/MS.
Logical Relationship for ELISA Development
This diagram illustrates the key relationships and steps in developing a sandwich ELISA for a novel peptide like CTTHWGFTLC.
Caption: Key steps and considerations for developing a custom ELISA for CTTHWGFTLC.
References
- 1. Cyclic RGD peptide-modified liposomal drug delivery system: enhanced cellular uptake in vitro and improved pharmacokinetics in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. mdpi.com [mdpi.com]
- 4. A Phase I and Correlative Biology Study of Cilengitide in Patients with Recurrent Malignant Glioma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. academy.gmp-compliance.org [academy.gmp-compliance.org]
- 6. fda.gov [fda.gov]
- 7. Regulatory Guidelines for the Analysis of Therapeutic Peptides and Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Development and Evaluation of a Novel ELISA for Detection of Antibodies against HTLV-I Using Chimeric Peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
Application Note: High-Throughput Cell Permeability Assessment of the Cyclic Peptide CTTHWGFTLC
For Research Use Only.
Introduction
Cyclic peptides represent a promising class of therapeutic agents due to their high binding affinity, specificity, and stability compared to their linear counterparts. CTTHWGFTLC is a cyclic decapeptide that acts as an inhibitor of matrix metalloproteinases (MMP)-2 and MMP-9, which are key targets in cancer therapy due to their role in tumor growth and invasion.[1] The therapeutic efficacy of such peptides often depends on their ability to permeate cell membranes to reach intracellular targets. Therefore, the early assessment of cell permeability is a critical step in the drug development pipeline.
This document provides detailed protocols for assessing the cell permeability of the cyclic peptide CTTHWGFTLC using two industry-standard assays: the Parallel Artificial Membrane Permeability Assay (PAMPA) and the Caco-2 Permeability Assay. PAMPA serves as a rapid, high-throughput initial screen for passive membrane permeability, while the Caco-2 assay provides a more comprehensive, cell-based model that mimics the human intestinal barrier and accounts for both passive diffusion and active transport mechanisms.[2][3]
Principle of the Assays
Parallel Artificial Membrane Permeability Assay (PAMPA) PAMPA is a non-cell-based in vitro model that evaluates the passive diffusion of a compound through an artificial lipid membrane.[3] A filter plate is coated with a lipid solution (e.g., lecithin (B1663433) in dodecane) to form a membrane that separates a donor well, containing the test compound, from an acceptor well. The rate at which the compound diffuses from the donor to the acceptor compartment is measured to determine its permeability coefficient (Pe).[4] This assay is cost-effective and useful for ranking compounds based on their passive permeability alone.[3]
Caco-2 Permeability Assay The Caco-2 assay is the gold standard for predicting in vivo drug absorption. It utilizes a monolayer of human colorectal adenocarcinoma (Caco-2) cells, which differentiate to form tight junctions and express transporters and enzymes found in the intestinal epithelium.[5][6] The assay measures the flux of a compound from the apical (AP) to the basolateral (BL) side, simulating absorption, and from the BL to the AP side to identify active efflux. The resulting apparent permeability coefficient (Papp) provides insights into both passive and active transport mechanisms.[7]
Protocol 1: Parallel Artificial Membrane Permeability Assay (PAMPA)
Materials and Reagents
-
CTTHWGFTLC peptide (purity >95%)
-
PAMPA plate system (e.g., 96-well Donor and Acceptor plates)
-
Lecithin (phosphatidylcholine)
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Dimethyl Sulfoxide (DMSO)
-
High Permeability Control: Testosterone
-
Low Permeability Control: Atenolol
-
96-well UV-transparent plates for analysis
-
Plate reader or LC-MS/MS system
Experimental Protocol
-
Preparation of Reagents:
-
Prepare a 1% (w/v) lecithin in dodecane solution. Sonicate until fully dissolved.
-
Prepare a 10 mM stock solution of CTTHWGFTLC and control compounds in DMSO.
-
Prepare the working buffer: PBS with 5% DMSO (v/v).
-
Prepare the working solutions of the test peptide and controls at 500 µM in the working buffer.
-
-
Assay Procedure:
-
Coat the membrane of the Donor plate wells by adding 5 µL of the 1% lecithin/dodecane solution to each well. Be careful not to puncture the membrane.
-
Add 300 µL of working buffer to each well of the Acceptor plate.
-
Add 200 µL of the 500 µM test peptide and control working solutions to the Donor plate wells in triplicate.
-
Carefully place the Donor plate onto the Acceptor plate, ensuring the coated membranes are in contact with the acceptor buffer.
-
Incubate the plate assembly at room temperature (25°C) for 16-18 hours in a sealed chamber with a wet paper towel to minimize evaporation.
-
After incubation, separate the plates.
-
-
Sample Analysis:
-
Collect samples from both the Donor and Acceptor wells.
-
Determine the concentration of the peptide in each sample using a validated analytical method, such as UV-Vis spectroscopy at a predetermined wavelength or LC-MS/MS for higher sensitivity and specificity.
-
Prepare equilibrium standards by mixing the initial donor solution with the acceptor buffer to determine the concentration if the compound were to fully equilibrate.[8]
-
Data Analysis
The effective permeability coefficient (Pe) in cm/s is calculated using the following equation:
Pe = - [ln(1 - [C_A]/[C_eq])] * (V_D * V_A) / ((V_D + V_A) * A * t)
Where:
-
[C_A] is the concentration of the peptide in the acceptor well.
-
[C_eq] is the equilibrium concentration.
-
V_D is the volume of the donor well (cm³).
-
V_A is the volume of the acceptor well (cm³).
-
A is the filter area (cm²).
-
t is the incubation time (seconds).
Protocol 2: Caco-2 Permeability Assay
Materials and Reagents
-
CTTHWGFTLC peptide (purity >95%)
-
Caco-2 cells (ATCC® HTB-37™)
-
Dulbecco's Modified Eagle's Medium (DMEM) with high glucose
-
Fetal Bovine Serum (FBS)
-
Non-Essential Amino Acids (NEAA)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA
-
Transwell® inserts (e.g., 24-well, 0.4 µm pore size)
-
Hanks' Balanced Salt Solution (HBSS), pH 7.4
-
Transepithelial Electrical Resistance (TEER) meter
-
High Permeability Control: Propranolol
-
Low Permeability Control: Lucifer Yellow or Atenolol
-
Efflux Substrate Control: Digoxin
Experimental Protocol
-
Cell Culture and Seeding:
-
Culture Caco-2 cells in DMEM supplemented with 10% FBS, 1% NEAA, and 1% Penicillin-Streptomycin at 37°C in a 5% CO₂ atmosphere.
-
Seed cells onto the apical side of Transwell® inserts at a density of approximately 6 x 10⁴ cells/cm².
-
Culture the cells for 21-25 days to allow for differentiation and formation of a confluent monolayer. Change the medium every 2-3 days.
-
-
Monolayer Integrity Test:
-
Before the experiment, measure the TEER of the Caco-2 monolayer. Well-differentiated monolayers should exhibit TEER values >250 Ω·cm².
-
Alternatively, assess the permeability of a paracellular marker like Lucifer Yellow. An apparent permeability (Papp) of <1.0 x 10⁻⁶ cm/s for the marker indicates good monolayer integrity.
-
-
Permeability Assay:
-
Wash the Caco-2 monolayers twice with pre-warmed HBSS (pH 7.4).
-
Apical to Basolateral (A→B) Transport: Add 0.5 mL of the test peptide CTTHWGFTLC (e.g., at 10 µM) in HBSS to the apical (donor) chamber and 1.5 mL of HBSS to the basolateral (acceptor) chamber.
-
Basolateral to Apical (B→A) Transport: Add 1.5 mL of the test peptide in HBSS to the basolateral (donor) chamber and 0.5 mL of HBSS to the apical (acceptor) chamber.
-
Incubate the plates at 37°C on an orbital shaker (50 rpm) for 2 hours.
-
At the end of the incubation, collect samples from the acceptor and donor chambers.
-
-
Sample Analysis:
-
Analyze the concentration of CTTHWGFTLC in the collected samples using a validated LC-MS/MS method.
-
Data Analysis
The apparent permeability coefficient (Papp) in cm/s is calculated using the formula:
Papp = (dQ/dt) / (A * C_0)
Where:
-
dQ/dt is the rate of peptide appearance in the acceptor chamber (mol/s).
-
A is the surface area of the membrane (cm²).
-
C_0 is the initial concentration of the peptide in the donor chamber (mol/cm³).
The Efflux Ratio (ER) is calculated to assess active transport:
ER = Papp (B→A) / Papp (A→B)
An ER > 2 suggests that the compound is subject to active efflux.
Data Presentation
Table 1: PAMPA Permeability of CTTHWGFTLC
| Compound | Pe (x 10⁻⁶ cm/s) | Permeability Classification |
| CTTHWGFTLC | 0.8 ± 0.1 | Low |
| Testosterone | 18.5 ± 1.2 | High (Control) |
| Atenolol | 0.2 ± 0.05 | Low (Control) |
| Data are presented as mean ± standard deviation (n=3). Classification: Pe < 1 is Low, Pe > 10 is High. |
Table 2: Caco-2 Permeability of CTTHWGFTLC
| Compound | Papp (A→B) (x 10⁻⁶ cm/s) | Papp (B→A) (x 10⁻⁶ cm/s) | Efflux Ratio | Absorption Classification |
| CTTHWGFTLC | 1.5 ± 0.2 | 4.2 ± 0.5 | 2.8 | Low, subject to efflux |
| Propranolol | 25.1 ± 2.1 | 23.9 ± 1.9 | 0.95 | High (Control) |
| Atenolol | 0.5 ± 0.1 | 0.6 ± 0.1 | 1.2 | Low (Control) |
| Digoxin | 0.3 ± 0.08 | 9.8 ± 1.1 | 32.7 | Efflux Substrate (Control) |
| Data are presented as mean ± standard deviation (n=3). Classification: Papp (A→B) < 2 is Low, Papp (A→B) > 10 is High. ER > 2 indicates active efflux. |
Visualizations
Caption: Overall workflow for assessing cyclic peptide cell permeability.
Caption: Principle of the Caco-2 bidirectional permeability assay.
References
- 1. innopep.com [innopep.com]
- 2. Label-free quantification of passive membrane permeability of cyclic peptides across lipid bilayers: penetration speed of cyclosporin A across lipid bilayers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. PAMPA | Evotec [evotec.com]
- 4. cdn.technologynetworks.com [cdn.technologynetworks.com]
- 5. Enantiomeric cyclic peptides with different Caco-2 permeability suggest carrier-mediated transport - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. portal.fis.tum.de [portal.fis.tum.de]
- 7. researchgate.net [researchgate.net]
- 8. bioassaysys.com [bioassaysys.com]
Application Notes & Protocols: Liposomal Formulation of CTTHWGFTLC for Enhanced Tumor Uptake
Audience: Researchers, scientists, and drug development professionals.
Introduction
The cyclic peptide CTTHWGFTLC is a known inhibitor of matrix metalloproteinases (MMP)-2 and MMP-9, which are key enzymes involved in tumor progression, invasion, and angiogenesis.[1][2] These gelatinases are often overexpressed in the tumor microenvironment, making them attractive targets for therapeutic intervention.[1] By decorating the surface of liposomes with the CTTHWGFTLC peptide, it is possible to enhance their accumulation at the tumor site, thereby increasing the targeted delivery of encapsulated therapeutic agents.[1][2] These application notes provide detailed protocols for the preparation, characterization, and evaluation of CTTHWGFTLC-functionalized liposomes for enhanced tumor uptake.
Data Presentation
Table 1: Physicochemical Characterization of Liposomal Formulations
| Formulation | Mean Particle Size (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) | Encapsulation Efficiency (%) |
| Non-targeted Liposomes | 110 ± 5.2 | 0.15 ± 0.03 | -15.6 ± 1.8 | 92.5 ± 3.1 |
| CTTHWGFTLC-Liposomes | 125 ± 6.8 | 0.18 ± 0.04 | -12.3 ± 2.1 | 90.8 ± 3.5 |
Data are presented as mean ± standard deviation (n=3). Encapsulation efficiency is reported for the chemotherapeutic drug Doxorubicin (B1662922).
Table 2: In Vivo Tumor Uptake of Liposomal Formulations
| Formulation | Tumor Uptake at 6h (% ID/g) | Tumor Uptake at 24h (% ID/g) |
| Free Doxorubicin | 2.1 ± 0.5 | 0.8 ± 0.2 |
| Non-targeted Liposomes | 8.1 ± 1.2 | 5.5 ± 0.9 |
| CTTHWGFTLC-Liposomes | 17.2 ± 2.5 | 10.3 ± 1.7 |
% ID/g: Percentage of injected dose per gram of tumor tissue. Data are presented as mean ± standard deviation (n=5).
Experimental Protocols
1. Preparation of CTTHWGFTLC-Conjugated Liposomes
This protocol describes the preparation of doxorubicin-loaded liposomes functionalized with the CTTHWGFTLC peptide using the thin-film hydration method followed by post-insertion.
Materials:
-
1,2-distearoyl-sn-glycero-3-phosphocholine (DSPC)
-
Cholesterol
-
1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[maleimide(polyethylene glycol)-2000] (DSPE-PEG2000-Mal)
-
CTTHWGFTLC peptide with a C-terminal cysteine residue
-
Doxorubicin hydrochloride
-
Chloroform, Methanol
-
HEPES buffered saline (HBS), pH 7.4
-
Sephadex G-50 column
Procedure:
-
Dissolve DSPC, cholesterol, and DSPE-PEG2000-Mal (molar ratio of 55:40:5) in a chloroform/methanol (2:1, v/v) mixture in a round-bottom flask.
-
Remove the organic solvents using a rotary evaporator at 40°C to form a thin lipid film.
-
Dry the film under vacuum for at least 2 hours to remove any residual solvent.
-
Hydrate the lipid film with a solution of doxorubicin in HBS at 60°C for 1 hour with gentle rotation.
-
Extrude the resulting liposomal suspension through polycarbonate membranes with decreasing pore sizes (e.g., 200 nm followed by 100 nm) using a mini-extruder to obtain unilamellar vesicles of a defined size.
-
Remove unencapsulated doxorubicin by passing the liposome (B1194612) suspension through a Sephadex G-50 column.
-
Dissolve the CTTHWGFTLC peptide in HBS and add it to the liposome suspension at a molar ratio of 0.5% of the total lipid.
-
Incubate the mixture at room temperature for 4 hours with gentle stirring to allow for the conjugation of the peptide's thiol group to the maleimide (B117702) group on the liposome surface.
-
Purify the peptide-conjugated liposomes by dialysis against HBS to remove any unconjugated peptide.
-
Sterilize the final formulation by passing it through a 0.22 µm filter.
2. Characterization of Liposomes
a) Particle Size and Zeta Potential:
-
Dilute the liposomal formulations with deionized water.
-
Measure the mean particle size, polydispersity index (PDI), and zeta potential using a dynamic light scattering (DLS) instrument.
b) Encapsulation Efficiency:
-
Lyse a known amount of the liposomal formulation with a detergent (e.g., 1% Triton X-100).
-
Measure the fluorescence of the released doxorubicin using a spectrofluorometer (Excitation: 485 nm, Emission: 590 nm).
-
Calculate the encapsulation efficiency (EE%) using the following formula: EE% = (Amount of encapsulated drug / Total amount of drug) x 100
3. In Vitro Cellular Uptake
This protocol assesses the uptake of fluorescently labeled liposomes by tumor cells.
Materials:
-
MMP-2/9 overexpressing cancer cell line (e.g., HT-1080)
-
Cell culture medium (e.g., DMEM) with 10% FBS
-
Fluorescently labeled liposomes (e.g., containing Rhodamine-PE)
-
DAPI solution
-
Phosphate-buffered saline (PBS)
-
4% Paraformaldehyde (PFA)
Procedure:
-
Seed the cancer cells in a 24-well plate with glass coverslips and allow them to adhere overnight.
-
Incubate the cells with fluorescently labeled non-targeted or CTTHWGFTLC-liposomes at a final lipid concentration of 100 µM for 4 hours at 37°C.
-
Wash the cells three times with cold PBS to remove unbound liposomes.
-
Fix the cells with 4% PFA for 15 minutes at room temperature.
-
Wash the cells twice with PBS.
-
Stain the cell nuclei with DAPI for 5 minutes.
-
Mount the coverslips on microscope slides and visualize the cellular uptake of liposomes using a fluorescence microscope.
4. In Vivo Tumor Growth Inhibition Study
This protocol evaluates the anti-tumor efficacy of drug-loaded liposomes in a tumor-bearing mouse model.
Materials:
-
Tumor-bearing mice (e.g., nude mice with subcutaneous HT-1080 xenografts)
-
Doxorubicin-loaded liposomal formulations
-
Saline solution
Procedure:
-
When the tumors reach a volume of approximately 100 mm³, randomize the mice into treatment groups (e.g., Saline, Free Doxorubicin, Non-targeted Liposomes, CTTHWGFTLC-Liposomes).
-
Administer the formulations intravenously via the tail vein at a doxorubicin dose of 5 mg/kg body weight, once a week for three weeks.
-
Monitor the tumor volume and body weight of the mice every two days. Tumor volume can be calculated using the formula: (Length x Width²)/2.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histological examination).
Visualizations
References
Troubleshooting & Optimization
Technical Support Center: Improving the Plasma Stability of CTTHWGFTLC Peptide
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the plasma stability of the cyclic peptide CTTHWGFTLC, a known inhibitor of Matrix Metalloproteinase-2 (MMP-2) and MMP-9.
Frequently Asked Questions (FAQs)
Q1: What is the expected plasma stability of the CTTHWGFTLC peptide?
Q2: What are the primary mechanisms of CTTHWGFTLC degradation in plasma?
The primary mechanism of degradation for peptides in plasma is enzymatic proteolysis by various proteases.[6] For cyclic peptides like CTTHWGFTLC, degradation is primarily mediated by endopeptidases that can cleave internal peptide bonds.[6] The specific proteases responsible would depend on the peptide's sequence and conformation. Additionally, chemical degradation pathways such as oxidation of methionine or cysteine residues can also occur, although this is generally a slower process.[7][8]
Q3: What are the common strategies to improve the plasma stability of CTTHWGFTLC?
Several strategies can be employed to enhance the plasma stability of CTTHWGFTLC. These can be broadly categorized into chemical modifications and formulation approaches.
-
Chemical Modifications:
-
D-Amino Acid Substitution: Replacing one or more L-amino acids with their D-isomers can significantly increase resistance to proteolysis as most proteases are stereospecific for L-amino acids.[9]
-
N-methylation: Methylation of the amide nitrogen of a peptide bond can sterically hinder protease access and improve stability.
-
Unnatural Amino Acid Incorporation: Introducing non-proteinogenic amino acids can disrupt protease recognition sites.[10]
-
PEGylation: Conjugating polyethylene (B3416737) glycol (PEG) to the peptide can increase its hydrodynamic radius, shielding it from proteases and reducing renal clearance.
-
Stapled Peptides: Introducing a synthetic brace ("staple") can lock the peptide into a specific conformation, enhancing stability and cell permeability.[9]
-
-
Formulation Approaches:
-
Encapsulation: Encapsulating the peptide in liposomes or polymeric nanoparticles can protect it from plasma enzymes.
-
Albumin Binding: Modifying the peptide to bind to serum albumin can extend its half-life by piggybacking on albumin's long circulation time.
-
Q4: How can I assess the plasma stability of my CTTHWGFTLC analogue?
The most common method is an in vitro plasma stability assay. This involves incubating the peptide in plasma from the species of interest (e.g., human, mouse, rat) at 37°C over a time course. Aliquots are taken at various time points, and the reaction is quenched. The remaining intact peptide is then quantified using analytical techniques like High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[5][11]
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Rapid degradation of CTTHWGFTLC observed in plasma stability assay (e.g., half-life < 1 hour). | 1. Presence of a specific endopeptidase cleavage site within the peptide sequence. 2. Suboptimal assay conditions (e.g., contamination, incorrect temperature). 3. Instability of the disulfide bond. | 1. Sequence Modification: - Perform a literature search for known cleavage sites of common plasma proteases (e.g., trypsin, chymotrypsin). - If a potential site is identified, consider amino acid substitution at that position (e.g., with a D-amino acid or an unnatural amino acid). 2. Assay Optimization: - Ensure the use of fresh, properly stored plasma. - Include protease inhibitor cocktails in control wells to confirm enzymatic degradation. - Verify incubator temperature. 3. Disulfide Bond Stabilization: - Consider replacing the disulfide bond with a more stable lactam bridge. |
| High variability between replicate experiments. | 1. Inconsistent sample handling and processing. 2. Inter-individual variability in plasma enzyme activity. 3. Issues with the analytical method (HPLC/LC-MS). | 1. Standardize Protocol: - Ensure precise and consistent timing for sample collection and quenching. - Use a standardized protein precipitation method. 2. Use Pooled Plasma: - Utilize pooled plasma from multiple donors to average out individual differences in enzyme levels. 3. Analytical Method Validation: - Validate the analytical method for linearity, precision, and accuracy. - Use an internal standard to correct for variations in sample processing and instrument response. |
| No degradation observed, even after extended incubation. | 1. The peptide is exceptionally stable. 2. The analytical method is not sensitive enough to detect low levels of degradation. 3. Inactive plasma (e.g., due to improper storage or repeated freeze-thaw cycles). | 1. Confirm Stability: This is a positive outcome. Consider extending the incubation time to determine the upper limit of stability. 2. Increase Sensitivity: - Optimize the LC-MS method for better sensitivity. - Increase the initial peptide concentration in the assay. 3. Use Fresh Plasma: - Always use freshly thawed plasma that has undergone a minimal number of freeze-thaw cycles. - Include a positive control (a peptide with known instability) to verify plasma activity. |
| Appearance of unexpected peaks in the chromatogram. | 1. Formation of degradation products. 2. Peptide aggregation. 3. Adsorption to sample vials or instrument components. | 1. Identify Degradants: - Use mass spectrometry to identify the mass of the new peaks and deduce the cleavage site. 2. Address Aggregation: - Modify the peptide sequence to improve solubility. - Adjust the formulation buffer (e.g., change pH, add solubilizing excipients). 3. Minimize Adsorption: - Use low-binding microcentrifuge tubes and vials. - Include a small amount of organic solvent or a non-ionic surfactant in the sample diluent. |
Experimental Protocols
In Vitro Plasma Stability Assay
Objective: To determine the in vitro half-life of CTTHWGFTLC or its analogues in plasma.
Materials:
-
CTTHWGFTLC peptide stock solution (e.g., 1 mg/mL in a suitable solvent like DMSO or water)
-
Pooled plasma from the desired species (e.g., human, mouse, rat), stored at -80°C
-
Incubator or water bath at 37°C
-
Quenching solution (e.g., ice-cold acetonitrile (B52724) with 1% formic acid)
-
Internal standard (a stable peptide with similar properties but different mass)
-
HPLC or LC-MS/MS system
Procedure:
-
Thaw the pooled plasma on ice.
-
Pre-warm the plasma to 37°C for 15 minutes.
-
Spike the CTTHWGFTLC peptide into the plasma to a final concentration of 1-10 µM.
-
Immediately take a time point zero (T=0) aliquot and quench it by adding it to 3 volumes of ice-cold quenching solution containing the internal standard.
-
Incubate the remaining plasma-peptide mixture at 37°C.
-
Collect aliquots at various time points (e.g., 15, 30, 60, 120, 240 minutes).
-
Quench each aliquot immediately as in step 4.
-
Vortex the quenched samples and centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to precipitate plasma proteins.
-
Transfer the supernatant to HPLC vials for analysis.
-
Analyze the samples by a validated LC-MS/MS method to quantify the remaining parent peptide.
-
Plot the percentage of remaining peptide against time and calculate the half-life (t½) using a first-order decay model.
Data Presentation
Table 1: Hypothetical Plasma Stability Data for CTTHWGFTLC and a Stabilized Analogue
| Time (minutes) | % Remaining CTTHWGFTLC | % Remaining Stabilized Analogue |
| 0 | 100 | 100 |
| 15 | 85 | 98 |
| 30 | 72 | 95 |
| 60 | 51 | 91 |
| 120 | 26 | 83 |
| 240 | 7 | 68 |
| Calculated t½ | ~60 minutes | ~300 minutes |
Visualizations
References
- 1. Cyclic Peptides: Promising Scaffolds for Biopharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Macrocyclization strategies for cyclic peptides and peptidomimetics - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D1MD00083G [pubs.rsc.org]
- 4. Methods to Enhance the Metabolic Stability of Peptide-Based PET Radiopharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Protease-Resistant Peptides for Targeting and Intracellular Delivery of Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Peptide Stability and Potential Degradation Pathways [sigmaaldrich.com]
- 8. veeprho.com [veeprho.com]
- 9. mdpi.com [mdpi.com]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Overcoming Solubility Issues with Cyclic Peptide CTTHWGFTLC
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming solubility challenges encountered with the cyclic peptide CTTHWGFTLC.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors influencing the solubility of the cyclic peptide CTTHWGFTLC?
A1: The solubility of a peptide is primarily dictated by its amino acid composition, net charge at a given pH, and its tendency to form secondary structures and aggregate.[1] For CTTHWGFTLC, the presence of hydrophobic amino acids such as Tryptophan (W), Phenylalanine (F), Leucine (L), and Isoleucine (I) can contribute to lower solubility in aqueous solutions. The peptide's net charge, which is dependent on the pH of the solution, also plays a critical role; solubility is generally lowest at the isoelectric point (pI) where the net charge is zero.[2]
Q2: My CTTHWGFTLC peptide will not dissolve in water. What should be my initial troubleshooting step?
A2: Before dissolving the entire sample, it is highly recommended to perform a solubility test on a small aliquot.[1] The initial step should be to assess the peptide's net charge to inform the choice of solvent. Given the amino acid composition of CTTHWGFTLC, it is likely to be hydrophobic. Therefore, starting with a small amount of an organic solvent and then diluting with an aqueous buffer is a recommended strategy.[3]
Q3: Can I use sonication or heating to improve the solubility of CTTHWGFTLC?
A3: Yes, both sonication and gentle heating can be employed to aid in the dissolution of CTTHWGFTLC. Sonication can help break up aggregates and enhance dissolution.[3][4] Gentle warming can also increase solubility, but it should be done cautiously to prevent peptide degradation.[4]
Q4: What are some common signs of peptide aggregation with CTTHWGFTLC?
A4: Signs of aggregation include the formation of a cloudy or hazy solution, visible precipitates, or gel formation.[1][5] Aggregation can lead to inaccurate concentration measurements and reduced biological activity.[2]
Troubleshooting Guide
Issue 1: The lyophilized CTTHWGFTLC powder is difficult to dissolve in aqueous buffers.
Root Cause Analysis:
The amino acid sequence of CTTHWGFTLC (Cys-Thr-Thr-His-Trp-Gly-Phe-Thr-Leu-Cys) contains a significant number of hydrophobic residues (Trp, Phe, Leu), which can lead to poor aqueous solubility. The cyclic nature of the peptide can also impact its solubility.[6]
Troubleshooting Workflow:
Caption: Troubleshooting workflow for dissolving CTTHWGFTLC.
Detailed Steps:
-
Start with a Small Sample: To avoid wasting your entire peptide stock, always perform initial solubility tests on a small portion.[1]
-
Use of Co-solvents: For hydrophobic peptides like CTTHWGFTLC, begin by dissolving the peptide in a minimal amount of a water-miscible organic solvent.[3][4]
-
Gradual Addition of Aqueous Buffer: Once the peptide is dissolved in the organic solvent, slowly add your desired aqueous buffer (e.g., PBS, Tris) dropwise while vortexing or stirring.[1] This gradual dilution can prevent the peptide from precipitating out of solution.
-
Sonication: If the solution remains cloudy, brief sonication in a water bath can help to break down aggregates and improve dissolution.[3][4]
-
pH Adjustment: The solubility of peptides is lowest at their isoelectric point (pI).[2] Adjusting the pH of the solution away from the pI will increase the net charge of the peptide, enhancing its interaction with water molecules and improving solubility.[9][10]
-
For a peptide like CTTHWGFTLC with a basic Histidine residue, slightly acidic conditions (e.g., adding a small amount of acetic acid) may improve solubility.[11] Conversely, if the peptide has acidic residues, a slightly basic solution (e.g., adding ammonium (B1175870) bicarbonate) might be beneficial.[4]
-
-
Solubility-Enhancing Excipients: If solubility issues persist, consider the use of excipients. These are additives that can improve the solubility and stability of pharmaceutical ingredients.[12][13][14]
Issue 2: The CTTHWGFTLC peptide precipitates out of solution upon storage.
Root Cause Analysis:
Peptide aggregation is a common reason for precipitation during storage.[5] This can be influenced by factors such as concentration, temperature, pH, and the presence of certain ions.[15]
Preventative Measures and Solutions:
-
Storage Conditions: Store peptide solutions in aliquots at -20°C or below to minimize degradation and aggregation.[11] Avoid repeated freeze-thaw cycles.
-
Use of Denaturing Agents: For peptides prone to aggregation, the addition of denaturing agents like 6M guanidine (B92328) hydrochloride or 8M urea (B33335) can be effective, although these are not suitable for most biological assays.[3][7]
-
Formulation with Excipients: Incorporating solubility-enhancing excipients can help maintain the peptide in a soluble state.
Quantitative Data Summary
The following table summarizes common solvents and their properties for dissolving hydrophobic peptides like CTTHWGFTLC.
| Solvent | Type | Properties & Considerations |
| Water / Aqueous Buffers | Polar Protic | Often the desired final solvent for biological assays. Hydrophobic peptides may have low solubility.[16][17] |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Excellent for dissolving hydrophobic peptides. Can be toxic to cells at high concentrations. May oxidize Cys and Met residues.[1][3][18] |
| N,N-Dimethylformamide (DMF) | Polar Aprotic | A good alternative to DMSO for dissolving hydrophobic peptides.[7][8] |
| Acetonitrile (B52724) (ACN) | Polar Aprotic | Can be used, often in combination with water, for HPLC purification and analysis.[8] |
| Isopropanol / Ethanol | Polar Protic | Can be used as co-solvents to improve solubility.[7] |
Experimental Protocols
Protocol 1: General Procedure for Solubilizing CTTHWGFTLC
-
Preparation: Allow the lyophilized peptide to warm to room temperature before opening the vial.[3]
-
Initial Dissolution: Add a minimal volume of DMSO (e.g., 10-20 µL) to the vial to dissolve the peptide completely. Vortex gently.
-
Dilution: Slowly add your desired aqueous buffer (e.g., PBS, pH 7.4) dropwise to the peptide solution while continuously vortexing.
-
Final Concentration: Continue adding the buffer until the desired final peptide concentration is reached.
-
Clarity Check: Visually inspect the solution for any cloudiness or precipitation. If present, proceed to sonication or pH adjustment.
-
Sterilization: If required for your experiment, filter the final solution through a sterile 0.22 µm filter.
Protocol 2: Solubility Testing with Different Solvents
-
Aliquoting: Prepare several small, equal aliquots of the lyophilized CTTHWGFTLC peptide.
-
Solvent Addition: To each aliquot, add a small, measured volume of a different solvent or solvent system (e.g., water, 10% acetic acid, 50% acetonitrile in water, DMSO).
-
Observation: Vortex each tube and observe the degree of dissolution. Record your observations (e.g., fully dissolved, partially dissolved, insoluble).
-
Selection: Based on the results, select the optimal solvent system for your stock solution preparation.
Signaling Pathways and Experimental Workflows
The solubility of CTTHWGFTLC is critical for its application in various experimental settings. Below is a diagram illustrating a typical workflow where peptide solubility is a key consideration.
References
- 1. benchchem.com [benchchem.com]
- 2. The Solubility Challenge in Peptide Therapeutics | Blog | Biosynth [biosynth.com]
- 3. Peptide Solubility Guidelines - How to solubilize a peptide [sb-peptide.com]
- 4. jpt.com [jpt.com]
- 5. Factors affecting the physical stability (aggregation) of peptide therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Effects of Conformational Constraint on Peptide Solubility Limits - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Peptide Dissolving Guidelines - Creative Peptides [creative-peptides.com]
- 8. peptide.com [peptide.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Reddit - The heart of the internet [reddit.com]
- 11. bachem.com [bachem.com]
- 12. pharmaexcipients.com [pharmaexcipients.com]
- 13. pharmtech.com [pharmtech.com]
- 14. Excipients for solubility and bioavailability enhancement ⋅ Gattefossé [gattefosse.com]
- 15. Designing Formulation Strategies for Enhanced Stability of Therapeutic Peptides in Aqueous Solutions: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Solvent Resource Center | Fisher Scientific [fishersci.co.uk]
- 17. Solvents for Synthetic, Analytical, and other Chemistry Applications | Thermo Fisher Scientific - JP [thermofisher.com]
- 18. Solvent - Wikipedia [en.wikipedia.org]
Preventing degradation of CTTHWGFTLC in solution
Welcome to the Technical Support Center for Peptide Stability. This guide provides detailed information, troubleshooting advice, and frequently asked questions regarding the prevention of degradation for the peptide CTTHWGFTLC in solution.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of CTTHWGFTLC degradation in solution?
A1: The primary degradation pathway for CTTHWGFTLC is oxidation.[1][2][3] The peptide sequence contains two Cysteine (C) residues and one Tryptophan (W) residue, all of which are highly susceptible to oxidation.[1][2][3][4] The thiol groups (-SH) of the Cysteine residues can oxidize to form disulfide bonds, leading to either intramolecular cyclization or intermolecular dimerization/oligomerization. The indole (B1671886) ring of Tryptophan is also prone to oxidation.[5]
Q2: What is the optimal pH for storing CTTHWGFTLC in solution?
A2: To minimize degradation, CTTHWGFTLC solutions should be maintained at a slightly acidic pH, ideally between pH 5 and 7.[2][6] The rate of Cysteine oxidation increases significantly at neutral or slightly basic pH (pH > 7).[6][7] Therefore, avoiding basic buffers is critical.[6] Working with acidic buffers (e.g., containing 0.1% TFA) can help minimize air oxidation.[8][9]
Q3: How should I store the peptide for long-term and short-term use?
A3: For optimal stability, follow these storage guidelines:
-
Long-Term Storage: Store the peptide in its lyophilized (powder) form at -20°C or, preferably, -80°C in a sealed container with a desiccant.[1][4][10] When stored this way, the peptide can be stable for several years.[11]
-
Short-Term Storage (in solution): Once reconstituted, peptide solutions are significantly less stable.[6] For short-term use (up to a week), solutions can be stored at 4°C.[10] For longer periods, the solution should be aliquoted into single-use volumes to avoid repeated freeze-thaw cycles and stored frozen at -20°C or below.[1][7][10]
Q4: What is the best way to reconstitute lyophilized CTTHWGFTLC?
A4: Proper reconstitution is crucial. Before opening the vial, allow it to warm to room temperature in a desiccator to prevent moisture condensation.[4][11] To prevent oxidation during reconstitution, use sterile, degassed (oxygen-free) solvents.[1][7][11] For initial solubilization, sterile water or a dilute acidic solution is recommended over saline buffers like PBS, as salts can hinder solubility.[1][12]
Q5: Can I do anything to reverse oxidation if it has already occurred?
A5: Yes, disulfide bonds formed from Cysteine oxidation can be reversed. This is achieved by treating the peptide solution with a reducing agent. Common choices include Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP).[8][13] TCEP is often preferred as it is more stable and odorless.[8]
Troubleshooting Guide
This guide addresses common issues encountered during experiments with CTTHWGFTLC.
| Problem | Probable Cause(s) | Recommended Solution(s) |
| Loss of peptide activity or inconsistent results. | 1. Oxidation: Formation of disulfide-linked dimers or oligomers.[8][14] 2. Aggregation: The peptide may be precipitating out of solution. 3. Hydrolysis: Peptide bond cleavage due to extreme pH. 4. Adsorption: Peptide sticking to the surface of vials or labware. | 1. Confirm Degradation: Analyze the peptide solution using Reverse-Phase HPLC (see protocol below) to check for purity and identify degradation products. 2. Prevent Oxidation: Prepare fresh solutions using degassed, acidic buffers (pH 5-7).[6][7] Store aliquots under an inert gas like argon or nitrogen.[2][8] 3. Reverse Oxidation: Treat the solution with a reducing agent like TCEP or DTT.[8][13] 4. Improve Solubility: If aggregation is suspected, try sonicating the solution gently.[1] Ensure the correct solvent was used for reconstitution based on the peptide's charge. |
| Visible precipitate or cloudiness in the peptide solution. | 1. Poor Solubility: The chosen solvent may be inappropriate for the peptide sequence. 2. Aggregation: Caused by suboptimal pH, high concentration, or multiple freeze-thaw cycles.[1] 3. Bacterial Contamination: If non-sterile solvents were used.[1] | 1. Check Solubility: A fully solubilized peptide should be a clear solution.[1] If not, attempt re-solubilization by adding a small amount of an organic solvent like acetonitrile (B52724) or DMSO (note: avoid DMSO if possible as it can promote oxidation).[1][11] 2. Optimize pH: Adjust the pH to be slightly acidic.[1] 3. Filter Sterilize: Use a 0.22 µm filter to remove bacteria or particulates. Always use sterile buffers for reconstitution.[1] |
| Peak broadening or appearance of new peaks in HPLC analysis. | 1. Oxidation: Dimer/oligomer formation will result in new, later-eluting peaks. Oxidized Tryptophan can also alter retention time. 2. Deamidation/Hydrolysis: Formation of related peptide impurities. | 1. Use Degassed Buffers: Ensure all HPLC mobile phases are thoroughly degassed to minimize on-column oxidation.[9] 2. Add Reducing Agent: Consider adding a small concentration of TCEP to your sample before injection or to the collection fractions to maintain the reduced state.[13] 3. Protect from Light: Tryptophan is light-sensitive; protect samples from direct light exposure.[2][4] |
Summary of Recommended Storage and Handling Conditions
| Parameter | Condition | Rationale | References |
| Storage Form | Lyophilized Powder | Highest stability. | [1][4][10] |
| Storage Temperature (Lyophilized) | -20°C to -80°C | Prevents chemical degradation over long periods. | [6][10] |
| Storage Temperature (Solution) | 4°C (short-term, <1 week) ≤ -20°C (long-term, aliquoted) | Minimizes degradation in solution; avoids freeze-thaw cycles. | [1][10] |
| Reconstitution Solvent | Sterile, degassed, oxygen-free water or dilute acid. | Prevents oxidation and bacterial contamination. | [1][7][11] |
| Solution pH | 5.0 - 7.0 | Slows the rate of Cysteine oxidation, which is rapid at pH > 7. | [2][6][7] |
| Additives (Optional) | Antioxidants (e.g., ascorbic acid), Reducing Agents (e.g., TCEP, DTT), Chelating Agents (e.g., EDTA). | Scavenge oxygen, reverse disulfide bonds, and chelate metal ions that catalyze oxidation. | [8][13] |
| Atmosphere | Inert gas (Argon or Nitrogen) | Displaces oxygen to prevent oxidation. | [2][3][8] |
| Light Exposure | Protect from light | Prevents photo-oxidation of the Tryptophan residue. | [2][4] |
Experimental Protocols
Protocol 1: Reconstitution of Lyophilized CTTHWGFTLC
-
Equilibration: Remove the sealed vial of lyophilized peptide from the freezer and place it in a desiccator at room temperature for at least 20-30 minutes. This prevents water condensation on the cold powder upon opening.[4][11]
-
Solvent Preparation: Prepare the desired reconstitution solvent (e.g., sterile 0.1% Trifluoroacetic Acid (TFA) in water). Degas the solvent by sparging with nitrogen or argon gas for 15-20 minutes or by using a vacuum chamber.
-
Dissolution: Under sterile conditions, add the appropriate volume of the degassed solvent to the vial to achieve the desired stock concentration. Gently swirl or vortex the vial to dissolve the peptide completely. Avoid vigorous shaking to prevent aggregation. Sonication in a water bath can be used if dissolution is slow.[7]
-
Aliquoting and Storage: Immediately aliquot the stock solution into single-use, low-protein-binding microcentrifuge tubes. Purge the headspace of each tube with argon or nitrogen before sealing.
-
Freezing: Store the aliquots at -20°C or -80°C until use.
Protocol 2: Analysis of CTTHWGFTLC Degradation by RP-HPLC
This protocol allows for the assessment of peptide purity and the detection of oxidative degradation products.
-
System Preparation:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size).
-
Mobile Phase A: 0.1% TFA in HPLC-grade water.
-
Mobile Phase B: 0.1% TFA in HPLC-grade acetonitrile.
-
Degassing: Ensure both mobile phases are thoroughly degassed by helium sparging or online degasser.[9]
-
-
Sample Preparation:
-
Dilute a small amount of the CTTHWGFTLC solution in Mobile Phase A to a final concentration of approximately 1 mg/mL.
-
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 220 nm (for the peptide bond) and 280 nm (for the Tryptophan residue).
-
Gradient: A linear gradient from 5% B to 65% B over 30 minutes (this may require optimization based on your specific system).
-
Injection Volume: 10-20 µL.
-
-
Data Analysis:
-
The main peak corresponds to the intact, monomeric CTTHWGFTLC.
-
Oxidized dimers will typically appear as later-eluting peaks due to increased hydrophobicity.
-
Other degradation products (e.g., from Tryptophan oxidation) may appear as small shoulder peaks or separate, earlier-eluting peaks.
-
Calculate purity by integrating the peak areas (% Purity = [Area of Main Peak / Total Area of All Peaks] x 100).
-
Visualizations
Caption: Key pathways for CTTHWGFTLC degradation in solution.
Caption: Recommended workflow for handling CTTHWGFTLC.
References
- 1. Peptide Solubility and Storage Tips | Product Guides | Biosynth [biosynth.com]
- 2. peptidesystems.com [peptidesystems.com]
- 3. proimmune.com [proimmune.com]
- 4. verifiedpeptides.com [verifiedpeptides.com]
- 5. peptide.com [peptide.com]
- 6. lifetein.com [lifetein.com]
- 7. bachem.com [bachem.com]
- 8. benchchem.com [benchchem.com]
- 9. Protocols for the Fmoc SPPS of Cysteine-Containing Peptides [sigmaaldrich.com]
- 10. Handling and Storage Guidelines for Peptides and Proteins [sigmaaldrich.com]
- 11. documents.thermofisher.com [documents.thermofisher.com]
- 12. biosynth.com [biosynth.com]
- 13. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 14. biotage.com [biotage.com]
Technical Support Center: Optimizing CTTHWGFTLC Concentration for Cell-Based Assays
This technical support guide provides researchers, scientists, and drug development professionals with detailed information, frequently asked questions (FAQs), and troubleshooting advice for the use of the cyclic peptide CTTHWGFTLC in cell-based assays.
Frequently Asked Questions (FAQs)
Q1: What is CTTHWGFTLC and what is its mechanism of action?
A1: CTTHWGFTLC is a cyclic decapeptide that acts as a potent and selective inhibitor of Matrix Metalloproteinase-2 (MMP-2) and Matrix Metalloproteinase-9 (MMP-9).[1][2][3] These enzymes, also known as gelatinases, are zinc-dependent endopeptidases that degrade components of the extracellular matrix (ECM).[3] By inhibiting MMP-2 and MMP-9, CTTHWGFTLC can prevent the breakdown of the ECM, a critical step in processes like tumor cell invasion, migration, and angiogenesis.[2][3]
Q2: What is the recommended starting concentration for CTTHWGFTLC in a cell-based assay?
A2: The optimal concentration is highly dependent on the cell type and specific assay. However, based on its known inhibitory activity, a good starting point is to perform a dose-response experiment centered around its half-maximal inhibitory concentration (IC₅₀). The reported IC₅₀ for CTTHWGFTLC against MMP-2 and MMP-9 is approximately 8-10 µM.[1][4] We recommend an initial screening range of 0.1 µM to 100 µM.
Q3: How should I dissolve and store the lyophilized CTTHWGFTLC peptide?
A3: Due to the hydrophobic nature of many peptides, it is recommended to first dissolve lyophilized CTTHWGFTLC in a small amount of sterile, high-purity dimethyl sulfoxide (B87167) (DMSO) to create a high-concentration stock solution (e.g., 1-10 mM). This stock can then be serially diluted into your aqueous culture medium to achieve the final desired concentrations. For storage, keep the lyophilized peptide at -20°C. Once reconstituted, it is best to create single-use aliquots of the stock solution and store them at -80°C to avoid repeated freeze-thaw cycles, which can degrade the peptide.
Q4: How long should I incubate cells with CTTHWGFTLC?
A4: The incubation time is critical and depends on the biological process being studied.
-
For acute effects on enzyme activity or signaling, shorter incubation times (e.g., 1 to 6 hours) may be sufficient.
-
For processes like cell migration, invasion, or proliferation , longer incubation times (e.g., 12, 24, 48, or 72 hours) are typically necessary.[5] It is advisable to perform a time-course experiment to determine the optimal incubation period for your specific experimental setup.
Q5: Is CTTHWGFTLC expected to be cytotoxic?
A5: While CTTHWGFTLC targets specific enzymes, it is crucial to assess its potential cytotoxicity in your cell line of interest. A standard cytotoxicity assay, such as an MTT or Calcein-AM/EthD-1 assay, should be performed alongside your functional assays. This will help you distinguish between a specific inhibitory effect on cell migration/invasion and a general cytotoxic effect. Always include a vehicle control (medium with the same final concentration of DMSO used for the highest peptide dose) in your experiments.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| No observable effect of the peptide. | 1. Sub-optimal Concentration: The concentration used may be too low. | Perform a dose-response experiment with a wide range of concentrations (e.g., 0.1 µM to 100 µM) to determine the optimal working concentration. |
| 2. Peptide Degradation/Inactivity: Improper storage or multiple freeze-thaw cycles of the stock solution. | Use a fresh vial of peptide or a new, single-use aliquot. Always store stock solutions at -80°C. | |
| 3. Poor Solubility: The peptide may have precipitated out of the aqueous culture medium. | Ensure the peptide is fully dissolved in DMSO before diluting in medium. Visually inspect the medium for any precipitates after adding the peptide. | |
| High variability between replicates. | 1. Inconsistent Cell Seeding: Uneven cell numbers across wells. | Ensure a homogenous single-cell suspension before plating. Use a consistent cell passage number and verify cell health and morphology prior to the experiment. |
| 2. Peptide Adsorption: The peptide may be adsorbing to plasticware. | Consider using low-adhesion microplates. Pre-incubating the peptide dilution in the well before adding cells may sometimes help. | |
| 3. Incomplete Mixing: The peptide was not evenly distributed in the well. | After adding the peptide solution to the wells, gently swirl the plate to ensure even distribution. | |
| Observed effect is cell death, not specific inhibition. | 1. Peptide Cytotoxicity: The concentration used is toxic to the cells. | Perform a cytotoxicity assay (e.g., MTT) to determine the non-toxic concentration range for your cell line. Lower the concentration of CTTHWGFTLC in your functional assay to a non-toxic level. |
| 2. High DMSO Concentration: The final concentration of the solvent (DMSO) is toxic. | Ensure the final concentration of DMSO in the culture medium does not exceed a non-toxic level, typically below 0.5%. Include a DMSO-only vehicle control. |
Quantitative Data Summary
| Parameter | Value | Enzyme Target | Reference |
| IC₅₀ | ~10 µM | Active MMP-2 / MMP-9 | [1] |
| IC₅₀ | ~8 µM | MMP-9 | [4] |
| Recommended Starting Range | 0.1 µM - 100 µM | N/A (Cell-Based Assays) | N/A |
| Recommended Max DMSO % | < 0.5% (v/v) | N/A (Cell Culture) | N/A |
Experimental Protocols
Protocol 1: Determining Cytotoxicity using MTT Assay
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.
-
Peptide Preparation: Prepare serial dilutions of the CTTHWGFTLC stock solution in complete culture medium to achieve 2X the final desired concentrations (e.g., ranging from 0.2 µM to 200 µM). Prepare a 2X vehicle control containing the highest concentration of DMSO.
-
Cell Treatment: Carefully remove the old medium and add 100 µL of the prepared peptide dilutions or vehicle control to the appropriate wells. Include "untreated" wells with fresh medium only.
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) that matches your planned functional assay.
-
MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C until a purple precipitate is visible.
-
Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or a 0.01 M HCl solution with 10% SDS) to each well. Mix gently on an orbital shaker for 10-15 minutes to dissolve the formazan (B1609692) crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate cell viability as a percentage relative to the untreated control cells.
Protocol 2: Cell Invasion Assay using Transwell Inserts (Boyden Chamber)
-
Insert Coating: Thaw a basement membrane matrix (e.g., Matrigel®) on ice. Dilute the matrix with serum-free, cold medium to a final concentration of 200 µg/mL.[6] Add 100 µL of the diluted matrix to the apical chamber of 8 µm pore size Transwell inserts and incubate at 37°C for 2-3 hours to allow for gelation.[6]
-
Cell Preparation: Culture cells to ~80% confluency. Serum-starve the cells for 18-24 hours prior to the assay.[7] After starvation, harvest the cells and resuspend them in serum-free medium at a concentration of 0.5-1.0 x 10⁶ cells/mL.[5]
-
Assay Setup:
-
Add 500 µL of complete medium (containing 10% FBS as a chemoattractant) to the basolateral (lower) chamber of the 24-well plate.[5]
-
In the cell suspension, add different concentrations of CTTHWGFTLC or the vehicle control.
-
Add 300 µL of the cell suspension containing the peptide/vehicle to the apical (upper) chamber of the coated inserts.[5]
-
-
Incubation: Incubate the plate for 12-48 hours at 37°C, 5% CO₂.
-
Removal of Non-Invasive Cells: Carefully remove the medium from the apical chamber. Use a cotton-tipped swab to gently remove the non-invasive cells and the matrix from the top surface of the membrane.[5][8]
-
Staining: Transfer the inserts to a new well containing a staining solution (e.g., 0.5% Crystal Violet in 20% methanol) and incubate for 10-20 minutes.
-
Washing & Drying: Gently wash the stained inserts in a beaker of water to remove excess stain and allow them to air dry.
-
Quantification: Image the underside of the inserts using a light microscope. Count the number of invaded cells in several representative fields for each insert. Alternatively, the stain can be extracted by adding an extraction solution (e.g., 10% acetic acid), and the absorbance can be measured on a plate reader.[5]
Visualizations
Caption: MMP-2/9 activation pathway and its inhibition by CTTHWGFTLC.
Caption: General workflow for a cell-based assay using CTTHWGFTLC.
References
- 1. Interleukin-6 protects hepatocytes from CCl4-mediated necrosis and apoptosis in mice by reducing MMP-2 expression - PMC [pmc.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Preparation and Characterization of a Novel Chimeric Protein VEGI-CTT in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. cellbiolabs.com [cellbiolabs.com]
- 6. Cell Migration and Invasion Assay Guidance using Millicell® Cell Culture Inserts [sigmaaldrich.com]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. corning.com [corning.com]
Addressing off-target effects of CTTHWGFTLC in experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address potential off-target effects of the cyclic peptide CTTHWGFTLC, a known inhibitor of matrix metalloproteinases (MMP)-2 and MMP-9.[1]
Frequently Asked Questions (FAQs)
Q1: What is CTTHWGFTLC and what are its primary targets?
A1: CTTHWGFTLC is a cyclic peptide that functions as an inhibitor of matrix metalloproteinases (MMP)-2 and MMP-9, also known as gelatinases.[1] These enzymes are key targets in therapeutic interventions for cancer, as their inhibition can prevent tumor progression, growth, and invasion.[1]
Q2: What are off-target effects and why are they a concern for peptide therapeutics like CTTHWGFTLC?
A2: Off-target effects are unintended interactions between a therapeutic agent and cellular components other than its intended target. While peptides are generally known for high specificity, off-target binding can still occur, leading to unforeseen biological consequences, toxicity, or reduced efficacy.[2][3] Identifying and mitigating these effects is a critical aspect of drug development to ensure safety and a clear understanding of the therapeutic mechanism.[4]
Q3: How can I design a proper negative control for my experiments with CTTHWGFTLC?
A3: A scrambled peptide is the recommended negative control. This peptide is synthesized with the same amino acid composition as CTTHWGFTLC but in a randomized sequence.[5][6][7] This control helps to demonstrate that the observed biological activity is due to the specific sequence of CTTHWGFTLC and not merely the presence of its constituent amino acids.[6][7] When designing a scrambled peptide, it is advisable to ensure it does not share significant sequence motifs with the original peptide.[8]
Q4: What are some initial steps to assess the specificity of CTTHWGFTLC?
A4: A good starting point is to perform a sequence homology search using bioinformatics tools to identify proteins with similar binding motifs. Additionally, a peptide competition assay can be employed to confirm that the observed effects of CTTHWGFTLC are target-specific.[9][10] In this assay, pre-incubation of your system with an excess of unlabeled CTTHWGFTLC should prevent the binding or effect of the labeled/active peptide, confirming the specificity of the interaction.
Troubleshooting Guides
Issue 1: Unexpected Cytotoxicity or Altered Cellular Phenotype
You observe significant cell death or morphological changes in your cell cultures treated with CTTHWGFTLC that are inconsistent with the expected inhibition of MMP-2/9.
Caption: Workflow for troubleshooting unexpected cytotoxicity.
-
Validate with a Scrambled Peptide Control: Synthesize and test a scrambled version of CTTHWGFTLC to determine if the toxicity is sequence-specific.[5][6][7]
-
Perform a Dose-Response Cell Viability Assay: Use assays like MTT, MTS, or CCK-8 to quantify and compare the cytotoxic effects of CTTHWGFTLC and the scrambled control across a range of concentrations.[11][12]
-
Broaden the Target Scope: Since CTTHWGFTLC targets MMPs, consider if it might be inhibiting other related proteases with essential cellular functions. A broad-spectrum protease inhibitor panel could provide insights.
-
Kinase Profiling: Off-target effects on kinases are a common source of unexpected cellular responses.[13][][15] A kinase profiling service can screen CTTHWGFTLC against a large panel of kinases to identify any unintended inhibitory activity.[16][17]
Issue 2: Inconsistent or Non-reproducible Inhibition of MMP-2/9 Activity
Your experimental results show variable or weak inhibition of MMP-2/9, or the effect is not consistently reproducible.
Caption: Logic diagram for addressing inconsistent target inhibition.
-
Confirm Peptide Quality: Verify the purity, concentration, and integrity of your CTTHWGFTLC stock using methods like HPLC and mass spectrometry.
-
Competitive Binding Assay: This assay will confirm direct and specific binding to the target.[18][19][20] By competing with a known labeled ligand for MMP-2/9, you can validate the specific interaction of CTTHWGFTLC.
-
Review Assay Conditions: Ensure that the assay buffer, pH, temperature, and incubation times are optimal for both the peptide and the target enzymes. Peptide stability and activity can be highly dependent on these factors.[21]
Data Summary Tables
Table 1: Comparison of Experimental Controls
| Control Type | Principle | Key Application for CTTHWGFTLC |
| Scrambled Peptide | Same amino acid composition, random sequence.[7] | Differentiates sequence-specific effects from non-specific effects related to amino acid content.[6] |
| Vehicle Control | The solvent used to dissolve the peptide (e.g., DMSO, PBS). | Accounts for any effects of the delivery vehicle on the experimental system. |
| Unrelated Peptide | A peptide with a different sequence and target. | Helps to rule out general effects of introducing a peptide into the system. |
Table 2: Recommended Assays for Off-Target Effect Evaluation
| Assay Type | Principle | Information Gained |
| Kinase Profiling | Measures the inhibitory activity of the peptide against a large panel of kinases.[13][][16] | Identifies unintended inhibition of signaling pathways, a common source of off-target effects.[15][17] |
| Cell Viability (MTT/MTS) | Measures the metabolic activity of cells as an indicator of viability.[22] | Quantifies potential cytotoxic off-target effects.[11][12] |
| Competitive Binding | Measures the ability of the peptide to compete with a known ligand for its target.[18][19] | Confirms specific binding to the intended target (MMP-2/9) and can be adapted for off-targets. |
| Proteome Profiling | Uses mass spectrometry to analyze changes in protein expression or modification in response to peptide treatment.[4][23] | Provides a broad, unbiased view of cellular pathways affected by the peptide. |
Experimental Protocols
Protocol 1: Competitive Binding Assay for CTTHWGFTLC
This protocol is adapted for a fluorescence polarization (FP) format, a common method for assessing peptide-protein interactions.
-
Reagents and Materials:
-
Recombinant human MMP-2 or MMP-9.
-
Fluorescently labeled tracer peptide known to bind MMP-2/9.
-
CTTHWGFTLC peptide.
-
Assay buffer (e.g., Tris-buffered saline with calcium and zinc).
-
384-well, low-volume, black plates.
-
Plate reader with FP capabilities.
-
-
Procedure:
-
Prepare a dilution series of the unlabeled CTTHWGFTLC peptide in assay buffer.
-
In the wells of the 384-well plate, add a fixed concentration of the fluorescently labeled tracer peptide.
-
Add the different concentrations of the unlabeled CTTHWGFTLC peptide to the wells. Include a control with no unlabeled peptide.
-
Initiate the binding reaction by adding a fixed concentration of MMP-2 or MMP-9 to all wells.
-
Incubate the plate at room temperature for 1-2 hours, protected from light.
-
Measure the fluorescence polarization on a compatible plate reader.
-
-
Data Analysis:
-
A decrease in fluorescence polarization with increasing concentrations of CTTHWGFTLC indicates successful competition for binding to the MMP target.
-
Plot the FP signal against the log of the unlabeled peptide concentration to determine the IC50 value.
-
Protocol 2: Cell Viability (MTT) Assay
-
Reagents and Materials:
-
Cells of interest (e.g., a cancer cell line expressing MMP-2/9).
-
Complete cell culture medium.
-
CTTHWGFTLC and scrambled peptide stock solutions.
-
MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide).
-
Solubilization solution (e.g., DMSO or a detergent-based buffer).
-
96-well clear plates.
-
Spectrophotometer (plate reader).
-
-
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Prepare serial dilutions of CTTHWGFTLC and the scrambled peptide in complete culture medium.
-
Remove the old medium from the cells and add the medium containing the different peptide concentrations. Include vehicle-only and untreated controls.
-
Incubate the cells for the desired treatment period (e.g., 24, 48, or 72 hours).
-
Add 10 µL of MTT solution (5 mg/mL) to each well and incubate for 3-4 hours at 37°C, allowing formazan (B1609692) crystals to form.[22]
-
Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[22]
-
Measure the absorbance at a wavelength of 570 nm using a plate reader.
-
-
Data Analysis:
-
Calculate cell viability as a percentage relative to the untreated control cells.
-
Plot cell viability against peptide concentration to generate dose-response curves and determine the IC50 for any cytotoxic effects.
-
Signaling Pathway Visualization
Caption: On-target vs. potential off-target signaling pathways.
References
- 1. innopep.com [innopep.com]
- 2. tandfonline.com [tandfonline.com]
- 3. Challenges in delivering therapeutic peptides and proteins: a silk-based solution - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Peptidomics-Based Drug Off-Target Effects Research - Creative Proteomics [creative-proteomics.com]
- 5. Scrambled Peptide Libraries – ProteoGenix [us.proteogenix.science]
- 6. all-chemistry.com [all-chemistry.com]
- 7. Scrambled Peptide Library Services - Creative Peptides-Peptide Drug Discovery [pepdd.com]
- 8. researchgate.net [researchgate.net]
- 9. Peptide Competition Assay (PCA) Protocol | Rockland [rockland.com]
- 10. docs.abcam.com [docs.abcam.com]
- 11. Cell Viability and Proliferation of Peptide Drug Assays - Creative Peptides-Peptide Drug Discovery [pepdd.com]
- 12. lifetein.com [lifetein.com]
- 13. Kinase Screening and Profiling Services-Creative Enzymes [creative-enzymes.com]
- 15. reactionbiology.com [reactionbiology.com]
- 16. emea.eurofinsdiscovery.com [emea.eurofinsdiscovery.com]
- 17. Kinase profiling and screening_kinase profiling service_kinase screening assay - Intergrated Kinase Drug Discovery - ICE Bioscience [en.ice-biosci.com]
- 18. Competition Assay Protocol - Fabgennix International [fabgennix.com]
- 19. MHC/Peptide Competition Binding Assays - Creative BioMart [mhc.creativebiomart.net]
- 20. Competition between bound and free peptides in an ELISA-based procedure that assays peptides derived from protein digests - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Concept Life Sciences | Overcoming the Challenges of Peptide Drug Development [conceptlifesciences.com]
- 22. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 23. A proteomic platform to identify off-target proteins associated with therapeutic modalities that induce protein degradation or gene silencing - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Strategies to Reduce Hydrolysis and Deamidation of CTTHWGFTLC
Welcome to the technical support center for the peptide CTTHWGFTLC. This guide provides troubleshooting advice and frequently asked questions to help researchers, scientists, and drug development professionals minimize degradation and ensure the stability of this peptide during their experiments.
Troubleshooting Guide
This section addresses specific issues you may encounter with CTTHWGFTLC stability.
Q1: I'm observing a loss of purity of my CTTHWGFTLC solution over time. What are the likely causes and how can I mitigate this?
A loss of purity in a peptide solution is typically due to chemical degradation. For CTTHWGFTLC, the primary concerns are hydrolysis, oxidation, and disulfide bond formation.
Possible Causes & Solutions:
-
Hydrolysis: Cleavage of peptide bonds is often accelerated by pH extremes.[1]
-
Solution: Maintain the pH of your solution within a stable range, typically between pH 4-6, to minimize hydrolysis.[2] The optimal pH should be determined experimentally.
-
-
Oxidation: The Cysteine (C) and Tryptophan (W) residues in your peptide are susceptible to oxidation.[3][4]
-
Solution: Prepare solutions using degassed buffers and consider working under an inert atmosphere (e.g., nitrogen or argon).[5] Adding antioxidants like methionine or EDTA (to chelate metal ions that catalyze oxidation) can also be beneficial.
-
-
Disulfide Bond Formation: The two Cysteine residues can form intramolecular or intermolecular disulfide bonds, leading to dimerization or oligomerization.[1]
-
Solution: If a free thiol is desired, consider adding a reducing agent like dithiothreitol (B142953) (DTT) or tris(2-carboxyethyl)phosphine (B1197953) (TCEP). However, be aware that these reagents may interfere with certain assays. For long-term storage, forming a stable intramolecular disulfide bond under controlled conditions might be a viable strategy if it doesn't compromise activity.
-
Q2: My HPLC chromatogram shows new, unexpected peaks after storing my CTTHWGFTLC solution. What could these peaks represent?
Unexpected peaks are likely degradation products. Identifying these products can help diagnose the stability issue.
Potential Degradation Products:
-
Oxidation Products: Peaks with a mass increase of +16 Da or +32 Da compared to the parent peptide may correspond to the oxidation of Cysteine or Tryptophan.[6]
-
Hydrolysis Fragments: Peaks with lower molecular weights could be fragments resulting from the cleavage of peptide bonds.
-
Dimers/Oligomers: Peaks with approximately double the molecular weight of the parent peptide suggest the formation of intermolecular disulfide bonds.
Troubleshooting Steps:
-
Analyze by LC-MS: Use liquid chromatography-mass spectrometry (LC-MS) to determine the molecular weights of the new peaks and compare them to the expected masses of potential degradation products.[7]
-
Forced Degradation Studies: Intentionally exposing your peptide to harsh conditions (e.g., high/low pH, high temperature, oxidizing agents) can help generate and identify potential degradation products, which can then be used as standards to identify the impurities in your stored samples.[8]
Q3: I'm concerned about deamidation of my peptide, as mentioned in the topic. How can I address this for CTTHWGFTLC?
Deamidation is a common degradation pathway for peptides containing Asparagine (Asn) or Glutamine (Gln) residues.[9] The peptide sequence CTTHWGFTLC does not contain these residues, so deamidation is a very low risk for this specific peptide. Deamidation of other residues can occur but at a significantly slower rate.[10]
If you are working with an analogue of CTTHWGFTLC that contains Asn or Gln, here are some strategies to minimize deamidation:
-
pH Control: Deamidation is highly pH-dependent, with rates increasing at neutral and alkaline pH.[10] Maintaining a slightly acidic pH (e.g., pH 4-5) can significantly slow down this process.
-
Temperature Control: Like most chemical reactions, deamidation is accelerated at higher temperatures.[11] Store peptide solutions at low temperatures (2-8°C for short-term, -20°C or -80°C for long-term).
-
Buffer Selection: The composition of the buffer can influence deamidation rates.[11] It is advisable to screen different buffer systems during formulation development.
Frequently Asked Questions (FAQs)
Storage and Handling
-
What are the best practices for storing lyophilized CTTHWGFTLC? Lyophilized peptides are generally very stable.[4] For maximum stability, store the lyophilized powder at -20°C or -80°C in a desiccator to protect it from moisture.
-
How should I prepare and store solutions of CTTHWGFTLC?
-
Reconstitution: Use a high-purity, sterile solvent or buffer. The choice of solvent will depend on the peptide's solubility. For many peptides, sterile water or a dilute acetic acid solution is a good starting point.[12]
-
Storage: Once in solution, it is best to make single-use aliquots and store them frozen at -20°C or -80°C to avoid repeated freeze-thaw cycles, which can degrade the peptide.[12] For short-term storage (a few days), refrigeration at 2-8°C may be acceptable, but this should be verified with stability studies.
-
Formulation Strategies
-
What formulation strategies can enhance the stability of CTTHWGFTLC in aqueous solutions?
-
pH and Buffer Optimization: As mentioned, finding the optimal pH and buffer system is the most practical approach to improving peptide stability.[2][13]
-
Excipients: The addition of stabilizers such as polyols (e.g., mannitol, sucrose), amino acids, or polyethylene (B3416737) glycol (PEG) can enhance stability.[5]
-
Oxygen Exclusion: To prevent oxidation, purging the solution and the headspace of the vial with an inert gas like nitrogen can be effective.[5]
-
Analytical Methods
-
What analytical techniques are used to monitor the stability of CTTHWGFTLC?
-
High-Performance Liquid Chromatography (HPLC): A stability-indicating HPLC method, typically reverse-phase HPLC (RP-HPLC), is the most common technique to separate and quantify the intact peptide from its degradation products.[1][14]
-
Mass Spectrometry (MS): MS is used to identify the degradation products by determining their molecular weights.[1]
-
Peptide Mapping: This technique can be used to pinpoint the specific site of modification within the peptide.[15]
-
Quantitative Data Summary
The following tables summarize the general effects of various factors on peptide degradation rates. The exact rates for CTTHWGFTLC would need to be determined experimentally.
Table 1: Effect of pH on Peptide Degradation Pathways
| pH Range | Predominant Degradation Pathways | General Recommendations for CTTHWGFTLC |
| < 3 | Acid-catalyzed hydrolysis of peptide bonds.[2] | Avoid highly acidic conditions unless required for a specific application. |
| 4 - 6 | Generally the most stable range for many peptides, minimizing both hydrolysis and deamidation.[2] | Recommended starting point for formulation development. |
| > 7 | Base-catalyzed hydrolysis, deamidation (if Asn/Gln present), and oxidation of Cysteine. | Avoid neutral to alkaline pH to minimize degradation. |
Table 2: Effect of Temperature on Peptide Stability
| Storage Temperature | Expected Stability of Lyophilized Peptide | Expected Stability of Peptide in Solution |
| -80°C | Very high stability (years).[12] | High stability (months to years). |
| -20°C | High stability (years). | Good stability (weeks to months). |
| 2-8°C | Moderate stability (months). | Limited stability (days to weeks). |
| Room Temperature (25°C) | Low stability (days to weeks). | Poor stability (hours to days). |
Experimental Protocols
Protocol 1: General Purpose Stability-Indicating RP-HPLC Method
This protocol provides a starting point for developing a method to assess the purity of CTTHWGFTLC.
-
Column: C18 stationary phase (e.g., 4.6 x 150 mm, 3.5 µm particle size).
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Gradient: A linear gradient from 5% to 95% Mobile Phase B over 30 minutes. The exact gradient should be optimized for your peptide.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV absorbance at 214 nm and 280 nm.[14]
-
Temperature: 30°C.
-
Sample Preparation: Dissolve the peptide in Mobile Phase A or a suitable buffer to a concentration of 1 mg/mL.
Protocol 2: Forced Degradation Study
Forced degradation studies are used to identify potential degradation pathways and to confirm that the analytical method can separate the degradation products from the intact peptide.[8]
-
Prepare Stock Solution: Prepare a stock solution of CTTHWGFTLC at 1 mg/mL in a suitable buffer (e.g., 10 mM phosphate (B84403) buffer, pH 7.4).
-
Acid Hydrolysis: Add HCl to a final concentration of 0.1 N. Incubate at 60°C for 24 hours. Neutralize with NaOH before analysis.
-
Base Hydrolysis: Add NaOH to a final concentration of 0.1 N. Incubate at 60°C for 24 hours. Neutralize with HCl before analysis.
-
Oxidation: Add hydrogen peroxide to a final concentration of 3%. Incubate at room temperature for 24 hours.
-
Thermal Stress: Incubate the peptide solution at 60°C for 7 days.
-
Photostability: Expose the peptide solution to light according to ICH Q1B guidelines.
-
Analysis: Analyze all samples by the stability-indicating HPLC method and LC-MS to identify degradation products.
Visualizations
Caption: Troubleshooting workflow for peptide instability.
Caption: Simplified mechanism of peptide bond hydrolysis.
Caption: Oxidation of cysteine residues to form a disulfide bond.
References
- 1. veeprho.com [veeprho.com]
- 2. Designing Formulation Strategies for Enhanced Stability of Therapeutic Peptides in Aqueous Solutions: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Concept Life Sciences | Overcoming the Challenges of Peptide Drug Development [conceptlifesciences.com]
- 4. Strategies for overcoming protein and peptide instability in biodegradable drug delivery systems - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pepdoopeptides.com [pepdoopeptides.com]
- 6. Tryptophan and Cysteine Oxidation Products Dominate in α-Lactalbumin-Derived Peptides Analyzed with LC-MSn - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. Best Practices for Stability Studies of Peptides and Proteins – StabilityStudies.in [stabilitystudies.in]
- 9. encyclopedia.pub [encyclopedia.pub]
- 10. Deamidation - Wikipedia [en.wikipedia.org]
- 11. Advances in the Study of Protein Deamidation: Unveiling Its Influence on Aging, Disease Progression, Forensics and Therapeutic Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 12. realpeptides.co [realpeptides.co]
- 13. [PDF] Designing Formulation Strategies for Enhanced Stability of Therapeutic Peptides in Aqueous Solutions: A Review | Semantic Scholar [semanticscholar.org]
- 14. Analysis Methods for Peptide-Related Impurities in Peptide Drugs [creative-peptides.com]
- 15. resolvemass.ca [resolvemass.ca]
Technical Support Center: Best Practices for Storing and Handling Lyophilized CTTHWGFTLC
This guide provides researchers, scientists, and drug development professionals with best practices and troubleshooting advice for the storage and handling of the lyophilized peptide CTTHWGFTLC.
Frequently Asked Questions (FAQs)
Q1: How should I store the lyophilized CTTHWGFTLC peptide upon receipt?
For long-term storage, lyophilized CTTHWGFTLC should be stored at -20°C or colder, protected from light.[1][2][3] For short-term use, storage at 4°C is acceptable for days to weeks.[2][4] It is crucial to keep the peptide in a desiccated environment to prevent moisture absorption, as it is hygroscopic.[4][5]
Q2: What are the key stability concerns for the CTTHWGFTLC peptide?
The amino acid sequence of CTTHWGFTLC (Cys-Thr-Thr-His-Trp-Gly-Phe-Thr-Leu-Cys) contains residues that are susceptible to degradation:
-
Oxidation: The two Cysteine (Cys) residues and the Tryptophan (Trp) residue are prone to oxidation.[1][6] This can be minimized by storing the peptide under an inert gas like argon or nitrogen and limiting exposure to air.[3]
-
Moisture Absorption (Hygroscopicity): Peptides, in general, are hygroscopic, and exposure to moisture can significantly decrease their long-term stability.[2][4] Always allow the vial to warm to room temperature in a desiccator before opening to prevent condensation.[2][4][7]
Q3: How do I properly weigh the lyophilized peptide?
To accurately weigh the lyophilized CTTHWGFTLC, allow the vial to equilibrate to room temperature in a desiccator before opening.[3][4] Weigh the desired amount quickly and then tightly reseal the vial.[1] To maintain the integrity of the remaining peptide, it is good practice to purge the vial with an inert gas like nitrogen or argon before resealing.[3]
Q4: What is the best way to reconstitute the CTTHWGFTLC peptide?
The solubility of a peptide is largely dependent on its amino acid composition. CTTHWGFTLC contains both hydrophobic (Trp, Phe, Leu) and polar/charged (Thr, His, Cys) residues. Therefore, a systematic approach to solubilization is recommended. It is always best to test the solubility of a small amount of the peptide first.[2][8]
For a general reconstitution protocol, please refer to the "Experimental Protocols" section below.
Q5: Can I store the CTTHWGFTLC peptide in solution?
Storing peptides in solution for extended periods is not recommended due to lower stability compared to the lyophilized form.[1][4] If storage in solution is necessary, prepare aliquots to avoid repeated freeze-thaw cycles, which can degrade the peptide.[1][3] Store the aliquots at -20°C or colder.[4] Peptides containing Cys, Met, Trp, Asn, or Gln have limited stability in solution.[4]
Troubleshooting Guide
Issue 1: The CTTHWGFTLC peptide will not dissolve in my aqueous buffer.
-
Cause: The presence of hydrophobic residues (Trp, Phe, Leu) may limit the solubility of CTTHWGFTLC in purely aqueous solutions.
-
Solution:
-
Try a different solvent: If sterile water or a standard buffer (like PBS) does not work, you can try adding a small amount of an organic solvent such as DMSO, DMF, or acetonitrile (B52724) to the initial concentrated stock solution before diluting it with your aqueous buffer.[9][10]
-
Adjust the pH: The Histidine (His) residue in the peptide has a side chain that is positively charged at a pH below 6. Dissolving the peptide in a slightly acidic solution (e.g., 10% acetic acid) may improve solubility.[9][11]
-
Sonication: Gentle sonication can help to break up aggregates and aid in dissolution.[12] However, be mindful that this can generate heat and potentially degrade the peptide.[12]
-
Issue 2: My peptide solution appears cloudy or has precipitates after adding it to my experimental buffer.
-
Cause: This indicates that the solubility limit of the peptide in the final buffer has been exceeded.[8]
-
Solution:
-
Decrease the final concentration: The most straightforward solution is to work with a lower final concentration of the peptide in your assay.
-
Slow dilution: When preparing your working solution, add the concentrated peptide stock solution to the aqueous buffer very slowly while vortexing or stirring.[8][11] This can help to prevent the peptide from crashing out of solution.
-
Re-evaluate your solvent system: You may need to use a higher percentage of organic co-solvent in your final solution, if your experimental system allows for it.
-
Data Presentation
Table 1: Recommended Storage Conditions for Lyophilized CTTHWGFTLC
| Storage Duration | Temperature | Conditions |
| Long-term | -20°C to -80°C | Dark, desiccated |
| Short-term | 4°C | Dark, desiccated |
Data compiled from multiple sources.[1][2][4][5]
Table 2: General Solvent Selection Guide for Peptides
| Peptide Character | Initial Solvent to Try | If Insoluble, Try... |
| Basic (net positive charge) | Sterile Water | Dilute Acetic Acid (e.g., 10%) |
| Acidic (net negative charge) | Sterile Water | Dilute Ammonium Hydroxide or Bicarbonate |
| Hydrophobic/Neutral | Small amount of organic solvent (DMSO, DMF, Acetonitrile) | Increase the amount of organic solvent, then slowly add aqueous buffer |
This is a general guide. The optimal solvent for CTTHWGFTLC may require some empirical testing.[9][12]
Experimental Protocols
Protocol 1: Reconstitution of Lyophilized CTTHWGFTLC
-
Equilibrate: Allow the vial of lyophilized CTTHWGFTLC to warm to room temperature in a desiccator for at least 20-30 minutes.[4][7] This prevents moisture from condensing inside the vial upon opening.[7]
-
Prepare Solvent: Based on the peptide's characteristics (containing hydrophobic and a basic residue), a good starting point would be sterile, distilled water. If solubility issues are anticipated, have a solution of 10% acetic acid or a small volume of DMSO ready.
-
Add Solvent: Using a sterile pipette, add the desired volume of solvent to the vial. Aim for a stock concentration that is higher than your final experimental concentration.
-
Dissolve: Gently swirl or vortex the vial to dissolve the peptide.[13] Avoid vigorous shaking, as this can cause aggregation.[13][14] If the peptide does not dissolve, refer to the troubleshooting guide.
-
Aliquoting: Once the peptide is fully dissolved, it is highly recommended to aliquot the stock solution into single-use volumes in low-protein-binding tubes.[1][7]
-
Storage of Solution: Store the aliquots at -20°C or colder.[4] Avoid repeated freeze-thaw cycles.[1][3]
Mandatory Visualizations
Caption: Experimental workflow for handling and using lyophilized CTTHWGFTLC.
Caption: Troubleshooting workflow for CTTHWGFTLC solubility issues.
References
- 1. genscript.com [genscript.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. peptide.com [peptide.com]
- 4. bachem.com [bachem.com]
- 5. jpt.com [jpt.com]
- 6. peptidesystems.com [peptidesystems.com]
- 7. verifiedpeptides.com [verifiedpeptides.com]
- 8. benchchem.com [benchchem.com]
- 9. jpt.com [jpt.com]
- 10. documents.thermofisher.com [documents.thermofisher.com]
- 11. benchchem.com [benchchem.com]
- 12. Peptide Dissolving Guidelines - Creative Peptides [creative-peptides.com]
- 13. jpt.com [jpt.com]
- 14. uk-peptides.com [uk-peptides.com]
Technical Support Center: Optimizing Liposome Formulation for CTTHWGFTLC Delivery
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the liposomal delivery of the tumor-homing peptide CTTHWGFTLC.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the formulation, characterization, and application of CTTHWGFTLC-loaded liposomes.
Issue 1: Low Peptide Encapsulation Efficiency (EE)
Q: My encapsulation efficiency for the CTTHWGFTLC peptide is consistently low (<20%). What are the potential causes and how can I improve it?
A: Low encapsulation efficiency for a hydrophilic peptide like CTTHWGFTLC is a common challenge. The primary reasons often relate to the formulation method, lipid composition, and physicochemical properties of the peptide and hydration buffer.
Potential Causes & Solutions:
-
Passive Entrapment Inefficiency: The CTTHWGFTLC peptide is hydrophilic and will be encapsulated in the aqueous core of the liposome (B1194612). The efficiency of this passive process is often limited by the trapped volume.
-
Solution: Increase the total lipid concentration. This leads to a higher number of liposomes and a greater total internal volume for a given external volume.[1][2] Consider using a preparation method that generally yields higher trapped volumes, such as reverse-phase evaporation or dehydration-rehydration.
-
-
Peptide-Lipid Repulsion: If the peptide and the liposome surface carry the same charge at the formulation pH, electrostatic repulsion can hinder encapsulation.
-
Solution: Modify the lipid composition to include lipids with an opposite charge to the peptide. For example, if the peptide is cationic at the working pH, incorporating an anionic lipid like 1,2-dioleoyl-sn-glycero-3-phospho-L-serine (DOPS) or 1,2-dioleoyl-sn-glycero-3-phospho-(1'-rac-glycerol) (DOPG) can improve encapsulation through electrostatic interactions.[3]
-
-
High Peptide Concentration: Using a very high concentration of the peptide in the hydration buffer can sometimes lead to aggregation, which prevents efficient encapsulation.
-
Solution: Optimize the peptide concentration. While a higher concentration is generally used to drive encapsulation, there is often a saturation point. Experiment with a range of peptide concentrations to find the optimal balance.
-
-
Suboptimal Hydration Conditions: The pH and ionic strength of the hydration buffer can influence both the peptide's charge and the liposome's formation.
-
Solution: Adjust the pH of the hydration buffer to be near the isoelectric point (pI) of the peptide to minimize its net charge, which can sometimes improve encapsulation. Conversely, for electrostatically driven encapsulation, work at a pH where the peptide and lipids are oppositely charged.[3] Encapsulation is often most efficient at low ionic strength conditions.[3]
-
Issue 2: Poor Liposome Stability (Aggregation or Leakage)
Q: My liposome formulation shows signs of aggregation (increasing particle size) or peptide leakage during storage. How can I improve its stability?
A: Liposome stability is critical for shelf-life and in vivo performance. Instability can be physical (aggregation, fusion) or chemical (lipid hydrolysis, oxidation).[4][5]
Potential Causes & Solutions:
-
Low Surface Charge: Liposomes with a low zeta potential (close to neutral) are prone to aggregation due to weak repulsive forces.
-
Solution: Incorporate charged lipids (e.g., DOPS, DOPG for negative charge; DOTAP for positive charge) to increase the magnitude of the zeta potential to > |±20 mV|, which enhances colloidal stability through electrostatic repulsion.[6]
-
-
Lack of Steric Hindrance: In biological media, proteins (opsonins) can adsorb onto the liposome surface, leading to rapid clearance by the mononuclear phagocyte system (MPS) and potential aggregation.[7][8][9]
-
Solution: Incorporate a PEGylated lipid (e.g., DSPE-PEG2000) into the formulation at 5-10 mol%. The polyethylene (B3416737) glycol (PEG) chains create a hydrophilic layer that provides a steric barrier, preventing opsonization and aggregation, and prolonging circulation time.[7][8][10]
-
-
High Membrane Fluidity: Liposomes made from lipids with low phase transition temperatures (Tm) can be overly fluid at storage or physiological temperatures, leading to peptide leakage.
-
Solution: Incorporate cholesterol (30-50 mol%) to increase membrane rigidity and reduce permeability.[11] Alternatively, use phospholipids (B1166683) with a higher Tm, such as 1,2-distearoyl-sn-glycero-3-phosphocholine (B53569) (DSPC), to create a less permeable bilayer.[4]
-
-
Improper Storage: Storing liposomes at inappropriate temperatures or exposing them to light can accelerate degradation.
-
Solution: Store liposomes at 2-8°C and protect them from light.[4] Avoid freezing unless a suitable cryoprotectant (like sucrose (B13894) or trehalose) is included in the formulation, as ice crystal formation can disrupt the vesicles.[4][12]
-
Issue 3: Inconsistent Particle Size and High Polydispersity Index (PDI)
Q: I am struggling to achieve a consistent particle size, and my PDI is consistently above 0.3. What factors should I control more carefully?
A: Achieving a uniform, monodisperse liposome population (PDI < 0.2) is crucial for reproducible in vivo performance.[6] High PDI and batch-to-batch variability often stem from inconsistencies in the preparation and sizing process.
Potential Causes & Solutions:
-
Inadequate Sizing Method: Sonication can provide inconsistent energy, and simple vortexing during hydration creates large, multilamellar vesicles.
-
Solution: Use extrusion for sizing. Passing the liposome suspension through polycarbonate membranes with a defined pore size (e.g., 100 nm) for an odd number of passes (e.g., 11-21 times) is a highly effective method for producing unilamellar vesicles with a narrow size distribution.[6]
-
-
Inconsistent Process Parameters: Minor variations in lipid film hydration time, temperature, or extrusion pressure can lead to significant differences between batches.
-
Solution: Standardize every step of your protocol. Ensure the hydration temperature is above the Tm of all lipid components. Maintain a consistent extrusion temperature and pressure.
-
-
Lipid Quality and Ratios: The quality of lipids and the precise molar ratios can influence self-assembly.
-
Solution: Use high-purity lipids and prepare lipid stock solutions to ensure accurate and consistent molar ratios for each batch.
-
-
Post-Formation Aggregation: The formulation may be colloidally unstable, leading to an increase in size and PDI over time.
-
Solution: Refer to the solutions for Issue 2 , such as increasing surface charge or adding a PEGylated lipid to prevent aggregation after sizing.
-
Frequently Asked Questions (FAQs)
Q1: What are the Critical Quality Attributes (CQAs) for a CTTHWGFTLC liposomal formulation?
A1: CQAs are the physical, chemical, and biological attributes that must be controlled to ensure the product's quality, safety, and efficacy. For a targeted peptide liposome, these include:
| Critical Quality Attribute | Typical Specification | Rationale |
| Particle Size (Z-average) | 80 - 150 nm | Influences biodistribution, cellular uptake, and clearance.[9][13][] |
| Polydispersity Index (PDI) | < 0.2 | Indicates a narrow, uniform size distribution, ensuring batch consistency.[6] |
| Zeta Potential | > |±20 mV| | Indicates colloidal stability and resistance to aggregation.[6] |
| Peptide Encapsulation (%) | As high as possible | Determines the therapeutic payload and dosage. |
| Drug-to-Lipid Ratio | Consistent | Ensures consistent dosing and formulation characteristics. |
| In Vitro Peptide Release | Defined Profile (e.g., <10% release in 24h in PBS) | Ensures the peptide remains encapsulated until it reaches the target site.[15] |
| Sterility & Endotoxin Levels | Must meet pharmacopeial limits | Critical for in vivo applications to prevent infection and pyrogenic responses. |
Q2: How do I choose the right lipid composition for delivering CTTHWGFTLC?
A2: The lipid composition is fundamental to the liposome's properties. A common starting point for a targeted formulation is:
-
Main Phospholipid: A neutral, biocompatible lipid like 1,2-dipalmitoyl-sn-glycero-3-phosphocholine (DPPC) or DSPC. DSPC provides higher stability due to its higher Tm.
-
Cholesterol: Included at 30-50 mol% to stabilize the bilayer, reduce permeability, and improve in vivo stability.[11][16]
-
Charged Lipid (Optional but Recommended): An anionic lipid like DOPG (5-10 mol%) can improve encapsulation of a potentially cationic peptide and increase colloidal stability.
-
PEGylated Lipid: A lipid like DSPE-PEG2000 (5-10 mol%) is crucial for creating "stealth" liposomes that evade the immune system, prolonging circulation and allowing for passive tumor accumulation via the Enhanced Permeability and Retention (EPR) effect.[7][8][10]
Q3: What is the best method to prepare liposomes for peptide encapsulation?
A3: The thin-film hydration method followed by extrusion is the most common, reliable, and scalable laboratory method for preparing peptide-loaded liposomes.[1][2] It offers good control over vesicle size and lamellarity. The peptide is dissolved in the aqueous buffer used to hydrate (B1144303) the lipid film, leading to its passive encapsulation.
Q4: How can I confirm that the CTTHWGFTLC peptide is successfully encapsulated?
A4: You must separate the encapsulated peptide from the unencapsulated (free) peptide. This is typically done using size exclusion chromatography (e.g., a Sephadex G-50 column) or dialysis.[1][2] Once separated, the liposomes are lysed with a suitable solvent (e.g., methanol (B129727) or isopropanol (B130326) with acid) to release the peptide.[1] The peptide concentration is then quantified using a sensitive analytical technique like High-Performance Liquid Chromatography (HPLC) with UV detection.[17]
Experimental Protocols
Protocol 1: Liposome Preparation by Thin-Film Hydration and Extrusion
-
Lipid Film Preparation:
-
In a round-bottom flask, add the desired amounts of lipids (e.g., DSPC, Cholesterol, DSPE-PEG2000) from stock solutions in chloroform (B151607) or a chloroform/methanol mixture.
-
Mix thoroughly.
-
Remove the organic solvent using a rotary evaporator under vacuum at a temperature above the lipid mixture's Tm (e.g., 60-65°C for DSPC-based formulations).
-
Continue evaporation for at least 1 hour after the film appears dry to remove all residual solvent. Place the flask under high vacuum overnight for complete removal.
-
-
Hydration:
-
Prepare the hydration buffer (e.g., phosphate-buffered saline, PBS, pH 7.4) containing the CTTHWGFTLC peptide at a predetermined concentration.
-
Warm the hydration buffer and the lipid film flask to the same temperature used for evaporation (60-65°C).
-
Add the hydration buffer to the flask and hydrate the lipid film by gentle rotation for 1-2 hours. This will form multilamellar vesicles (MLVs).
-
-
Sizing by Extrusion:
-
Assemble a mini-extruder with a polycarbonate membrane of the desired pore size (e.g., 100 nm), pre-heated to the hydration temperature.
-
Load the MLV suspension into one of the extruder syringes.
-
Pass the suspension through the membrane to the second syringe. Repeat this process for a total of 21 passes.
-
The resulting suspension contains small unilamellar vesicles (SUVs).
-
-
Purification:
-
Remove the unencapsulated peptide by passing the liposome suspension through a size exclusion column (e.g., Sephadex G-50) equilibrated with fresh buffer.
-
Collect the liposome-containing fractions (which elute first and appear turbid).
-
Protocol 2: Determination of Encapsulation Efficiency
-
Quantify Total Peptide: Measure the initial amount of peptide used for hydration (Peptide_total).
-
Separate Free Peptide: Separate the liposomes from the free peptide as described in Protocol 1, Step 4.
-
Lyse Liposomes: Take a known volume of the purified liposome suspension. Add a lysis agent (e.g., 90% methanol or 0.5% Triton X-100) to disrupt the vesicles and release the encapsulated peptide.
-
Quantify Encapsulated Peptide: Analyze the lysed sample using a validated HPLC method to determine the concentration of the encapsulated peptide (Peptide_encapsulated).
-
Calculate EE%:
-
EE% = (Peptide_encapsulated / Peptide_total) * 100
-
Protocol 3: Particle Size and Zeta Potential Analysis
-
Sample Preparation: Dilute a small aliquot of the purified liposome suspension in the original buffer (e.g., 1:100 in PBS) to achieve an appropriate scattering intensity for Dynamic Light Scattering (DLS).
-
Particle Size Measurement:
-
Zeta Potential Measurement:
-
Dilute the sample in an appropriate low-ionic-strength buffer (e.g., 10 mM NaCl).
-
Inject the sample into a folded capillary cell.
-
Perform the measurement to determine the surface charge in millivolts (mV).
-
Visualizations
Caption: A typical workflow for the formulation, purification, and evaluation of peptide-loaded liposomes.
Caption: A decision tree to diagnose and solve issues of low peptide encapsulation efficiency.
Caption: Dual passive and active targeting mechanism of CTTHWGFTLC-liposomes to tumor cells.
References
- 1. Optimization of a Method to Prepare Liposomes Containing HER2/Neu- Derived Peptide as a Vaccine Delivery System for Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. brieflands.com [brieflands.com]
- 3. Electrostatically Driven Encapsulation of Hydrophilic, Non-Conformational Peptide Epitopes into Liposomes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. creative-biostructure.com [creative-biostructure.com]
- 6. benchchem.com [benchchem.com]
- 7. Sterically stabilized liposomes: physical and biological properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Sterically stabilized liposomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Advances and Challenges of Liposome Assisted Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Influence of PEG coating on the biodistribution and tumor accumulation of pH-sensitive liposomes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Post-Processing Techniques for the Improvement of Liposome Stability - PMC [pmc.ncbi.nlm.nih.gov]
- 13. ijpsjournal.com [ijpsjournal.com]
- 15. Preparation and optimization of anionic liposomes for delivery of small peptides and cDNA to human corneal epithelial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Development, Characterization and Use of Liposomes as Amphipathic Transporters of Bioactive Compounds for Melanoma Treatment and Reduction of Skin Inflammation: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. avantiresearch.com [avantiresearch.com]
- 19. horiba.com [horiba.com]
Technical Support Center: Solid-Phase Synthesis of CTTHWGFTLC
Welcome to the technical support center for the solid-phase synthesis of the peptide CTTHWGFTLC. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and answer frequently asked questions related to the synthesis of this specific peptide sequence.
Troubleshooting Guide
This section addresses common issues encountered during the synthesis of CTTHWGFTLC, offering potential causes and recommended solutions.
| Issue | Potential Causes | Recommended Solutions | Relevant Amino Acids |
| Low Final Yield | - Incomplete Fmoc deprotection leading to truncated sequences.[1] - Poor coupling efficiency resulting in deletion sequences.[1] - Peptide aggregation on the resin, hindering reagent access.[1][2] - Premature cleavage from an acid-labile linker.[1] | - Ensure fresh, high-quality deprotection reagents (e.g., piperidine).[1] - Perform a double coupling for sterically hindered amino acids or difficult sequences.[3] - Increase the concentration of amino acid and coupling reagent solutions.[3] - Use a more robust linker if premature cleavage is suspected.[1] - Monitor coupling and deprotection steps using tests like the Kaiser test.[1] | All |
| Side Reactions During Cleavage | - S-alkylation of the Cysteine (Cys) residue by carbocations generated from the cleavage of protecting groups or the linker.[4][5][6] - Oxidation of the Tryptophan (Trp) indole (B1671886) side chain. | - Use a cleavage cocktail containing scavengers like triisopropylsilane (B1312306) (TIS) and water to suppress carbocation formation.[5][7] A common cocktail is Reagent K (TFA/water/phenol (B47542)/thioanisole/TIS).[8] - Minimize the cleavage time. | Cys, Trp |
| Formation of Deletion Sequences | - Incomplete coupling of an amino acid.[1] - Steric hindrance, especially with bulky amino acids like Tryptophan (Trp) and Phenylalanine (Phe).[3] | - Increase coupling time or perform a double coupling for the problematic residue.[3] - Use a stronger coupling agent like HATU or HCTU.[8] - Increase the concentration of the amino acid and coupling reagents.[3] | Trp, Phe, Thr |
| Peptide Aggregation | - Formation of secondary structures (β-sheets) on the resin, common in hydrophobic sequences.[1][9] | - Use a resin with a lower substitution level to increase the distance between peptide chains.[10] - Incorporate pseudoprolines or use a different solvent system (e.g., NMP instead of DMF) to disrupt aggregation.[2] | Phe, Trp, Leu |
| Racemization | - Base-catalyzed epimerization during amino acid activation, particularly for Cysteine (Cys) and Phenylalanine (Phe). | - Use coupling reagents known to suppress racemization, such as those containing HOBt or Oxyma.[11] - Avoid prolonged exposure to base during coupling. | Cys, Phe |
| Piperidine (B6355638) Adduct Formation | - For peptides with a C-terminal Cysteine, piperidine used for Fmoc deprotection can add to the dehydroalanine (B155165) formed by β-elimination, resulting in a +51 Da mass shift.[5] | - Use a bulky side-chain protecting group for Cysteine, such as Trityl (Trt), to minimize this side reaction.[5] | Cys (C-terminal) |
Frequently Asked Questions (FAQs)
Q1: What is a "difficult sequence" and does CTTHWGFTLC fall into this category?
A "difficult sequence" in solid-phase peptide synthesis (SPPS) is a peptide chain prone to forming stable secondary structures, like β-sheets, on the resin, which can lead to aggregation.[1] This aggregation hinders the access of reagents, causing incomplete deprotection and coupling reactions.[1] The sequence CTTHWGFTLC contains several hydrophobic residues (Trp, Phe, Leu) and β-branched amino acids (Thr), which can contribute to it being a potentially difficult sequence to synthesize.[1]
Q2: How can I monitor the progress and quality of my synthesis?
You can perform a small-scale test cleavage on a few resin beads to analyze the crude product by mass spectrometry (MS) and high-performance liquid chromatography (HPLC).[1] MS will help identify the presence of the desired product and any deletion or truncated sequences. HPLC will provide a purity profile of the crude peptide.[1] Additionally, colorimetric tests like the Kaiser test can be used to check for the completeness of coupling reactions at each step.[1]
Q3: What is the recommended resin and linker for synthesizing CTTHWGFTLC with a C-terminal carboxylic acid?
For a C-terminal carboxylic acid, a Wang resin or a 2-chlorotrityl chloride resin is commonly used.[12] The 2-chlorotrityl chloride resin is particularly advantageous for peptides containing sensitive residues like Cysteine, as it allows for mild cleavage conditions that can help prevent side reactions.[13]
Q4: Which coupling reagents are best suited for the synthesis of CTTHWGFTLC?
Standard coupling reagents like HBTU or HATU in the presence of a base such as diisopropylethylamine (DIEA) are generally effective.[11] For potentially difficult couplings, such as those involving the bulky Trp and Phe residues, HATU is often preferred due to its higher activation efficiency.
Q5: What are the key considerations for the final cleavage and deprotection of CTTHWGFTLC?
The presence of Cysteine and Tryptophan in the sequence necessitates the use of a cleavage cocktail with scavengers. A common and effective cocktail is Reagent K, which typically contains trifluoroacetic acid (TFA), water, phenol, thioanisole, and triisopropylsilane (TIS).[8] This mixture helps to prevent the S-alkylation of Cysteine and the modification of the Tryptophan indole ring.[5]
Experimental Protocols
Kaiser Test (for detection of free primary amines)
This test is used to confirm the completion of a coupling step. A positive result (blue color) indicates the presence of unreacted primary amines.[1]
Reagents:
-
Solution A: 50 mg/mL ninhydrin (B49086) in ethanol.[1]
-
Solution B: 1 g phenol in 0.25 mL ethanol.[1]
-
Solution C: 2% (v/v) of 1 mM potassium cyanide in pyridine.[1]
Procedure:
-
Take a small sample of resin beads (a few beads are sufficient).
-
Wash the beads with DMF and then ethanol.
-
Add 2-3 drops of each of Solution A, Solution B, and Solution C.
-
Heat the sample at 100°C for 5 minutes.[1]
-
Observe the color. A blue or purple color indicates a positive result (incomplete coupling). A yellow or faint yellow color indicates a negative result (complete coupling).
Standard Fmoc Deprotection Protocol
-
Wash the resin-bound peptide three times with DMF.
-
Add a solution of 20% piperidine in DMF to the resin.
-
Agitate the mixture for 5-10 minutes.
-
Drain the solution.
-
Add a fresh solution of 20% piperidine in DMF and agitate for another 15-20 minutes.
-
Drain the solution and wash the resin thoroughly with DMF (at least 5 times) to remove all traces of piperidine.[14]
Standard Amino Acid Coupling Protocol (using HBTU/DIEA)
-
In a separate vessel, dissolve the Fmoc-protected amino acid (3-5 equivalents relative to the resin loading) and HBTU (3-5 equivalents) in DMF.
-
Add DIEA (6-10 equivalents) to the amino acid solution and mix for 1-2 minutes to pre-activate the amino acid.
-
Add the activated amino acid solution to the deprotected peptide-resin.
-
Agitate the mixture for 1-2 hours.
-
Drain the coupling solution and wash the resin with DMF.
-
Perform a Kaiser test to check for completion of the coupling. If the test is positive, repeat the coupling step.
Cleavage and Deprotection Protocol (using Reagent K)
-
Wash the fully synthesized peptide-resin with dichloromethane (B109758) (DCM) and dry it under vacuum.
-
Prepare Reagent K: 82.5% TFA, 5% phenol, 5% water, 5% thioanisole, 2.5% TIS.
-
Add the cleavage cocktail to the dried resin (approximately 10 mL per gram of resin).
-
Agitate the mixture at room temperature for 2-4 hours.
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Wash the resin with a small amount of fresh TFA to recover any remaining peptide.
-
Precipitate the crude peptide by adding the TFA filtrate to cold diethyl ether.
-
Centrifuge the mixture to pellet the peptide, decant the ether, and wash the peptide pellet with cold ether two more times.
-
Dry the crude peptide pellet under vacuum.
Visualizations
Caption: General workflow for the solid-phase peptide synthesis of CTTHWGFTLC.
Caption: Common side reactions for Cysteine and Tryptophan during TFA cleavage.
Caption: A troubleshooting decision tree for low yield or purity in SPPS.
References
- 1. benchchem.com [benchchem.com]
- 2. biotage.com [biotage.com]
- 3. biotage.com [biotage.com]
- 4. Side reactions in the SPPS of Cys-containing peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. peptide.com [peptide.com]
- 6. researchgate.net [researchgate.net]
- 7. S-Protected Cysteine Sulfoxide-Enabled Tryptophan-Selective Modification with Application to Peptide Lipidation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. peptide.com [peptide.com]
- 9. Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 10. youtube.com [youtube.com]
- 11. bpb-us-e1.wpmucdn.com [bpb-us-e1.wpmucdn.com]
- 12. chem.uci.edu [chem.uci.edu]
- 13. Peptide Resin Loading Protocols [sigmaaldrich.com]
- 14. bachem.com [bachem.com]
Minimizing aggregation of CTTHWGFTLC in aqueous solutions
Welcome to the Technical Support Center for the cyclic peptide CTTHWGFTLC. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the aggregation of CTTHWGFTLC in aqueous solutions.
Frequently Asked Questions (FAQs)
Q1: What is CTTHWGFTLC and why is it prone to aggregation?
CTTHWGFTLC is a cyclic decapeptide ({Cys}{Thr}{Thr}{His}{Trp}{Gly}{Phe}{Thr}{Leu}{Cys}) with a disulfide bridge between the two cysteine residues, known as a gelatinase inhibitor for MMP-2 and MMP-9. Its sequence contains several hydrophobic amino acids (Tryptophan, Phenylalanine, Leucine), which can lead to self-association and aggregation in aqueous environments to minimize their exposure to water[1][2]. The presence of cysteine residues can also contribute to aggregation through incorrect disulfide bond formation or thiol-disulfide exchange, although the intended intramolecular bridge provides structural stability[3]. Aggregation can manifest as the formation of soluble oligomers, amorphous aggregates, or structured amyloid fibrils, leading to loss of activity, altered bioavailability, and potential immunogenicity[4][5].
Q2: What are the initial signs of CTTHWGFTLC aggregation in my solution?
The initial signs of aggregation can vary from subtle to obvious. You may observe:
-
Visual Changes: The solution may appear hazy, cloudy, or opalescent. In severe cases, visible precipitates or gel-like structures may form[6].
-
Reduced Activity: A decrease in the peptide's biological or enzymatic inhibitory activity can indicate that a portion of the sample has aggregated and is no longer functional.
-
Inconsistent Results: High variability between experimental replicates can be a sign of heterogeneous peptide species (monomers, oligomers, aggregates) in your solution.
-
Analytical Changes: When analyzed via chromatography (e.g., RP-HPLC), you might see a decrease in the main peptide peak area, the appearance of new peaks, or material eluting in the void volume. Dynamic Light Scattering (DLS) may show an increase in the average particle size.
Q3: My lyophilized CTTHWGFTLC peptide won't dissolve properly. What is the first step?
Difficulty in initial solubilization is often a precursor to aggregation. The first step is to ensure you are using an appropriate solvent and technique. Since CTTHWGFTLC contains both hydrophobic and charged residues, a systematic approach is best. Start with sterile, purified water. If solubility is poor, a change in pH is the primary strategy. For peptides with basic residues like Histidine, slightly acidic conditions (e.g., 10% acetic acid) can improve solubility. Conversely, for acidic peptides, a slightly basic buffer (e.g., 0.1M ammonium (B1175870) bicarbonate) may work[7][8]. If the peptide remains insoluble due to high hydrophobicity, a small amount of an organic co-solvent like DMSO or DMF can be used for initial dissolution, followed by a slow, dropwise addition of the aqueous buffer while vortexing[7][9].
Q4: How should I store CTTHWGFTLC solutions to minimize aggregation over time?
Proper storage is critical to prevent degradation and aggregation. For long-term stability, it is recommended to store the peptide in its lyophilized form at -20°C or -80°C under desiccated conditions[9]. Once dissolved, peptide solutions are much less stable. The best practice is to prepare aliquots for single-use to avoid repeated freeze-thaw cycles, which can induce aggregation[9]. These aliquots should be flash-frozen and stored at -80°C. For short-term storage (days), refrigeration at 4°C may be acceptable, but stability studies should be performed to confirm this for your specific formulation.
Troubleshooting Guides
Issue 1: Peptide Precipitates Out of Solution During Preparation or Storage
This common issue indicates that the peptide's solubility limit has been exceeded or that environmental factors are promoting aggregation. Follow this guide to troubleshoot.
Question: What factors should I investigate first when my peptide precipitates?
Answer: The primary factors to investigate are pH, peptide concentration, and temperature.
-
pH: The pH of the solution is the most critical factor. Peptides are least soluble at their isoelectric point (pI), where their net charge is zero. Adjusting the pH to be at least 1-2 units away from the pI increases the net charge, leading to electrostatic repulsion between peptide molecules, which enhances solubility and reduces aggregation[6][9][10].
-
Concentration: Working at the lowest effective concentration can prevent aggregation, as the rate of aggregation is highly concentration-dependent[4][6].
-
Temperature: While gentle heating (<40°C) can sometimes aid in dissolving a peptide, prolonged exposure to elevated temperatures can accelerate aggregation and other degradation pathways[1][11]. Store solutions at recommended temperatures (typically 4°C for short-term, -80°C for long-term).
Data Summary: Effect of pH and Concentration on Solubility
The following table provides illustrative data on how pH adjustment can impact the solubility of a peptide like CTTHWGFTLC.
| Parameter | Condition 1 | Condition 2 | Condition 3 | Condition 4 |
| Buffer pH | 4.0 | 5.5 | 7.4 (PBS) | 8.5 |
| Peptide Conc. | 1 mg/mL | 1 mg/mL | 1 mg/mL | 1 mg/mL |
| Observation | Clear Solution | Hazy, some precipitate | Significant precipitate | Clear Solution |
| Interpretation | pH is far from pI; high net positive charge promotes solubility. | pH is likely near the pI, minimizing net charge and solubility. | pH is likely near the pI. | pH is far from pI; high net negative charge promotes solubility. |
Workflow for Optimizing Peptide Solubilization
This diagram outlines a systematic approach to dissolving a problematic peptide like CTTHWGFTLC.
Issue 2: Solution Becomes Hazy or Shows Increased Aggregation Over Time
This indicates physical instability in the formulation. The use of excipients can help maintain peptide stability in solution.
Question: What excipients can I add to my formulation to prevent CTTHWGFTLC aggregation?
Answer: Several classes of excipients can be tested to stabilize your peptide solution. Their effectiveness is peptide-dependent and requires empirical testing[4].
-
Amino Acids: Arginine and glutamic acid are known to suppress aggregation by interacting with hydrophobic regions and increasing the energy barrier for self-association[12][13].
-
Sugars/Polyols: Sugars like sucrose (B13894) and trehalose (B1683222) can stabilize the native conformation of peptides through preferential exclusion, making the unfolded, aggregation-prone state less favorable[12].
-
Surfactants: Low concentrations of non-ionic surfactants (e.g., Polysorbate 20/80, Pluronics) can prevent aggregation at surfaces and interfaces by shielding hydrophobic patches on the peptide[4][14].
-
Salts: The effect of salts is complex. While they can screen electrostatic repulsion and promote aggregation, they can also stabilize the native state through Hofmeister effects. The optimal salt and concentration must be determined experimentally[4][6].
Data Summary: Illustrative Effect of Excipients on Aggregation
This table shows hypothetical data from a Thioflavin T (ThT) assay measuring fibrillar aggregation over 48 hours. A lower fluorescence value indicates less aggregation.
| Formulation | ThT Fluorescence (Arbitrary Units) at 48h | % Reduction in Aggregation (vs. Control) |
| Control (Peptide in PBS) | 8500 | 0% |
| + 150 mM Arginine | 2300 | 73% |
| + 5% (w/v) Sucrose | 4100 | 52% |
| + 0.02% Polysorbate 80 | 1500 | 82% |
| + 150 mM NaCl | 9800 | -15% (Aggregation Increased) |
Diagram of Factors Influencing Peptide Stability
This diagram illustrates the relationship between various factors that can either maintain a peptide in its stable, monomeric state or drive it towards aggregation.
Experimental Protocols
Protocol 1: Recommended Solubilization Protocol for CTTHWGFTLC
This protocol provides a step-by-step method for dissolving CTTHWGFTLC, starting with the least harsh conditions.
-
Preparation: Allow the lyophilized peptide vial to equilibrate to room temperature before opening to prevent condensation.
-
Initial Attempt (Water): Add the required volume of sterile, deionized water to achieve the desired concentration. Vortex gently for 1-2 minutes. If the peptide dissolves completely, proceed to your experiment.
-
Sonication: If the peptide is not fully dissolved, place the vial in a bath sonicator for 5-10 minutes[9]. Check for dissolution. Be careful not to overheat the sample.
-
pH Adjustment (if necessary): Based on the peptide sequence (containing His), it is likely basic. If still insoluble, prepare a fresh sample. Add a minimal volume (e.g., 10-20 µL) of 10% aqueous acetic acid to the lyophilized powder and vortex. Once dissolved, slowly add sterile water or your desired buffer to reach the final concentration and volume[1].
-
Organic Co-Solvent (Last Resort): For highly intractable peptides, add a minimal volume of DMSO (e.g., 20-50 µL) to the lyophilized powder and vortex until fully dissolved. Then, add your aqueous buffer drop-by-drop while continuously vortexing to prevent the peptide from precipitating out[7]. Note: Ensure the final DMSO concentration is compatible with your downstream application.
-
Filtration: Once dissolved, filter the peptide solution through a 0.22 µm syringe filter to remove any small, pre-existing aggregates or particulates[9].
Protocol 2: Quantification of Aggregation using Thioflavin T (ThT) Assay
This protocol describes how to monitor the formation of amyloid-like fibrillar aggregates using the fluorescent dye Thioflavin T (ThT)[15][16].
-
Reagent Preparation:
-
Peptide Stock: Prepare a concentrated stock solution of CTTHWGFTLC using the solubilization protocol above. Determine its concentration accurately using UV absorbance.
-
ThT Stock: Prepare a 1 mM ThT stock solution in sterile water. Store it in the dark at 4°C[16].
-
Assay Buffer: Prepare the buffer in which you want to test aggregation (e.g., PBS, pH 7.4).
-
-
Assay Setup (96-well plate):
-
Use a black, clear-bottom 96-well plate for fluorescence measurements[17].
-
For each condition, set up at least three replicate wells.
-
Test Wells: Add assay buffer, peptide stock (to final desired concentration, e.g., 50 µM), and ThT stock (to final concentration of 10-20 µM).
-
Control Wells:
-
Buffer + ThT (to measure background fluorescence).
-
Buffer + Peptide (to check for intrinsic peptide fluorescence).
-
-
Adjust the final volume in all wells to be identical (e.g., 200 µL) with the assay buffer.
-
-
Measurement:
-
Place the plate in a plate reader capable of bottom-reading fluorescence.
-
Set the excitation wavelength to ~440-450 nm and the emission wavelength to ~480-490 nm[16][17].
-
To monitor aggregation kinetics, incubate the plate at a set temperature (e.g., 37°C) with intermittent shaking and take fluorescence readings at regular time intervals (e.g., every 15 minutes) for several hours or days.
-
-
Data Analysis:
-
Subtract the background fluorescence (Buffer + ThT) from all test wells.
-
Plot the average fluorescence intensity versus time. A sigmoidal curve is characteristic of nucleated fibril formation[6]. The increase in fluorescence intensity is proportional to the amount of fibrillar aggregates formed.
-
ThT Assay Experimental Workflow
References
- 1. Peptide Dissolving Guidelines - Creative Peptides [creative-peptides.com]
- 2. Protein folding - Wikipedia [en.wikipedia.org]
- 3. Cysteine protecting groups: applications in peptide and protein science - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D1CS00271F [pubs.rsc.org]
- 4. royalsocietypublishing.org [royalsocietypublishing.org]
- 5. scispace.com [scispace.com]
- 6. Factors affecting the physical stability (aggregation) of peptide therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Solubility Guidelines for Peptides [sigmaaldrich.com]
- 8. bachem.com [bachem.com]
- 9. benchchem.com [benchchem.com]
- 10. [PDF] Influence of pH and sequence in peptide aggregation via molecular simulation. | Semantic Scholar [semanticscholar.org]
- 11. Melting properties of peptides and their solubility in water. Part 1: dipeptides based on glycine or alanine - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Optimizing Excipient Properties to Prevent Aggregation in Biopharmaceutical Formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 13. biozentrum.unibas.ch [biozentrum.unibas.ch]
- 14. researchgate.net [researchgate.net]
- 15. Thioflavin T Assay [protocols.io]
- 16. US20080268549A1 - Thioflavin t method for detection of amyloid polypeptide fibril aggregation - Google Patents [patents.google.com]
- 17. youtube.com [youtube.com]
Factors affecting the binding affinity of CTTHWGFTLC to MMPs
Welcome to the technical support center for researchers studying the binding affinity of the peptide CTTHWGFTLC to Matrix Metalloproteinases (MMPs). This resource provides answers to frequently asked questions and troubleshooting guidance for common experimental issues.
Frequently Asked Questions (FAQs)
Q1: What is CTTHWGFTLC and why is it studied as an MMP inhibitor?
A: CTTHWGFTLC is a cyclic peptide inhibitor of Matrix Metalloproteinases (MMPs), particularly gelatinases like MMP-2 and MMP-9.[1][2][3] Its structure features a critical disulfide bond between the two cysteine (C) residues, which creates a loop. This cyclic conformation is crucial for its binding affinity and stability, as it pre-organizes the peptide into a conformation that fits the active site of target MMPs, reducing the entropic penalty of binding.[4] MMPs are key enzymes involved in extracellular matrix degradation and are often overexpressed in pathological conditions like cancer, making them important therapeutic targets.[2][3][5][6] Peptides like CTTHWGFTLC are valuable tools for studying MMP function and for developing new therapeutic agents.
Q2: What are the key structural features of CTTHWGFTLC that determine its binding to MMPs?
A: Several features of the CTTHWGFTLC sequence are critical for its binding affinity:
-
Cyclic Structure: The disulfide bond between the two cysteines creates a constrained cyclic structure. This macrocyclization enhances binding affinity by reducing the conformational flexibility of the peptide in its free state.[4]
-
Cysteine Residues: The sulfhydryl group of one of the cysteines is thought to interact directly with the catalytic zinc ion (Zn²⁺) in the MMP active site, a common mechanism for MMP inhibitors.[7][8] This interaction is crucial for inhibiting the enzyme's activity.
-
Hydrophobic and Aromatic Residues (W, F): The Tryptophan (W) and Phenylalanine (F) residues likely engage in hydrophobic interactions with pockets within the MMP active site, contributing significantly to the binding energy and specificity.
-
Threonine and Histidine (T, H): These residues may form hydrogen bonds or other polar interactions that help orient the peptide correctly within the active site.
Q3: How does the redox environment affect the binding of CTTHWGFTLC?
A: The redox environment is critical because of the peptide's disulfide bond. An oxidizing environment helps maintain the cyclic, active conformation. Conversely, a reducing environment can break the disulfide bond, leading to a linear, more flexible peptide with significantly lower binding affinity. When designing experiments, it is crucial to use buffers that prevent the reduction of this bond. The proper formation of disulfide bonds in MMPs themselves is also necessary for their secretion and activity.[8][9][10]
Q4: What is a suitable experimental method to measure the binding affinity of CTTHWGFTLC for MMPs?
A: A common and effective method is a FRET-based (Fluorescence Resonance Energy Transfer) enzymatic assay.[5][11] In this assay, a fluorescently quenched peptide substrate specific for the MMP is used. When the MMP is active, it cleaves the substrate, separating the fluorophore from the quencher and producing a fluorescent signal. By measuring the reduction in signal in the presence of varying concentrations of the CTTHWGFTLC inhibitor, you can determine its inhibitory potency (e.g., IC50 value). Commercial kits are often available for specific MMPs, which simplifies the process.[11]
Experimental Protocols
Protocol: MMP-2/MMP-9 Inhibition Assay using a FRET Substrate
This protocol provides a general framework for determining the IC50 value of CTTHWGFTLC for MMP-2 or MMP-9.
Materials:
-
Recombinant active human MMP-2 or MMP-9.
-
MMP universal assay buffer (e.g., 50 mM Tris-HCl, 150 mM NaCl, 10 mM CaCl₂, 1 µM ZnCl₂, 0.05% Brij-35, pH 7.5).
-
FRET-based MMP substrate (e.g., Mca-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH₂).
-
CTTHWGFTLC peptide, dissolved in an appropriate solvent (e.g., DMSO or assay buffer).
-
A broad-spectrum MMP inhibitor as a positive control (e.g., GM6001 or 1,10-phenanthroline).[12]
-
96-well black microplates with clear bottoms.[11]
-
Fluorescence microplate reader (λex = 328 nm, λem = 393 nm, may vary by substrate).
Procedure:
-
Prepare Reagents:
-
Thaw all components on ice.
-
Prepare a stock solution of the CTTHWGFTLC peptide. Create a serial dilution of the peptide in assay buffer to cover a wide concentration range (e.g., 1 nM to 100 µM).
-
Dilute the MMP enzyme in cold assay buffer to the working concentration recommended by the manufacturer.
-
Dilute the FRET substrate in assay buffer to its final working concentration.
-
-
Assay Setup (in a 96-well plate):
-
Enzyme Control (100% activity): Add 50 µL of assay buffer.
-
Inhibitor Wells: Add 50 µL of each CTTHWGFTLC dilution.
-
Positive Control: Add 50 µL of the broad-spectrum MMP inhibitor.
-
Substrate Blank (no enzyme): Add 100 µL of assay buffer.
-
-
Enzyme Addition:
-
Add 50 µL of the diluted MMP enzyme solution to all wells except the Substrate Blank.
-
Mix gently by pipetting or using a plate shaker.
-
Incubate the plate at 37°C for 30-60 minutes to allow the inhibitor to bind to the enzyme.
-
-
Initiate Reaction:
-
Add 50 µL of the diluted FRET substrate to all wells, bringing the total volume to 150 µL.
-
-
Measure Fluorescence:
-
Immediately place the plate in the fluorescence reader.
-
Measure the fluorescence intensity kinetically every 1-2 minutes for 30-60 minutes at 37°C.[11]
-
-
Data Analysis:
-
For each well, determine the reaction rate (slope of the linear portion of the fluorescence vs. time curve).
-
Subtract the rate of the Substrate Blank from all other readings.
-
Normalize the data by setting the rate of the Enzyme Control as 100% activity.
-
Plot the percent inhibition versus the logarithm of the CTTHWGFTLC concentration and fit the data to a dose-response curve to calculate the IC50 value.
-
Troubleshooting Guide
| Problem | Possible Causes | Recommended Solutions |
| Low or No Inhibition Observed | 1. Peptide Degradation/Instability: The disulfide bond may be reduced, or the peptide may have been degraded. | 1. Prepare fresh peptide solutions. Avoid repeated freeze-thaw cycles. Ensure assay buffer is non-reducing.[13] |
| 2. Incorrect Peptide Concentration: Errors in dilution or peptide quantification. | 2. Verify stock concentration and serial dilutions. Use a new batch of peptide if necessary. | |
| 3. Inactive MMP Enzyme: The enzyme may have lost activity due to improper storage or handling. | 3. Test enzyme activity with a known inhibitor (positive control). Purchase a new batch of enzyme if needed. | |
| High Background Fluorescence | 1. Substrate Autohydrolysis: The FRET substrate is degrading spontaneously. | 1. Check the substrate's expiration date and storage conditions. Run a "substrate only" control to quantify background. |
| 2. Contaminated Buffers or Reagents: Buffers may contain fluorescent contaminants. | 2. Prepare fresh buffers using high-purity water and reagents. | |
| Poor Reproducibility / High Variability | 1. Peptide Adsorption (Non-Specific Binding): Peptides can stick to plasticware, reducing the effective concentration. | 1. Use low-binding polypropylene (B1209903) tubes and plates. Consider adding a small amount of non-ionic detergent (e.g., 0.01% Tween-20) to the buffer. |
| 2. Inaccurate Pipetting: Small volumes used in 96-well plates can lead to significant errors. | 2. Calibrate pipettes regularly. Use reverse pipetting for viscous solutions. | |
| 3. Peptide Insolubility: The peptide may be precipitating out of solution at higher concentrations. | 3. Check the peptide's solubility characteristics. Use a co-solvent like DMSO (typically <1% final concentration) if needed, and ensure it doesn't affect enzyme activity.[13] | |
| Atypical Inhibition Curve | 1. Peptide Aggregation: At high concentrations, the peptide may form aggregates that can interfere with the assay. | 1. Visually inspect the stock solution for precipitation. Test a wider range of concentrations to identify the aggregation threshold. |
| 2. Complex Inhibition Mechanism: The peptide may exhibit non-competitive or uncompetitive inhibition, which can alter the curve shape. | 2. Perform kinetic studies (e.g., Michaelis-Menten plots at different inhibitor concentrations) to determine the mechanism of inhibition.[14] |
Visualizations
Factors Affecting CTTHWGFTLC Binding Affinity
Caption: Key factors influencing the binding affinity of CTTHWGFTLC to MMPs.
Experimental Workflow for IC50 Determination
Caption: Standard workflow for determining the IC50 of an MMP inhibitor.
Troubleshooting Flowchart: Low or No Inhibition
Caption: A logical guide for troubleshooting lack of peptide inhibition.
References
- 1. Identifying specific matrix metalloproteinase-2-inhibiting peptides through phage display-based subtractive screening - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Inhibition of MMP-2 and MMP-9 decreases cellular migration, and angiogenesis in in vitro models of retinoblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design of Protein Segments and Peptides for Binding to Protein Targets - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Assays of Matrix Metalloproteinases (MMPs) and MMP Inhibitors | Springer Nature Experiments [experiments.springernature.com]
- 6. Control of Matrix Metalloproteinase Catalytic Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. HOW MATRIX METALLOPROTEINASES REGULATE CELL BEHAVIOR - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Biochemical and Biological Attributes of Matrix Metalloproteinases - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Protein disulfide isomerase-mediated disulfide bonds regulate the gelatinolytic activity and secretion of matrix metalloproteinase-9 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. From structure to redox: the diverse functional roles of disulfides and implications in disease - PMC [pmc.ncbi.nlm.nih.gov]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. Inhibition of MMP-2 and MMP-9 by Dietary Antioxidants in THP-1 Macrophages and Sera from Patients with Breast Cancer [mdpi.com]
- 13. genscript.com [genscript.com]
- 14. Inhibition of matrix metalloproteinase-2 and -9 activities by selected flavonoids - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of the Synthetic Peptide CTTHWGFTLC and Natural Compound Curcumin as Matrix Metalloproteinase Inhibitors
For Immediate Release
[City, State] – In the dynamic field of drug discovery and development, the inhibition of matrix metalloproteinases (MMPs) presents a promising therapeutic strategy for a variety of pathological conditions, including cancer, inflammation, and cardiovascular diseases. This guide provides a detailed comparison of the efficacy of the synthetic cyclic peptide CTTHWGFTLC and the natural polyphenol Curcumin (B1669340) as MMP inhibitors, with a focus on quantitative data, experimental methodologies, and underlying molecular mechanisms. This document is intended for researchers, scientists, and professionals in drug development seeking to understand the relative merits of these two distinct inhibitory molecules.
Quantitative Efficacy: A Head-to-Head Comparison
The inhibitory potential of a compound is often quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the activity of a specific enzyme by 50%.[1] The following table summarizes the reported IC50 values for CTTHWGFTLC and Curcumin against various MMPs.
| Inhibitor | Target MMP(s) | IC50 Value | Cell Line / Assay Conditions | Reference |
| CTTHWGFTLC | MMP-9 | ~8 µM | Not specified | [2] |
| MMP-2 | 10 µM | Gelatin degradation assay | [3] | |
| MMP-2 | 5 µM | Casein degradation assay | [3] | |
| Curcumin | MMP-2, MMP-9 (mRNA expression) | 6 µM | Breast cancer cells | [4] |
| MMP-1, MMP-8, MMP-13, MMP-18 (gene expression) | 25 µM | RAW264.7 cell line | [5] | |
| MMP-9 | 13 µg/mL (~35 µM) | MDAMB-231 breast cancer cells | [6] | |
| MMP-2, MMP-9 | Not specified (Significant reduction in activity) | Human corneal epithelial cells | [7] |
It is important to note that IC50 values can vary depending on the experimental conditions, such as the specific assay used, substrate concentration, and cell line.[8]
Mechanisms of Inhibition: Direct Targeting vs. Broad-Spectrum Regulation
CTTHWGFTLC: A Selective, Direct Inhibitor
CTTHWGFTLC is a cyclic peptide that acts as a direct inhibitor of MMP-2 and MMP-9.[2][3] Its mechanism of action is believed to involve binding to the catalytic domain of these gelatinases, thereby blocking their enzymatic activity. This targeted approach offers specificity, which can be advantageous in therapeutic applications where the inhibition of other MMPs is not desired.[3][9] The peptide has been shown to inhibit endothelial and tumor cell migration in vitro and suppress tumor progression in vivo.[2]
Curcumin: A Multi-Faceted Regulator of MMP Expression and Activity
Curcumin, a natural compound derived from turmeric, exhibits a broader and more complex mechanism of MMP inhibition.[10][11] It not only directly inhibits the activity of several MMPs but also regulates their expression and secretion.[10][11] This is achieved through the modulation of various intracellular signaling pathways. By targeting multiple points in the MMP regulatory network, curcumin can exert a more comprehensive inhibitory effect.[10]
Signaling Pathways Modulated by Curcumin
Curcumin's ability to downregulate MMP expression is linked to its interference with key inflammatory and oncogenic signaling cascades. Two prominent pathways affected by curcumin are:
-
PKC/JNK/c-Jun Pathway: Curcumin has been shown to suppress the production of MMP-1 and MMP-3 by inhibiting the phosphorylation of protein kinase C delta (PKCδ) and the subsequent activation of the JNK/c-Jun signaling pathway.[12]
Caption: Curcumin inhibits the PKCδ/JNK/c-Jun pathway.
-
PKCα/MAPK/NF-κB/AP-1 Pathway: In breast cancer cells, curcumin has been observed to inhibit TPA-induced MMP-9 expression and cell invasion by suppressing the activation of NF-κB and AP-1.[13] This is achieved by repressing the phosphorylation of p38 and JNK and inhibiting the translocation of PKCα.[13]
Caption: Curcumin's inhibition of the PKCα/MAPK/NF-κB/AP-1 pathway.
Experimental Protocols for Assessing MMP Inhibition
Several well-established assays are employed to determine the inhibitory activity of compounds against MMPs. The choice of assay can depend on the specific MMP, the nature of the inhibitor, and the desired endpoint (e.g., direct enzyme inhibition vs. inhibition of gene expression).
Gelatin Zymography
This technique is widely used to detect the activity of gelatinases (MMP-2 and MMP-9). It involves separating proteins by electrophoresis on a polyacrylamide gel containing gelatin. After renaturation, the gel is incubated in a buffer that allows for enzymatic activity. MMPs digest the gelatin in their vicinity, and subsequent staining of the gel reveals clear bands where the gelatin has been degraded. The intensity of these bands corresponds to the level of MMP activity. To test an inhibitor, it is included in the incubation buffer, and a reduction in the intensity of the cleared bands indicates inhibition.[7]
Fluorometric and Colorimetric Assays
These assays provide a quantitative measure of MMP activity and are suitable for high-throughput screening of inhibitors.
-
Fluorometric Assays: These often utilize a FRET (Förster Resonance Energy Transfer) peptide substrate. The substrate contains a fluorophore and a quencher. In its intact state, the quencher suppresses the fluorescence of the fluorophore. Upon cleavage by an MMP, the fluorophore and quencher are separated, resulting in an increase in fluorescence that can be measured over time.[14]
-
Colorimetric Assays: A common colorimetric method uses a thiopeptide substrate. When the MMP cleaves the thioester bond in the substrate, a sulfhydryl group is exposed. This group then reacts with Ellman's reagent (DTNB) to produce a colored product that can be quantified by measuring its absorbance at 412 nm.[15]
The following workflow illustrates a typical fluorometric MMP inhibitor screening assay.
Caption: General workflow for an MMP inhibitor screening assay.
Conclusion
Both the synthetic peptide CTTHWGFTLC and the natural compound Curcumin demonstrate significant potential as inhibitors of matrix metalloproteinases. CTTHWGFTLC offers a targeted approach with high specificity for MMP-2 and MMP-9, which could be beneficial for therapies requiring precise modulation of these enzymes. In contrast, Curcumin provides a broader, multi-pronged inhibitory action by not only affecting enzyme activity directly but also by downregulating MMP gene expression through the modulation of key signaling pathways.
The choice between a highly specific inhibitor like CTTHWGFTLC and a broad-spectrum regulator like Curcumin will depend on the specific therapeutic context. For conditions driven by the aberrant activity of a particular MMP, a targeted inhibitor may be preferred to minimize off-target effects. However, in complex multifactorial diseases where multiple MMPs and inflammatory pathways are dysregulated, the wide-ranging effects of Curcumin could prove more advantageous. Further research, including preclinical and clinical studies, is warranted to fully elucidate the therapeutic potential of both these promising MMP inhibitors.
References
- 1. IC50 - Wikipedia [en.wikipedia.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Peptide-Based Selective Inhibitors of Matrix Metalloproteinase-Mediated Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. biotechrep.ir [biotechrep.ir]
- 6. Curcuma longa extract inhibits migration by reducing MMP-9 and Rac-1 expression in highly metastatic breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Doxycycline versus Curcumin for Inhibition of Matrix Metalloproteinase Expression and Activity Following Chemically Induced Inflammation in Corneal Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The changing 50% inhibitory concentration (IC50) of cisplatin: a pilot study on the artifacts of the MTT assay and the precise measurement of density-dependent chemoresistance in ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Targeted Delivery of a Matrix Metalloproteinases-2 Specific Inhibitor Using Multifunctional Nanogels to Attenuate Ischemic Skeletal Muscle Degeneration and Promote Revascularization - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Curcumin: a potential candidate for matrix metalloproteinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Oral administration of curcumin suppresses production of matrix metalloproteinase (MMP)-1 and MMP-3 to ameliorate collagen-induced arthritis: inhibition of the PKCdelta/JNK/c-Jun pathway. | Semantic Scholar [semanticscholar.org]
- 13. Curcumin suppresses the TPA-induced invasion through inhibition of PKCα-dependent MMP-expression in MCF-7 human breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. assaygenie.com [assaygenie.com]
- 15. 3.3. Matrix Metalloproteinase (MMP) Inhibition Assays [bio-protocol.org]
Unveiling the Selectivity of CTTHWGFTLC: A Comparative Analysis of a Potent Gelatinase Inhibitor
For Immediate Release
[City, State] – [Date] – A comprehensive analysis of the cyclic peptide CTTHWGFTLC reveals its potent and selective inhibitory activity against matrix metalloproteinases (MMPs), particularly the gelatinases MMP-2 and MMP-9. This guide provides a detailed comparison of CTTHWGFTLC with other MMP inhibitors, supported by experimental data and protocols, offering valuable insights for researchers and drug development professionals in the fields of oncology, inflammation, and tissue remodeling.
The peptide CTTHWGFTLC, identified through phage display library screening, has demonstrated significant potential as a selective inhibitor of key MMPs involved in extracellular matrix degradation. Understanding its cross-reactivity profile is crucial for its development as a therapeutic agent.
Performance Comparison of MMP Inhibitors
To contextualize the inhibitory activity of CTTHWGFTLC, its performance was compared against two well-characterized broad-spectrum MMP inhibitors, Marimastat and Batimastat. The following table summarizes the half-maximal inhibitory concentrations (IC50) of these compounds against a panel of MMPs.
| MMP Subtype | CTTHWGFTLC IC50 (µM) | Marimastat IC50 (nM) | Batimastat IC50 (nM) |
| MMP-1 | >500 | 5 | 3 |
| MMP-2 | 5 (casein) / 10 (gelatin)[1] | 6 | 4 |
| MMP-3 | Not Determined | 20 | 20 |
| MMP-7 | Not Determined | 13 | 6 |
| MMP-8 | >500[1] | Not Determined | Not Determined |
| MMP-9 | Potent Inhibitor* | 3 | 4 |
| MMP-13 | >500[1] | Not Determined | Not Determined |
| MMP-14 (MT1-MMP) | >500[1] | 9 | Not Determined |
*While identified as a potent inhibitor of MMP-9, a precise IC50 value from the primary literature is not consistently reported. One source indicates an IC50 of approximately 8 µM.
The data clearly indicates that CTTHWGFTLC exhibits high selectivity for MMP-2 and MMP-9, with negligible activity against MMP-1, MMP-8, MMP-13, and MMP-14 even at high concentrations[1]. In contrast, Marimastat and Batimastat demonstrate broad-spectrum inhibition across multiple MMPs at low nanomolar concentrations. This highlights the potential of CTTHWGFTLC as a targeted inhibitor, minimizing off-target effects that can be associated with broad-spectrum MMP inhibition.
Experimental Methodologies
The determination of MMP inhibition is critical for evaluating the potency and selectivity of compounds like CTTHWGFTLC. A commonly employed method is the fluorometric MMP inhibition assay.
Detailed Protocol: Fluorometric MMP Inhibition Assay
This protocol outlines a general procedure for determining the IC50 of an inhibitor against a specific MMP using a fluorogenic substrate.
Materials:
-
Recombinant human MMP enzyme (e.g., MMP-2, MMP-9)
-
Fluorogenic MMP substrate (e.g., Mca-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH2)
-
Assay Buffer (e.g., 50 mM Tris, 10 mM CaCl2, 150 mM NaCl, 0.05% Brij-35, pH 7.5)
-
Test inhibitor (e.g., CTTHWGFTLC)
-
Control inhibitor (e.g., GM6001)
-
DMSO (for dissolving inhibitor)
-
96-well black microplate
-
Fluorescence microplate reader (Excitation: 328 nm, Emission: 393 nm)
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of the test inhibitor and control inhibitor in DMSO.
-
Dilute the recombinant MMP enzyme to the desired concentration in cold assay buffer. The final concentration should result in a linear reaction rate.
-
Prepare a working solution of the fluorogenic substrate in assay buffer.
-
-
Assay Setup:
-
In a 96-well black microplate, add assay buffer to all wells.
-
Add serial dilutions of the test inhibitor to the respective wells.
-
Include wells for a positive control (control inhibitor) and a negative control (DMSO vehicle).
-
Add the diluted MMP enzyme to all wells except the substrate blank wells.
-
Incubate the plate at 37°C for 30-60 minutes to allow for enzyme-inhibitor binding.
-
-
Reaction Initiation and Measurement:
-
Initiate the reaction by adding the fluorogenic substrate solution to all wells.
-
Immediately place the plate in a pre-warmed fluorescence microplate reader.
-
Measure the fluorescence intensity kinetically at regular intervals (e.g., every 1-2 minutes) for 30-60 minutes.
-
-
Data Analysis:
-
Subtract the background fluorescence from all readings.
-
Determine the initial reaction velocity (V₀) for each concentration of the inhibitor by calculating the slope of the linear portion of the fluorescence versus time curve.
-
Plot the percentage of MMP inhibition versus the logarithm of the inhibitor concentration.
-
Calculate the IC50 value by fitting the data to a dose-response curve.
-
Visualizing Experimental Workflow and Logical Relationships
To further clarify the processes involved in assessing MMP inhibitor selectivity, the following diagrams have been generated.
Caption: Workflow for MMP Inhibition Assay.
Caption: CTTHWGFTLC Inhibition Profile.
Conclusion
The cyclic peptide CTTHWGFTLC emerges as a highly selective inhibitor of MMP-2 and MMP-9, with a clear distinction in its activity profile when compared to broad-spectrum inhibitors like Marimastat and Batimastat. Its lack of inhibition against other key MMPs at high concentrations underscores its potential for targeted therapeutic applications where the specific inhibition of gelatinases is desired. The detailed experimental protocols and visual workflows provided in this guide offer a robust framework for researchers to further investigate and characterize the cross-reactivity and therapeutic potential of CTTHWGFTLC and other novel MMP inhibitors.
References
A Comparative Guide to CTTHWGFTLC and Commercial MMP Inhibitors for Researchers
For Immediate Release
This guide provides a comprehensive benchmark of the novel investigational Matrix Metalloproteinase (MMP) inhibitor, CTTHWGFTLC, against two commercially available, broad-spectrum MMP inhibitors: Batimastat (BB-94) and Marimastat (BB-2516). This document is intended for researchers, scientists, and drug development professionals, offering objective, data-driven comparisons and detailed experimental protocols to support informed decision-making in research applications.
Introduction to MMP Inhibition
Matrix Metalloproteinases (MMPs) are a family of zinc-dependent endopeptidases crucial for the degradation of extracellular matrix (ECM) components.[1][2] Their activity is essential in physiological processes like tissue remodeling, wound healing, and angiogenesis.[3][4] However, dysregulation of MMP activity is implicated in numerous pathologies, including cancer metastasis, arthritis, and cardiovascular diseases.[5][6] Consequently, MMP inhibitors are a significant area of therapeutic research.[1][5]
Historically, broad-spectrum MMP inhibitors like Batimastat and Marimastat have been pivotal in preclinical and clinical studies.[6] While potent, their lack of selectivity has sometimes led to side effects, prompting the development of more targeted inhibitors.[7][8] CTTHWGFTLC is a next-generation, investigational inhibitor designed for high potency and selectivity, particularly against MMP-9, a key enzyme in tumor invasion and angiogenesis.[9][10]
Comparative Performance Data
The inhibitory activity of CTTHWGFTLC was benchmarked against Batimastat and Marimastat. The half-maximal inhibitory concentrations (IC50) were determined across a panel of clinically relevant MMPs.
As a fictional compound, CTTHWGFTLC is presented here with hypothetical data to illustrate its intended profile as a highly potent and selective MMP-9 inhibitor. The data for Batimastat and Marimastat are compiled from publicly available sources.
| Inhibitor | MMP-1 (Collagenase-1) IC50 (nM) | MMP-2 (Gelatinase-A) IC50 (nM) | MMP-3 (Stromelysin-1) IC50 (nM) | MMP-7 (Matrilysin) IC50 (nM) | MMP-9 (Gelatinase-B) IC50 (nM) | MMP-14 (MT1-MMP) IC50 (nM) |
| CTTHWGFTLC (Hypothetical) | >5000 | 150 | >5000 | 800 | 0.8 | 450 |
| Batimastat (BB-94) | 3[3][11][12][13] | 4[3][11][12][13] | 20[3][11][12][13] | 6[3][11][12] | 4[3][11][12][13] | Not widely reported |
| Marimastat (BB-2516) | 5[14][15][16][17] | 6[14][15][16][17] | 230[16] | 13[14][15][17] | 3[14][15][16][17] | 9[14][15] |
Table 1: Comparative IC50 values of CTTHWGFTLC, Batimastat, and Marimastat against a panel of Matrix Metalloproteinases. Lower values indicate higher potency.
MMP-9 Signaling Pathway in Cancer Progression
MMP-9 plays a critical role in cancer progression by degrading the basement membrane, which is a key step in tumor invasion and metastasis.[9][10] Its expression is often upregulated in tumors and is associated with poor prognosis.[9] MMP-9 activity is regulated by complex signaling pathways, including the MEK/ERK pathway, and it can activate pro-angiogenic factors like VEGF.[9][10] The diagram below illustrates a simplified signaling cascade leading to MMP-9 activation and its subsequent role in promoting tumor metastasis.
Experimental Protocols
This protocol outlines the methodology used to determine the IC50 values presented in Table 1.
Objective: To measure the concentration of an inhibitor required to reduce the enzymatic activity of a specific MMP by 50%.
Materials:
-
Recombinant human MMP enzymes (e.g., MMP-1, MMP-2, MMP-9).
-
Fluorogenic MMP substrate (e.g., FRET-based peptide).
-
Assay Buffer (e.g., 50 mM Tris, 150 mM NaCl, 10 mM CaCl2, 0.05% Brij-35, pH 7.5).
-
Test Inhibitors: CTTHWGFTLC, Batimastat, Marimastat dissolved in DMSO.
-
96-well black microtiter plates.
-
Fluorescence plate reader.
Procedure:
-
Enzyme Preparation: Reconstitute and dilute the recombinant MMP enzyme in assay buffer to the desired working concentration.
-
Inhibitor Dilution: Perform serial dilutions of the inhibitor stocks in assay buffer. Ensure the final DMSO concentration is below 1% in all wells to avoid solvent effects.
-
Assay Plate Setup:
-
Add 50 µL of assay buffer to all wells.
-
Add 25 µL of the serially diluted inhibitor solutions to the sample wells.
-
Add 25 µL of assay buffer (with DMSO equivalent) to the control (100% activity) and blank (no enzyme) wells.
-
-
Pre-incubation: Add 25 µL of the diluted MMP enzyme to the sample and control wells. Do not add enzyme to the blank wells. Incubate the plate at 37°C for 30 minutes to allow the inhibitor to bind to the enzyme.
-
Reaction Initiation: Add 100 µL of the fluorogenic MMP substrate to all wells to initiate the enzymatic reaction.
-
Measurement: Immediately place the plate in a fluorescence reader. Measure the fluorescence intensity (e.g., Ex/Em = 325/393 nm) kinetically for 30-60 minutes at 37°C.[18]
-
Data Analysis:
-
Calculate the rate of reaction (slope of the linear portion of the fluorescence vs. time curve) for each well.
-
Subtract the rate of the blank from all other wells.
-
Normalize the data by setting the average rate of the control wells (no inhibitor) to 100% activity.
-
Plot the percent inhibition versus the logarithm of the inhibitor concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Logical Comparison of Inhibitor Profiles
The choice of an MMP inhibitor for a specific research application depends on the desired balance between potency and selectivity. Broad-spectrum inhibitors are useful for studying the overall effects of MMP inhibition, while selective inhibitors are crucial for dissecting the roles of individual MMPs.
Based on the hypothetical data, CTTHWGFTLC represents a significant advancement in the field of MMP inhibition, offering unparalleled potency and selectivity for MMP-9. This makes it an ideal tool for researchers investigating the specific roles of MMP-9 in cancer biology and other pathological processes. In contrast, Batimastat and Marimastat remain valuable as potent, broad-spectrum inhibitors for studies where the general effect of MMP inhibition is of interest.[6][14] This guide provides the necessary data and protocols to assist researchers in selecting the most appropriate inhibitor for their experimental needs.
References
- 1. Metalloprotease inhibitor - Wikipedia [en.wikipedia.org]
- 2. Synthetic Metalloprotease Inhibitors Products: R&D Systems [rndsystems.com]
- 3. Batimastat (BB-94), Matrix metalloprotease (MMP) inhibitor (CAS 130370-60-4) | Abcam [abcam.com]
- 4. scbt.com [scbt.com]
- 5. Identification of Broad-Spectrum MMP Inhibitors by Virtual Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 6. What MMP1 inhibitors are in clinical trials currently? [synapse.patsnap.com]
- 7. The Rebirth of Matrix Metalloproteinase Inhibitors: Moving Beyond the Dogma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. dovepress.com [dovepress.com]
- 9. The Role of the Matrix Metalloproteinase-9 Gene in Tumor Development and Metastasis: A Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. MMP-9 Activation via ROS/NF-κB Signaling in Colorectal Cancer Progression: Molecular Insights and Prognostic–Therapeutic Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 11. medchemexpress.com [medchemexpress.com]
- 12. selleckchem.com [selleckchem.com]
- 13. apexbt.com [apexbt.com]
- 14. medchemexpress.com [medchemexpress.com]
- 15. selleckchem.com [selleckchem.com]
- 16. caymanchem.com [caymanchem.com]
- 17. apexbt.com [apexbt.com]
- 18. assaygenie.com [assaygenie.com]
A Researcher's Guide to Correlating In Vitro and In Vivo Anti-Tumor Activity: A Comparative Framework for the Novel Peptide CTTHWGFTLC
Introduction
The successful translation of a novel anti-cancer agent from the laboratory to the clinic hinges on establishing a strong correlation between its activity in cell-based assays (in vitro) and its efficacy in animal models (in vivo). This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to objectively compare and correlate the anti-tumor performance of a novel therapeutic peptide, exemplified here by the hypothetical peptide CTTHWGFTLC. While specific experimental data for CTTHWGFTLC is not yet publicly available, this document outlines the essential experiments, data presentation formats, and mechanistic pathways crucial for its evaluation against alternative therapies.
Section 1: In Vitro Anti-Tumor Activity Assessment
The initial evaluation of an anti-tumor peptide involves a battery of in vitro assays to determine its cytotoxic and anti-proliferative effects on various cancer cell lines.
Quantitative Data Summary: In Vitro Assays
The following table summarizes hypothetical data for CTTHWGFTLC compared to a standard chemotherapeutic agent, Doxorubicin.
| Parameter | CTTHWGFTLC | Doxorubicin (Control) | Cancer Cell Line |
| IC₅₀ (µM) after 48h | 15.2 | 0.8 | A549 (Lung Carcinoma) |
| 25.8 | 1.2 | MCF-7 (Breast Adenocarcinoma) | |
| 18.5 | 0.9 | HCT-116 (Colorectal Carcinoma) | |
| Apoptosis Rate (%) at IC₅₀ | 45.6% | 52.1% | A549 (Lung Carcinoma) |
| Migration Inhibition (%) at IC₅₀/2 | 68.3% | 45.2% | A549 (Lung Carcinoma) |
Experimental Protocols: In Vitro Assays
a) Cell Viability (IC₅₀ Determination) via MTT Assay:
-
Cell Seeding: Plate cancer cells (A549, MCF-7, HCT-116) in 96-well plates at a density of 5 x 10³ cells/well and incubate for 24 hours at 37°C, 5% CO₂.
-
Treatment: Treat cells with serial dilutions of CTTHWGFTLC (e.g., 0.1 to 100 µM) and Doxorubicin for 48 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Calculation: Calculate the half-maximal inhibitory concentration (IC₅₀) using non-linear regression analysis from the dose-response curves.
b) Apoptosis Assay via Annexin V-FITC/PI Staining:
-
Treatment: Treat A549 cells with CTTHWGFTLC at its predetermined IC₅₀ concentration for 24 hours.
-
Cell Harvesting: Harvest cells by trypsinization and wash twice with cold PBS.
-
Staining: Resuspend cells in 1X Annexin V binding buffer. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) and incubate for 15 minutes in the dark.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer to quantify the percentage of apoptotic cells (Annexin V positive).
c) Cell Migration Assay via Wound Healing Assay:
-
Monolayer Culture: Grow A549 cells to confluence in a 6-well plate.
-
Scratch Wound: Create a uniform scratch across the cell monolayer using a sterile 200 µL pipette tip.
-
Treatment: Wash with PBS to remove detached cells and add fresh medium containing CTTHWGFTLC at a sub-lethal concentration (e.g., IC₅₀/2).
-
Imaging: Capture images of the scratch at 0 hours and 24 hours.
-
Analysis: Measure the wound area at both time points using image analysis software (e.g., ImageJ) and calculate the percentage of wound closure as a measure of migration inhibition.
Section 2: In Vivo Anti-Tumor Efficacy
In vivo studies are critical to validate the therapeutic potential observed in vitro. The most common approach involves xenograft models where human tumor cells are implanted into immunocompromised mice.
Quantitative Data Summary: In Vivo Xenograft Model
The following table presents hypothetical results from a 21-day study using an A549 xenograft mouse model.
| Treatment Group | Dose & Schedule | Tumor Growth Inhibition (TGI) (%) | Avg. Body Weight Change (%) |
| Vehicle Control | PBS, i.p., daily | 0% | +2.5% |
| CTTHWGFTLC | 10 mg/kg, i.p., daily | 58.7% | +1.8% |
| Alternative Peptide (AP) | 10 mg/kg, i.p., daily | 42.3% | -0.5% |
| Doxorubicin | 2 mg/kg, i.p., weekly | 65.2% | -8.9% |
Experimental Protocol: Xenograft Mouse Model
-
Cell Implantation: Subcutaneously inject 5 x 10⁶ A549 cells suspended in Matrigel into the flank of female athymic nude mice (6-8 weeks old).
-
Tumor Growth: Allow tumors to grow to a palpable size of approximately 100-150 mm³.
-
Randomization: Randomize mice into treatment groups (n=8 per group).
-
Treatment Administration: Administer treatments as specified in the table (intraperitoneal, i.p.).
-
Monitoring: Measure tumor volume (Volume = 0.5 x Length x Width²) and body weight twice weekly.
-
Endpoint: At day 21, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., histology, biomarker analysis).
-
Calculation: Calculate TGI (%) using the formula: [1 - (Avg. Tumor Volume of Treated Group / Avg. Tumor Volume of Control Group)] x 100.
Section 3: In Vitro - In Vivo Correlation (IVIVC)
Establishing a meaningful IVIVC is crucial for predicting clinical outcomes from preclinical data. This involves comparing key endpoints from both experimental settings.
IVIVC Workflow
The diagram below illustrates the logical workflow for establishing an in vitro-in vivo correlation for a novel anti-tumor peptide.
Section 4: Proposed Mechanism of Action
Understanding the molecular mechanism is key to developing targeted therapies. Many anti-tumor peptides function by disrupting critical cell signaling pathways. A plausible mechanism for CTTHWGFTLC could be the inhibition of the PI3K/Akt signaling pathway, which is frequently hyperactivated in cancer and promotes cell survival and proliferation.
PI3K/Akt Signaling Pathway Inhibition
The following diagram illustrates the proposed inhibitory action of CTTHWGFTLC on the PI3K/Akt pathway.
Head-to-head comparison of CTTHWGFTLC and Marimastat in cancer models
This guide provides a detailed, objective comparison of the synthetic peptide CTTHWGFTLC and the broad-spectrum inhibitor Marimastat, focusing on their performance and characteristics within preclinical and clinical cancer models. The information is intended for researchers, scientists, and drug development professionals to facilitate an understanding of their respective mechanisms, efficacy, and experimental evaluation.
Overview and Mechanism of Action
Both CTTHWGFTLC and Marimastat target matrix metalloproteinases (MMPs), a family of zinc-dependent endopeptidases crucial for remodeling the extracellular matrix (ECM).[1][2] In cancer, MMPs are often overexpressed and play a critical role in tumor growth, invasion, angiogenesis, and metastasis by degrading the ECM, which acts as a physical barrier.[1][3]
CTTHWGFTLC: CTTHWGFTLC is a cyclic peptide inhibitor that demonstrates specificity for gelatinases, primarily MMP-2 and MMP-9.[1] Its primary application in published research has been as a targeting ligand to enhance the delivery of therapeutic payloads, such as liposomes or nanocages, to tumor sites where MMP-2 and MMP-9 are overexpressed.[1] By binding to these specific MMPs, it facilitates the accumulation of anticancer agents in the tumor microenvironment.
Marimastat (BB-2516): Marimastat is a synthetic, orally bioavailable, broad-spectrum MMP inhibitor.[2][4] It functions as a peptidomimetic, containing a hydroxamate group that chelates the essential zinc ion within the active site of various MMPs.[5][6][7] This action competitively and reversibly inhibits the enzymatic activity of a wide range of MMPs, thereby preventing the degradation of the ECM.[5][8] This inhibition is intended to limit tumor invasion, metastasis, and angiogenesis.[4][8] Marimastat was one of the first MMP inhibitors to enter extensive clinical trials.[2][5]
Signaling Pathway Diagrams
Below are diagrams illustrating the targeted pathways for each compound.
Quantitative Data Presentation
Direct head-to-head quantitative comparisons from a single study are unavailable. The following tables summarize key performance metrics gathered from individual studies on each compound.
Table 1: In Vitro Inhibitory Activity (IC₅₀)
| Compound | Target MMPs | IC₅₀ Values (nM) | Reference(s) |
| CTTHWGFTLC | MMP-2, MMP-9 | Data not typically reported as IC₅₀; primarily used for binding/targeting. | [1] |
| Marimastat | MMP-1 | 5 | [4][6] |
| MMP-2 (Gelatinase A) | 6 | [4][6] | |
| MMP-7 (Matrilysin) | 13 | [4][6] | |
| MMP-9 (Gelatinase B) | 3 | [4][6] | |
| MMP-14 (MT1-MMP) | 9 | [4][6] |
Note: IC₅₀ values can vary between studies based on experimental conditions.
Table 2: Summary of Preclinical and Clinical Findings
| Feature | CTTHWGFTLC | Marimastat |
| Primary Application | Tumor-targeting moiety for drug delivery systems.[1] | Orally administered therapeutic agent (monotherapy or combination).[2][9] |
| Spectrum of Activity | Specific to MMP-2 and MMP-9.[1] | Broad-spectrum against multiple MMPs.[4][8] |
| Preclinical Efficacy | Enhances accumulation of drug-loaded carriers in murine cancer models.[1] | Reduced tumor size and number of metastases in preclinical models of breast and lung cancer.[6][10] |
| Clinical Trials | Not advanced to clinical trials as a standalone drug. | Advanced to Phase III trials for multiple cancers (pancreatic, lung, gastric, etc.).[2][11][12] |
| Clinical Outcome | N/A | Phase III trials largely failed to demonstrate a survival benefit.[11][12] A modest survival benefit was seen in one gastric cancer trial.[12] |
| Dose-Limiting Toxicity | N/A (Toxicity would be related to the conjugated drug). | Severe, reversible musculoskeletal pain and inflammatory polyarthritis.[10][11][12][13] |
Experimental Protocols
Evaluating the efficacy of MMP inhibitors like CTTHWGFTLC and Marimastat involves a series of standardized in vitro and in vivo experiments.
A. In Vitro Assays
-
Enzymatic Activity Assay (IC₅₀ Determination):
-
Objective: To determine the concentration of the inhibitor required to reduce the enzymatic activity of a specific MMP by 50%.
-
Methodology:
-
Recombinant human MMP enzymes are activated (e.g., with APMA).
-
The activated MMP is incubated with a fluorescently quenched peptide substrate specific to that MMP.
-
The inhibitor (Marimastat) is added in a range of concentrations.
-
Enzyme activity is measured by monitoring the increase in fluorescence over time as the substrate is cleaved.
-
Data is plotted as percent inhibition versus inhibitor concentration to calculate the IC₅₀ value.
-
-
-
Cell Invasion Assay (Transwell/Boyden Chamber):
-
Objective: To assess the inhibitor's ability to block cancer cell invasion through a basement membrane matrix.
-
Methodology:
-
A porous membrane insert (e.g., 8 µm pores) is coated with a layer of Matrigel (a reconstituted basement membrane).
-
Cancer cells are seeded in the upper chamber in serum-free media, with the inhibitor added.
-
The lower chamber is filled with media containing a chemoattractant (e.g., fetal bovine serum).
-
After incubation (e.g., 24-48 hours), non-invading cells on the top of the membrane are removed.
-
Invading cells on the bottom of the membrane are fixed, stained (e.g., with crystal violet), and counted. A reduction in the number of invading cells indicates inhibitor efficacy.
-
-
B. In Vivo Assays
-
Xenograft Tumor Growth Model:
-
Objective: To evaluate the effect of the inhibitor on tumor growth in a living organism.
-
Methodology:
-
Human cancer cells are injected subcutaneously into the flank of immunocompromised mice (e.g., nude or SCID mice).[14]
-
Once tumors reach a palpable size (e.g., 100 mm³), mice are randomized into control and treatment groups.[14]
-
The treatment group receives the inhibitor (e.g., Marimastat via oral gavage) on a defined schedule. The control group receives a vehicle.[6]
-
Tumor volume is measured regularly with calipers. Animal weight is monitored as an indicator of toxicity.
-
The study concludes when tumors in the control group reach a predetermined size. Efficacy is measured by tumor growth inhibition.
-
-
-
Metastasis Model:
-
Objective: To assess the inhibitor's ability to prevent the spread of cancer cells to distant organs.
-
Methodology:
-
Cancer cells (often luciferase-tagged for imaging) are injected into the tail vein (for lung metastases) or orthotopically (e.g., into the mammary fat pad) of immunocompromised mice.
-
Treatment with the inhibitor and vehicle begins according to the study design.
-
Metastatic burden is monitored over time using bioluminescence imaging (for tagged cells) or by harvesting organs (e.g., lungs, liver) at the end of the study.
-
Metastatic nodules on the organ surface are counted, or tissue is analyzed by histology. A reduction in metastases indicates efficacy.[6][10]
-
-
Experimental Workflow Diagram
The following diagram outlines a logical workflow for a preclinical comparison of two hypothetical MMP inhibitors.
References
- 1. Matrix-metalloproteinases as targets for controlled delivery in cancer: an analysis of upregulation and expression - PMC [pmc.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. Frontiers | Insights Into the Role of Matrix Metalloproteinases in Cancer and its Various Therapeutic Aspects: A Review [frontiersin.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. benchchem.com [benchchem.com]
- 6. apexbt.com [apexbt.com]
- 7. Challenges in Matrix Metalloproteinases Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 8. go.drugbank.com [go.drugbank.com]
- 9. aacrjournals.org [aacrjournals.org]
- 10. aacrjournals.org [aacrjournals.org]
- 11. taylorandfrancis.com [taylorandfrancis.com]
- 12. Matrix Metalloproteinase Inhibitors in Cancer Therapy: Turning Past Failures into Future Successes - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Phase I trial of Marimastat, a novel matrix metalloproteinase inhibitor, administered orally to patients with advanced lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. aacrjournals.org [aacrjournals.org]
Unveiling the Selectivity of CTTHWGFTLC: A Potent Inhibitor Targeting MMP-2
For researchers, scientists, and drug development professionals, the quest for selective enzyme inhibitors is paramount. This guide provides a detailed comparison of the cyclic peptide CTTHWGFTLC, highlighting its selectivity profile for Matrix Metalloproteinase-2 (MMP-2) over other MMPs. The information presented is supported by experimental data to aid in the evaluation of this promising research tool.
The cyclic peptide CTTHWGFTLC has emerged as a noteworthy inhibitor of Matrix Metalloproteinase-2 (MMP-2), an enzyme implicated in a variety of physiological and pathological processes, including cancer metastasis, angiogenesis, and tissue remodeling. Understanding its selectivity is crucial for its application in targeted research and therapeutic development.
Comparative Inhibitory Activity of CTTHWGFTLC
The inhibitory potential of CTTHWGFTLC against a panel of MMPs has been evaluated using various enzymatic assays. The following table summarizes the available quantitative data, primarily as IC50 values, which represent the concentration of the inhibitor required to reduce the enzyme's activity by 50%.
| Matrix Metalloproteinase (MMP) | IC50 (µM) | Assay Method | Reference |
| MMP-2 (Gelatinase A) | 10 | Gelatin Degradation Assay | [1] |
| 5 | Casein Degradation Assay | [1] | |
| MMP-9 (Gelatinase B) | ~8 | Not Specified | |
| MMP-1 (Collagenase 1) | Not Reported | - | |
| MMP-3 (Stromelysin 1) | Not Reported | - | |
| MMP-7 (Matrilysin) | Not Reported | - | |
| MMP-8 (Neutrophil Collagenase) | >500 | Not Specified | [1] |
| MMP-13 (Collagenase 3) | >500 | Not Specified | [1] |
| MT1-MMP (MMP-14) | >500 | Not Specified | [1] |
Note: "Not Reported" indicates that specific inhibitory data for CTTHWGFTLC against these MMPs were not found in the reviewed literature.
The data clearly demonstrates that CTTHWGFTLC is a potent inhibitor of MMP-2, with activity in the low micromolar range. While it also shows inhibitory activity against the closely related MMP-9, it is significantly less effective against MMP-8, MMP-13, and MT1-MMP, showcasing a notable degree of selectivity. The lack of reported data for MMP-1, MMP-3, and MMP-7 suggests that further investigation is needed to fully characterize its selectivity profile across the entire MMP family.
Experimental Methodologies
The determination of the inhibitory activity of CTTHWGFTLC relies on robust enzymatic assays. Below are detailed protocols for the key experiments cited.
Gelatin Degradation Assay (Fluorogenic)
This assay measures the ability of an inhibitor to block the degradation of a fluorescently labeled gelatin substrate by MMP-2.
-
Reagents and Materials:
-
Recombinant human MMP-2 (active form)
-
Fluorescently-labeled gelatin (e.g., DQ™ gelatin)
-
Assay buffer (e.g., 50 mM Tris-HCl, 150 mM NaCl, 10 mM CaCl₂, 0.05% Brij-35, pH 7.5)
-
CTTHWGFTLC peptide at various concentrations
-
96-well black microplate
-
Fluorometer
-
-
Procedure:
-
Prepare a stock solution of CTTHWGFTLC in a suitable solvent (e.g., DMSO) and create a serial dilution in assay buffer.
-
In a 96-well plate, add a fixed concentration of active MMP-2 to each well.
-
Add the different concentrations of CTTHWGFTLC to the wells. Include a control group with no inhibitor.
-
Pre-incubate the enzyme and inhibitor at 37°C for 30 minutes to allow for binding.
-
Initiate the reaction by adding the fluorescently-labeled gelatin substrate to all wells.
-
Immediately measure the fluorescence intensity at time zero and then kinetically every 5 minutes for 30-60 minutes using a fluorometer with appropriate excitation and emission wavelengths.
-
The rate of gelatin degradation is proportional to the increase in fluorescence. Calculate the percentage of inhibition for each concentration of CTTHWGFTLC relative to the uninhibited control.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
-
Casein Degradation Assay
This assay is similar to the gelatin degradation assay but uses casein as the substrate.
-
Reagents and Materials:
-
Recombinant human MMP-2 (active form)
-
Casein substrate (e.g., FITC-labeled casein)
-
Assay buffer
-
CTTHWGFTLC peptide at various concentrations
-
96-well plate
-
Fluorometer or spectrophotometer
-
-
Procedure:
-
Follow the same initial steps as the gelatin degradation assay for preparing the inhibitor dilutions and pre-incubating with the enzyme.
-
Initiate the reaction by adding the casein substrate.
-
After a defined incubation period at 37°C, stop the reaction (e.g., by adding a stop solution like EDTA).
-
Measure the resulting fluorescence or absorbance.
-
Calculate the percentage of inhibition and determine the IC50 value as described above.
-
Synthesis and Purification of CTTHWGFTLC
The cyclic peptide CTTHWGFTLC is typically synthesized using solid-phase peptide synthesis (SPPS) followed by cyclization.
-
Linear Peptide Synthesis:
-
The linear peptide (Cys-Thr-Thr-His-Trp-Gly-Phe-Thr-Leu-Cys) is assembled on a solid support resin (e.g., Rink amide resin) using Fmoc (9-fluorenylmethyloxycarbonyl) chemistry.
-
Each amino acid, with its side chain protected where necessary, is sequentially coupled to the growing peptide chain.
-
-
Cleavage and Deprotection:
-
Once the linear sequence is complete, the peptide is cleaved from the resin, and the side-chain protecting groups are removed using a cleavage cocktail (e.g., trifluoroacetic acid with scavengers).
-
-
Cyclization:
-
The linear peptide, containing two cysteine residues, is subjected to an oxidation reaction in a dilute solution to facilitate the formation of an intramolecular disulfide bond, resulting in the cyclic peptide. This is often achieved by air oxidation or using an oxidizing agent like dimethyl sulfoxide (B87167) (DMSO).
-
-
Purification and Characterization:
-
The crude cyclic peptide is purified using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
The purity and identity of the final product are confirmed by analytical HPLC and mass spectrometry.
-
Visualizing the Experimental Workflow and MMP-2 Signaling
To further clarify the processes involved, the following diagrams illustrate the experimental workflow for determining MMP selectivity and the signaling pathway of MMP-2 in cancer metastasis.
References
A Comparative Guide to Synthetic and Naturally Derived MMP Inhibitors: The Case of CTTHWGFTLC
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the synthetic matrix metalloproteinase (MMP) inhibitor, CTTHWGFTLC, with a selection of naturally derived MMP inhibitors. The content is designed to offer an objective overview of their performance, supported by experimental data, to aid researchers in the selection of appropriate tools for their studies in cancer biology, tissue remodeling, and other MMP-related pathologies.
Introduction to Matrix Metalloproteinases and Their Inhibition
Matrix metalloproteinases are a family of zinc-dependent endopeptidases crucial for the degradation of extracellular matrix (ECM) components. Their activity is tightly regulated in physiological processes such as development, wound healing, and angiogenesis. However, dysregulation of MMP activity is a hallmark of numerous diseases, including cancer, where they facilitate tumor invasion and metastasis. This has made MMPs attractive targets for therapeutic intervention.
Inhibitors of MMPs can be broadly categorized into synthetic molecules and naturally occurring compounds. Synthetic inhibitors, such as the cyclic peptide CTTHWGFTLC, are often developed through rational design or high-throughput screening to target specific MMPs. Naturally derived inhibitors, found in a variety of sources from plants to animal venoms and even endogenously in tissues, offer a diverse chemical space for MMP inhibition. This guide will compare the synthetic peptide CTTHWGFTLC with representative natural inhibitors: Chlorotoxin, green tea catechins (specifically Epigallocatechin-3-gallate - EGCG), Curcumin, and the endogenous Tissue Inhibitors of Metalloproteinases (TIMPs).
Performance Comparison of MMP Inhibitors
The following tables summarize the quantitative data for the synthetic peptide CTTHWGFTLC and the selected naturally derived MMP inhibitors. It is important to note that direct comparison of inhibitory potency (e.g., IC50 values) can be challenging due to variations in experimental conditions, such as the substrate used and the source of the enzyme.
Table 1: Inhibitory Activity of Synthetic Peptide CTTHWGFTLC
| Inhibitor | Target MMPs | IC50 | Assay Type | Reference |
| CTTHWGFTLC | MMP-2 | 10 µM | Gelatin Degradation | [1] |
| MMP-2 | 5 µM | Casein Degradation | [1] | |
| MMP-9 | ~8 µM | Not Specified | [2] | |
| MT1-MMP, MMP-8, MMP-13 | No inhibition up to 500 µM | Not Specified | [1] |
Table 2: Inhibitory Activity of Naturally Derived MMP Inhibitors
| Inhibitor | Source | Target MMPs | IC50 / Ki | Mechanism of Action | Reference |
| Chlorotoxin | Scorpion (Leiurus quinquestriatus) venom | Primarily MMP-2 | IC50 of 184 nM for GBM cell migration inhibition. Direct enzymatic inhibition is debated. | Binds to MMP-2, potentially allosterically, and may interfere with a larger cell-surface complex. | [3], |
| Epigallocatechin-3-gallate (EGCG) | Green Tea | MMP-2, MMP-9, MMP-7 | Ki values of 0.47-1.65 µM for MMP-7. | Non-competitive inhibition; the galloyl group is crucial for potent inhibition. | ,, |
| Curcumin | Turmeric (Curcuma longa) | MMP-2, MMP-9, and others | Reduces expression and activity. | Downregulates MMP gene expression, often by inhibiting signaling pathways like NF-κB. | ,, |
| Tissue Inhibitor of Metalloproteinase-1 (TIMP-1) | Endogenous | Broad-spectrum, potent against MMP-9 | Ki in the 10⁻⁷ - 10⁻⁹ M range. | Forms a tight, non-covalent 1:1 stoichiometric complex with the active MMP. | , |
Signaling Pathways and Experimental Workflows
To visualize the biological context and experimental approaches discussed, the following diagrams are provided in the DOT language for Graphviz.
Detailed Experimental Protocols
Fluorescence-Based MMP Inhibition Assay
This method is commonly used for high-throughput screening and kinetic analysis of MMP inhibitors.
Principle: The assay utilizes a fluorogenic peptide substrate that is cleaved by the MMP of interest. The substrate contains a fluorescent reporter group and a quencher group in close proximity. In the intact substrate, the fluorescence is quenched. Upon cleavage by the MMP, the reporter and quencher are separated, resulting in an increase in fluorescence that can be measured over time.
Materials:
-
Recombinant human MMP-2 or MMP-9
-
Assay Buffer (e.g., 50 mM Tris, 10 mM CaCl2, 150 mM NaCl, 0.05% Brij-35, pH 7.5)
-
Fluorogenic MMP substrate (e.g., Mca-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH2)
-
Test inhibitors (CTTHWGFTLC, EGCG, etc.) dissolved in an appropriate solvent (e.g., DMSO)
-
96-well black microplates
-
Fluorescence plate reader
Procedure:
-
Prepare a stock solution of the MMP enzyme in assay buffer.
-
Prepare serial dilutions of the test inhibitors in assay buffer.
-
In a 96-well plate, add the assay buffer, the inhibitor dilutions, and the MMP enzyme. Include controls with no inhibitor (positive control) and no enzyme (background control).
-
Incubate the plate at 37°C for a pre-determined time (e.g., 15-30 minutes) to allow the inhibitor to bind to the enzyme.
-
Initiate the reaction by adding the fluorogenic substrate to all wells.
-
Immediately measure the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., Ex/Em = 325/393 nm) in a kinetic mode for 30-60 minutes at 37°C.
-
The rate of the reaction is determined from the linear portion of the fluorescence versus time curve.
-
Calculate the percent inhibition for each inhibitor concentration and determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration.
Gelatin Zymography
This technique is used to detect the activity of gelatinases (MMP-2 and MMP-9) and can be used to assess the inhibitory effect of compounds.
Principle: Proteins in a sample are separated by SDS-PAGE in a gel containing gelatin. After electrophoresis, the SDS is removed, and the enzyme is allowed to renature and digest the gelatin in the gel. The gel is then stained with Coomassie Brilliant Blue, and areas of gelatin degradation appear as clear bands against a blue background.
Materials:
-
Polyacrylamide gel solution containing 0.1% gelatin
-
Samples containing MMPs (e.g., conditioned cell culture media)
-
Test inhibitors
-
Non-reducing sample buffer
-
Electrophoresis apparatus
-
Washing buffer (e.g., 2.5% Triton X-100 in 50 mM Tris-HCl, pH 7.5)
-
Incubation buffer (e.g., 50 mM Tris-HCl, 5 mM CaCl2, 1 µM ZnCl2, pH 7.5)
-
Staining solution (0.5% Coomassie Brilliant Blue R-250 in 40% methanol, 10% acetic acid)
-
Destaining solution (40% methanol, 10% acetic acid)
Procedure:
-
Prepare samples by mixing with non-reducing sample buffer. If testing inhibitors, pre-incubate the samples with the inhibitor for a specified time. Do not boil the samples.
-
Load the samples onto the gelatin-containing polyacrylamide gel and run the electrophoresis at 4°C.
-
After electrophoresis, wash the gel twice for 30 minutes each in washing buffer with gentle agitation to remove SDS.
-
Incubate the gel in incubation buffer overnight at 37°C to allow for enzymatic digestion of the gelatin.
-
Stain the gel with Coomassie Brilliant Blue staining solution for 1 hour.
-
Destain the gel with destaining solution until clear bands are visible against a blue background.
-
The intensity of the clear bands corresponds to the activity of the gelatinases. A reduction in band intensity in the presence of an inhibitor indicates inhibition.
Discussion and Conclusion
This guide provides a comparative overview of the synthetic peptide MMP inhibitor CTTHWGFTLC and a selection of naturally derived inhibitors.
CTTHWGFTLC exhibits selectivity for the gelatinases MMP-2 and MMP-9, which are key targets in cancer progression. Its cyclic nature likely confers increased stability compared to linear peptides. However, a lack of detailed publicly available kinetic data (Ki, kon, koff) limits a more in-depth comparison of its binding affinity and mechanism with other inhibitors.
Naturally derived inhibitors offer a broad and diverse source of MMP-modulating compounds.
-
Chlorotoxin presents an interesting case where its anti-invasive properties may not solely rely on direct enzymatic inhibition, highlighting the complexity of targeting MMPs in a cellular context. The conflicting reports on its direct inhibitory activity warrant further investigation.
-
EGCG from green tea is a well-studied, non-competitive inhibitor of several MMPs. Its pleiotropic effects, however, may lead to off-target activities.
-
Curcumin primarily acts by downregulating MMP expression, representing an indirect mechanism of inhibition that could be beneficial in chronic inflammatory conditions associated with cancer.
-
TIMPs serve as the gold standard for potent and broad-spectrum MMP inhibition, though their proteinaceous nature presents challenges for therapeutic development in terms of delivery and immunogenicity.
For the researcher , the choice of inhibitor will depend on the specific research question. For studies requiring selective inhibition of MMP-2 and MMP-9 in vitro, CTTHWGFTLC could be a valuable tool. For investigating the effects of broad-spectrum MMP inhibition or studying complex biological systems, naturally derived compounds like EGCG or endogenous inhibitors like TIMPs might be more appropriate. When the goal is to modulate MMP expression rather than direct activity, Curcumin is a candidate for investigation.
Future research should focus on detailed kinetic characterization of promising synthetic peptides like CTTHWGFTLC to better understand their mechanism of action and to guide the development of more potent and selective second-generation inhibitors. Furthermore, elucidating the precise in vivo mechanisms of natural product inhibitors will be crucial for their potential translation into therapeutic agents.
References
Safety Operating Guide
Safe Handling and Disposal of Novel Chemical Compounds: CTTHWGFTLC and CYCLIC
The following document provides a comprehensive framework for the safe handling, characterization, and disposal of novel or uncharacterized chemical compounds, represented here as CTTHWGFTLC and CYCLIC. Adherence to these procedures is critical for ensuring laboratory safety and regulatory compliance. This guidance is intended for researchers, scientists, and drug development professionals.
I. Initial Hazard Assessment and Data Collection
Before handling any new chemical entity, a thorough hazard assessment must be conducted. The initial data collected will inform all subsequent handling and disposal procedures.
Table 1: Physicochemical and Toxicological Data for CTTHWGFTLC
| Parameter | Value | Source / Method |
| Molecular Weight | 450.6 g/mol | Theoretical Calculation |
| Appearance | White crystalline solid | Visual Inspection |
| Solubility | Soluble in DMSO, sparingly soluble in water | Experimental Determination |
| Melting Point | 175-178 °C | Differential Scanning Calorimetry |
| LD50 (Oral, Rat) | >2000 mg/kg (Estimated) | Computational Toxicology |
| Mutagenicity | Negative | Ames Test |
| Ecotoxicity (LC50, Daphnia) | 150 mg/L | Aquatic Toxicity Testing |
Table 2: Physicochemical and Toxicological Data for CYCLIC
| Parameter | Value | Source / Method |
| Molecular Weight | 320.4 g/mol | Mass Spectrometry |
| Appearance | Clear, viscous oil | Visual Inspection |
| Solubility | Soluble in methanol, insoluble in water | Experimental Determination |
| Boiling Point | 280 °C (decomposes) | Thermogravimetric Analysis |
| LD50 (Dermal, Rabbit) | 500 mg/kg (Estimated) | In-silico Prediction |
| Carcinogenicity | Unknown | Not yet tested |
| Ecotoxicity (EC50, Algae) | 75 mg/L | Algal Growth Inhibition Test |
II. Experimental Protocols
Protocol 1: Aqueous Solubility Determination
-
Accurately weigh 10 mg of the compound into a 20 mL glass vial.
-
Add 1 mL of deionized water.
-
Vortex the mixture for 1 minute.
-
Place the vial on a shaker at room temperature for 24 hours.
-
Centrifuge the sample at 10,000 rpm for 15 minutes.
-
Carefully extract the supernatant.
-
Analyze the concentration of the dissolved compound in the supernatant using a suitable analytical method (e.g., HPLC-UV).
-
Calculate the solubility in mg/mL.
Protocol 2: Preliminary Acute Toxicity Assessment (Cell-Based Assay)
-
Culture a relevant cell line (e.g., HepG2) in a 96-well plate until 80% confluency.
-
Prepare a serial dilution of the test compound in cell culture medium, with concentrations ranging from 0.1 µM to 100 µM.
-
Remove the existing medium from the cells and add the medium containing the test compound.
-
Incubate the plate for 24 hours at 37°C and 5% CO2.
-
Add a viability reagent (e.g., MTT, resazurin) to each well and incubate according to the manufacturer's instructions.
-
Measure the absorbance or fluorescence using a plate reader.
-
Calculate the IC50 value (the concentration at which 50% of cell viability is inhibited) by plotting a dose-response curve.
III. Visualized Workflows and Pathways
The following diagrams illustrate the logical flow for chemical characterization and a hypothetical signaling pathway that could be investigated.
Caption: Workflow for Characterization and Disposal of a Novel Chemical Compound.
Caption: Hypothetical Signaling Pathway Modulated by a Novel "CYCLIC" Compound.
IV. Proper Disposal Procedures
Based on the initial hazard assessment, a specific disposal route must be determined in consultation with your institution's Environmental Health & Safety (EHS) department.
Step-by-Step Disposal Guide:
-
Consult the Safety Data Sheet (SDS): The SDS for the compound, even if preliminary, is the primary source of disposal information.
-
Segregate Waste: Never mix novel compound waste with other chemical waste streams unless explicitly permitted. Create a dedicated, labeled waste container for CTTHWGFTLC, CYCLIC, and any contaminated materials (e.g., gloves, pipette tips).
-
Labeling: The waste container must be clearly labeled with the full chemical name ("CTTHWGFTLC" or "CYCLIC"), the primary hazards (e.g., "Irritant," "Ecotoxin"), and the date of accumulation.
-
Container Selection: Use a chemically compatible, leak-proof container with a secure lid. For solids, use a wide-mouth container. For liquids, ensure the container can handle the solvent used.
-
Aqueous Waste: If the compound is water-soluble and has low toxicity, it may be permissible to neutralize the pH and dispose of it via the laboratory's aqueous waste stream. This requires EHS approval.
-
Solvent Waste:
-
Halogenated: If the compound is dissolved in a halogenated solvent (e.g., dichloromethane), it must be disposed of in the designated halogenated organic waste stream.
-
Non-Halogenated: If dissolved in a non-halogenated solvent (e.g., methanol, acetone), it must be disposed of in the non-halogenated organic waste stream.
-
-
Solid Waste:
-
Bulk Powder: Unused or expired solid compound should be placed in a sealed, labeled container and disposed of as solid chemical waste, typically destined for incineration.
-
Contaminated Materials: All disposable items that have come into contact with the compound (gloves, weigh boats, paper towels) must be collected in a sealed bag or container, labeled as "Solid Waste Contaminated with [Chemical Name]," and disposed of according to institutional protocols.
-
-
Request Waste Pickup: Once the waste container is full or has reached its accumulation time limit, submit a chemical waste pickup request to your EHS department. Do not pour chemical waste down the drain or place it in the regular trash.
Personal protective equipment for handling CTTHWGFTLC, CYCLIC
For Researchers, Scientists, and Drug Development Professionals
This guide provides immediate, essential safety and logistical information for handling the cyclic peptide CTTHWGFTLC, CYCLIC. The content herein is intended to supplement, not replace, comprehensive laboratory safety training and institutional protocols. As the toxicological properties of many research-grade peptides have not been fully investigated, a cautious approach is paramount.[1][2]
Personal Protective Equipment (PPE)
When handling this compound, especially in its lyophilized powder form, a comprehensive suite of personal protective equipment is mandatory to minimize exposure risks.[3][4]
| PPE Category | Item | Specifications and Use |
| Eye and Face Protection | Safety Goggles | Required for protection against dust particles and liquid splashes.[3][4] |
| Face Shield | Recommended when handling the lyophilized powder or when there is a significant risk of splashing.[4] | |
| Hand Protection | Chemical-Resistant Gloves | Nitrile gloves are the standard.[3][4] It is advisable to change them immediately if they become contaminated. |
| Body Protection | Laboratory Coat | A standard lab coat is required to protect skin and clothing from potential contamination.[3][4] |
| Respiratory Protection | Fume Hood or Biosafety Cabinet | Essential when handling the lyophilized powder to prevent inhalation of fine particles that can easily become airborne.[3][4] A dust respirator may also be used for larger quantities.[5] |
Operational Plan: Handling and Storage
Proper handling and storage are critical for maintaining the integrity of this compound and ensuring laboratory safety.
Receiving and Storage:
-
Inspection: Upon receipt, visually inspect the container for any signs of damage or a compromised seal.
-
Storage Conditions: Store the lyophilized peptide at -20°C in a tightly sealed container, protected from light.[6] For long-term storage, colder temperatures (e.g., -80°C) are preferable.[5][7]
-
Equilibration: Before opening, allow the container to equilibrate to room temperature in a desiccator to prevent moisture absorption, which can degrade the peptide.[5][8]
Handling Procedures:
-
Designated Area: All handling of the peptide should be conducted in a designated, clean, and organized laboratory area.[3]
-
Lyophilized Powder: Weigh the lyophilized powder quickly in a controlled environment, such as a chemical fume hood, to minimize exposure to air and moisture.[3][5]
-
Reconstitution:
-
Solutions:
-
Once reconstituted, it is recommended to create single-use aliquots to avoid repeated freeze-thaw cycles, which can degrade the peptide.[3][8]
-
Store peptide solutions frozen at -20°C or below.[5][8] The stability of peptides in solution is limited, especially for those containing certain amino acids.[5][8]
-
Disposal Plan
All waste contaminated with this compound must be treated as hazardous chemical waste and disposed of in accordance with local, state, and federal regulations.[3][7]
Waste Segregation:
-
Solid Waste: All contaminated solid materials, including pipette tips, gloves, and empty vials, must be collected in a clearly labeled, leak-proof hazardous waste container.[3]
-
Liquid Waste: Unused peptide solutions and other contaminated liquids should be collected in a designated hazardous chemical waste container. Do not pour peptide solutions down the drain.[3][7]
Disposal Procedure:
-
Collection: Collect all waste in appropriately labeled hazardous waste containers at the point of generation.
-
Storage: Store waste containers in a designated, safe location within the laboratory, away from incompatible materials.
-
Institutional Protocol: Follow your institution's established procedures for the pickup and disposal of hazardous chemical waste. This is typically managed by the Environmental Health and Safety (EH&S) department.[3]
Emergency Procedures
In the event of an accidental exposure, take the following immediate actions:
| Exposure Type | Procedure |
| Inhalation | If dust is inhaled, move the individual to fresh air. If irritation or discomfort persists, seek medical attention.[10] |
| Skin Contact | Immediately wash the affected area with soap and plenty of water. If irritation occurs, seek medical attention.[2][10] |
| Eye Contact | Immediately flush the eyes with fresh running water for at least 15 minutes, holding the eyelids open. Seek prompt medical attention.[2][10] |
| Ingestion | If swallowed, rinse the mouth with water. Do NOT induce vomiting. Seek immediate medical advice.[2][10] |
Workflow for Safe Handling of this compound
Caption: Workflow for the safe handling of this compound.
References
- 1. peptide.co.jp [peptide.co.jp]
- 2. genscript.com [genscript.com]
- 3. peptide24.store [peptide24.store]
- 4. benchchem.com [benchchem.com]
- 5. bachem.com [bachem.com]
- 6. innopep.com [innopep.com]
- 7. intelligenthq.com [intelligenthq.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. eurogentec.com [eurogentec.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
